molecular formula C6H15N B155137 N-Ethyl-n-butylamine CAS No. 13360-63-9

N-Ethyl-n-butylamine

Cat. No.: B155137
CAS No.: 13360-63-9
M. Wt: 101.19 g/mol
InChI Key: QHCCDDQKNUYGNC-UHFFFAOYSA-N
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Description

Ethyl-n-butylamine appears as a colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Flash point 65°F. Vapors much heavier than air. Liquid and vapors strongly irritate skin, eyes and mucous membranes. Contact with liquid may cause burns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylbutan-1-amine
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InChI

InChI=1S/C6H15N/c1-3-5-6-7-4-2/h7H,3-6H2,1-2H3
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InChI Key

QHCCDDQKNUYGNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCNCC
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Molecular Formula

C6H15N
Record name ETHYL-N-BUTYLAMINE
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DSSTOX Substance ID

DTXSID6025276
Record name N-Ethyl-N-butylamine
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Molecular Weight

101.19 g/mol
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Physical Description

Ethyl-n-butylamine appears as a colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Flash point 65 °F. Vapors much heavier than air. Liquid and vapors strongly irritate skin, eyes and mucous membranes. Contact with liquid may cause burns., Colorless liquid with an ammonical odor; [CAMEO] Clear colorless liquid; [MSDSonline]
Record name ETHYL-N-BUTYLAMINE
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Boiling Point

226 to 228 °F at 760 mmHg (NTP, 1992), 107.5 °C
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Flash Point

65 °F (NTP, 1992), 64 °F (18 °C) (open cup)
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), Miscible in ethanol, diethyl ether, acetone, benzene, Soluble in oxygenated solvents, In water, 3.56X10+4 mg/L at 25 °C
Record name ETHYL-N-BUTYLAMINE
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Density

0.7398 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7398 g/cu cm at 20 °C/4 °C
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Vapor Pressure

27.0 [mmHg]
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Color/Form

Liquid

CAS No.

13360-63-9
Record name ETHYL-N-BUTYLAMINE
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Melting Point

-108 °F (NTP, 1992), Freezing point: -78 °C
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Foundational & Exploratory

N-Ethyl-n-butylamine chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-n-butylamine (NEBA) is a secondary aliphatic amine with the chemical formula C₆H₁₅N.[1] It is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][2] This versatile chemical intermediate finds significant application in organic synthesis, serving as a building block for pharmaceuticals, herbicides, and corrosion inhibitors.[1][2] Its utility stems from the reactivity of the secondary amine functionality, which allows for a variety of chemical transformations. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed synthesis methodologies, characteristic reactions, and spectral data to support its identification and use in a research and development setting.

Chemical and Physical Properties

This compound is a flammable and corrosive substance that is partially soluble in water and miscible with many organic solvents.[2][3] Key physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[1][2]
Odor Ammonia-like[1][2][4]
Boiling Point 108-108.5 °C at 760 mmHg[3]
Melting Point -78 °C[2]
Density 0.74 g/mL at 25 °C[2][3]
Flash Point 18 °C (closed cup)[2]
Vapor Pressure 18 mmHg at 20 °C
Vapor Density 3.5 (vs air)[3]
Refractive Index (n²⁰/D) 1.405[3]
Solubility Partially soluble in water; miscible with ethanol, ether, and other organic solvents.[2][3]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 13360-63-9[1]
IUPAC Name N-ethylbutan-1-amine[1]
Synonyms Ethylbutylamine, N-Butyl-N-ethylamine, N-Ethylbutanamine[1][2][4]
SMILES CCCCNCC[1]
InChI Key QHCCDDQKNUYGNC-UHFFFAOYSA-N[1]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the desired scale, available starting materials, and required purity. The most common industrial and laboratory-scale syntheses are detailed below.

Synthesis_Pathways cluster_0 Synthesis of this compound cluster_1 Catalytic Amination cluster_2 N-Alkylation cluster_3 Amines Disproportionation butanol n-Butanol amination Dehydrogenation/ Condensation/ Hydration butanol->amination + Ethylamine (H₂, Catalyst) ethylamine Ethylamine butylamine n-Butylamine alkylation SN2 Reaction butylamine->alkylation + Ethyl Halide (Base) ethyl_halide Ethyl Halide NEBA This compound amination->NEBA alkylation->NEBA ethylamine2 Ethylamine disproportionation Transamination ethylamine2->disproportionation (Catalyst) butylamine2 n-Butylamine butylamine2->disproportionation (Catalyst) disproportionation->NEBA

Figure 1: Synthetic pathways to this compound.

Catalytic Amination of n-Butanol with Ethylamine

This industrial method involves the reaction of n-butanol with ethylamine in the presence of a hydrogenation catalyst. The reaction proceeds via a "hydrogen borrowing" mechanism where the alcohol is first dehydrogenated to the corresponding aldehyde, which then condenses with the amine to form an imine. The imine is subsequently hydrogenated to the final secondary amine product.

Experimental Protocol:

  • Catalyst Preparation: A supported non-noble metal catalyst, such as copper-nickel on an alumina support, is typically used. The catalyst is activated under a stream of hydrogen at elevated temperatures prior to use.

  • Reaction Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature control is charged with n-butanol, ethylamine (in excess), and the activated catalyst.

  • Reaction Conditions: The reactor is pressurized with hydrogen and heated to a temperature range of 120-220 °C. The pressure is maintained between 0.1 and 1.3 MPa.[1]

  • Work-up and Purification: After the reaction is complete (monitored by GC), the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The resulting liquid mixture is subjected to fractional distillation to separate the this compound from unreacted starting materials and byproducts.

N-Alkylation of n-Butylamine

A common laboratory-scale synthesis involves the nucleophilic substitution of an ethyl halide with n-butylamine. To avoid over-alkylation to the tertiary amine, a large excess of the primary amine is often used.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with n-butylamine (3-5 equivalents) and a suitable solvent such as ethanol or acetonitrile.

  • Addition of Alkylating Agent: Ethyl bromide or ethyl iodide (1 equivalent) is added dropwise to the stirred solution of n-butylamine.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an aqueous solution of a strong base (e.g., NaOH) and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by fractional distillation.

Amines Disproportionation

This method utilizes a catalyst to facilitate the exchange of alkyl groups between amines. For the synthesis of this compound, ethylamine and n-butylamine are reacted over a suitable catalyst.

Experimental Protocol:

  • Catalyst: A fixed-bed reactor is packed with a CuO–NiO–PtO/γ-Al₂O₃ catalyst.[5]

  • Reaction Conditions: A mixture of ethylamine and n-butylamine is passed through the heated catalyst bed. The reaction conditions, such as temperature and liquid hourly space velocity, are optimized to achieve high conversion and selectivity.[5] A reported study achieved a yield of 60.7% and a purity of 99.5%.[5]

  • Product Isolation: The product mixture exiting the reactor is cooled, and the this compound is separated from unreacted starting materials and byproducts by distillation.[5]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Reactions

As a nucleophile, this compound readily reacts with a variety of electrophiles.

  • N-Acylation: It reacts with acyl chlorides and acid anhydrides to form the corresponding N,N-disubstituted amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.[1]

  • Reaction with Aldehydes and Ketones: this compound reacts with aldehydes and ketones to form enamines. The reaction typically requires acid catalysis and the removal of water to drive the equilibrium towards the product.

  • Nucleophilic Substitution: The amine can act as a nucleophile in Sₙ2 reactions with alkyl halides, leading to the formation of tertiary amines and quaternary ammonium salts.

Basicity

This compound is a weak base and reacts with acids to form the corresponding ethylbutylammonium salts. The pKa of the conjugate acid is approximately 10.84.

Oxidation

The nitrogen atom in this compound can be oxidized. For instance, reaction with nitrous acid can lead to the formation of N-nitroso-N-ethyl-n-butylamine.

Experimental Protocols for Key Reactions

Experimental_Workflow cluster_0 General Experimental Workflow start Start reactants Combine Reactants (NEBA, Electrophile, Solvent, Base) start->reactants reaction Reaction (Stirring, Heating/Cooling) reactants->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Distillation, Chromatography) workup->purification analysis Analysis (NMR, IR, MS) purification->analysis end End Product analysis->end

Figure 2: Generalized experimental workflow for reactions involving this compound.

N-Acylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-ethyl-N-butylacetamide can be purified by vacuum distillation or column chromatography.

Enamine Formation with Cyclohexanone

This protocol provides a general method for the formation of an enamine from this compound and a ketone.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine cyclohexanone (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Purification: The resulting crude enamine can be used directly in subsequent reactions or purified by vacuum distillation.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following signals:

  • A triplet corresponding to the methyl protons of the butyl group (CH₃-CH₂-).

  • A multiplet for the methylene protons of the butyl group adjacent to the methyl group (-CH₂-CH₃).

  • A multiplet for the methylene protons of the butyl group further down the chain (-CH₂-CH₂-N).

  • A triplet for the methylene protons of the butyl group attached to the nitrogen (N-CH₂-CH₂-).

  • A quartet for the methylene protons of the ethyl group (N-CH₂-CH₃).

  • A triplet for the methyl protons of the ethyl group (-CH₂-CH₃).

  • A broad singlet for the N-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the proximity to the electronegative nitrogen atom. The carbons directly attached to the nitrogen (N-CH₂) will be the most downfield, followed by the adjacent carbons, and so on.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands:

  • A weak to medium, broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

  • Multiple absorptions in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations of the ethyl and butyl groups.

  • An N-H bending vibration around 1590-1650 cm⁻¹.

  • C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) will be observed at m/z = 101. Common fragmentation patterns for secondary amines include alpha-cleavage, resulting in the loss of an alkyl radical. For this compound, this would lead to prominent peaks at m/z = 86 (loss of a methyl radical) and m/z = 72 (loss of an ethyl radical).

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also corrosive and can cause severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable secondary amine with a well-defined set of chemical and physical properties. Its synthesis is achievable through several established methods, and its reactivity as a nucleophile and a base allows for its incorporation into a wide range of more complex molecules. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists in the fields of chemistry and drug development, facilitating the safe and effective use of this important chemical intermediate.

References

In-Depth Technical Guide: N-Ethyl-n-butylamine (CAS 13360-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for N-Ethyl-n-butylamine (CAS Number 13360-63-9), intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological databases.

Chemical and Physical Properties

This compound is a secondary aliphatic amine with the molecular formula C₆H₁₅N.[1][2] It is a colorless to pale yellow liquid with a characteristic amine-like or ammonia-like odor.[1][2][3][4] This compound is partially soluble in water but miscible with organic solvents such as alcohol and ether.[1][5]

PropertyValueSource
Molecular Weight 101.19 g/mol [1][2][3][4]
Boiling Point 108 - 108.5 °C at 760 mmHg[1][3][5]
Melting Point Approximately -78 °C to -87.87 °C[1][3][5]
Density Approximately 0.74 g/mL at 25 °C[1][5]
Flash Point 12 - 18.3 °C (closed cup)[1][5][6]
Vapor Pressure 18 - 27.0 mmHg at 20-25 °C[4][7]
Vapor Density 3.5 (heavier than air)[1][7]
Refractive Index Approximately 1.405 at 20 °C[1][4][5]
Water Solubility Partially soluble[1][3][5]

Toxicological Data

The acute toxicity of this compound has been evaluated through oral administration in animal models. It is classified as harmful if swallowed.[1][8]

TestSpeciesRouteValueSource
LD50RatOral310 mg/kg[9]
LD50MouseOral418 mg/kg[9]
LC50RatInhalation500 ppm/4h[4]

Hazard Identification and Classification

This compound is a flammable and corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1]

  • GHS Hazard Classifications :

    • Flammable Liquid: Category 2[6][8]

    • Acute Toxicity, Oral: Category 4[6][8]

    • Skin Corrosion/Irritation: Category 1B[6][8]

    • Serious Eye Damage/Eye Irritation: Category 1[8]

  • Hazard Statements :

    • H225: Highly flammable liquid and vapor.[6][10]

    • H302: Harmful if swallowed.[6][10]

    • H314: Causes severe skin burns and eye damage.[6][10]

Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50)

The oral LD50 values cited are likely determined following a protocol similar to OECD Test Guideline 425 (Up-and-Down Procedure) .

  • Principle : This method is a stepwise procedure where a single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until a series of outcomes are obtained that allow for the calculation of the LD50 with a reduced number of animals compared to classical methods.

  • Methodology :

    • Animal Selection : Typically, rats or mice are used.

    • Housing and Fasting : Animals are housed in appropriate conditions and fasted (e.g., overnight for rats) before dosing to reduce variability in gastric absorption.

    • Administration : The test substance is administered orally in a single dose via gavage.

    • Observation : Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

    • Endpoint : The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at different dose levels.

Skin Corrosion/Irritation

The corrosive nature of this compound would be assessed following a protocol similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

  • Principle : The substance is applied to a small area of the skin of a single animal. The degree of irritation or corrosion is evaluated at specific intervals. A tiered testing strategy is often employed, starting with in vitro methods to minimize animal testing.

  • Methodology :

    • Animal Selection : The albino rabbit is the preferred species.

    • Application : A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

    • Exposure : The exposure duration is typically 4 hours.

    • Observation : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of the effects.

    • Endpoint : The substance is classified as corrosive if it causes irreversible tissue damage.

Eye Irritation/Corrosion

Given its classification as causing severe eye damage, the assessment would follow a protocol like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

  • Principle : A single dose of the substance is applied to the eye of one animal. The degree of eye irritation or corrosion is observed and scored over a specific period. Similar to skin testing, a weight-of-the-evidence approach, including in vitro data, is used to avoid unnecessary animal testing.

  • Methodology :

    • Animal Selection : Albino rabbits are typically used.

    • Application : A small amount (0.1 mL of liquid or not more than 100 mg of a solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • Observation : The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and other effects. Observations may continue for up to 21 days.

    • Endpoint : The substance is classified based on the severity and reversibility of the observed eye lesions.

Visualized Workflows

Hazard Identification and Response

cluster_0 Hazard Identification cluster_1 First Aid Measures Hazard This compound CAS: 13360-63-9 Physical Highly Flammable Liquid and Vapor Hazard->Physical Health Harmful if Swallowed Causes Severe Skin Burns and Eye Damage Hazard->Health Inhalation Move to Fresh Air Give Artificial Respiration if Needed Seek Medical Attention Health->Inhalation Skin_Contact Remove Contaminated Clothing Flush Skin with Plenty of Water for at least 15 minutes Seek Medical Attention Health->Skin_Contact Eye_Contact Rinse with Plenty of Water for at least 15 minutes Seek Medical Attention Health->Eye_Contact Ingestion Do NOT Induce Vomiting Rinse Mouth with Water Seek Medical Attention Health->Ingestion

Caption: Hazard identification and corresponding first aid measures for this compound.

Firefighting and Spill Response Workflow

cluster_fire Fire Response cluster_spill Spill Response Incident Fire or Spill Involving This compound Extinguishing_Media Use Water Spray, Alcohol-Resistant Foam, Dry Chemical, or Carbon Dioxide Incident->Extinguishing_Media Fire Personal_Protection Wear Personal Protective Equipment (PPE): Gloves, Goggles, Protective Clothing Incident->Personal_Protection Spill Firefighter_Protection Wear Self-Contained Breathing Apparatus (SCBA) and Full Protective Suit Extinguishing_Media->Firefighter_Protection Containment Prevent Further Leakage Do Not Let Product Enter Drains Personal_Protection->Containment Cleanup Soak up with Inert Absorbent Material Dispose of as Hazardous Waste Containment->Cleanup

Caption: Workflow for firefighting and spill response procedures.

Handling and Storage

  • Handling : Avoid inhalation of vapor or mist. Do not get in eyes, on skin, or on clothing. Keep away from heat, sparks, and flame.[9]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions.[1][9]

  • Incompatible Materials : Strong oxidizing agents, acid anhydrides, acid chlorides, acids, and carbon dioxide.[1][9]

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.[1][9]

References

An In-depth Technical Guide to the Physical Properties of N-Ethyl-n-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of N-Ethyl-n-butylamine, specifically its boiling point and density. The information is presented with a focus on quantitative data and the experimental methodologies used for their determination, tailored for a scientific audience.

Quantitative Physical Properties

This compound is a secondary aliphatic amine that presents as a colorless liquid with an odor similar to ammonia.[1][2][3][4][5] Its physical characteristics are crucial for its application and handling in research and development. The boiling point and density are summarized below.

Physical PropertyValueConditions
Boiling Point 108 °CAt 760 mmHg[2][6]
108.5 °CAt 760 mmHg[4]
226 to 228 °F (107.8 to 108.9 °C)At 760 mmHg[1][3]
Density 0.740 g/mLAt 20 °C[7]
0.7398 g/mLAt 68 °F (20 °C)[1]
0.74 g/mLAt 25 °C[4]

Experimental Protocols for Property Determination

The accurate determination of physical properties such as boiling point and density is fundamental in chemical characterization. The following sections detail the standard methodologies employed for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For secondary amines like this compound, hydrogen bonding between molecules leads to higher boiling points than tertiary amines, but lower than primary amines of similar molecular weight.[8][9]

a) Thiele Tube Method

This method is one of the most straightforward techniques for determining a boiling point and requires a minimal amount of the substance (less than 0.5 mL).[10]

  • Apparatus: A Thiele tube, thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), and a heat source.

  • Procedure:

    • A small quantity of this compound is placed in the small test tube.

    • The capillary tube is inserted into the liquid, with the open end down.[10]

    • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

    • The entire assembly is placed in a Thiele tube containing a high-boiling point oil (like mineral oil).

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

    • The heat is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature recorded the instant the bubbling stops and liquid begins to be drawn back into the capillary tube.[10]

b) Distillation Method

If a larger quantity of the sample is available or if purification is also required, a simple distillation can be used to determine the boiling point.[10]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and heat source.

  • Procedure:

    • At least 5 mL of this compound is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated to a boil.

    • The temperature is recorded when the vapor temperature stabilizes as the liquid condenses in the condenser. This stable temperature represents the boiling point at the recorded atmospheric pressure.[10]

Density is a fundamental physical property defined as the mass of a substance per unit of volume.[11] Several gravimetric methods are commonly used for liquids.

a) Pycnometer Method

A pycnometer is a glass flask with a precisely defined volume, used for accurate density measurements.[12]

  • Apparatus: A pycnometer, an analytical balance.

  • Procedure:

    • The clean, dry pycnometer is weighed accurately on an analytical balance.

    • The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are trapped.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12][13]

b) Mass-Volume Measurement Method

This is a simpler, though potentially less precise, method for determining density.

  • Apparatus: A graduated cylinder, an electronic balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured.[14]

    • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

    • The combined mass of the graduated cylinder and the liquid is measured.[14]

    • The mass of the liquid is found by subtracting the mass of the empty cylinder.

    • The density is calculated by dividing the mass of the liquid by the measured volume.[14]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample such as this compound.

G Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Select Method thiele Thiele Tube Method bp_start->thiele Small Sample distill Distillation Method bp_start->distill Large Sample bp_heat Heat Sample thiele->bp_heat distill->bp_heat bp_observe Observe Phase Change bp_heat->bp_observe bp_record Record Temperature bp_observe->bp_record Vapor Temp. Stable / Liquid Enters Capillary bp_result Boiling Point bp_record->bp_result d_start Select Method pycnometer Pycnometer Method d_start->pycnometer High Precision grad_cyl Graduated Cylinder Method d_start->grad_cyl Standard Precision d_mass Measure Mass pycnometer->d_mass Empty & Filled d_vol Measure/Use Known Volume pycnometer->d_vol Known Pycnometer Vol. grad_cyl->d_mass Sample Mass grad_cyl->d_vol Read Cylinder Vol. d_calc Calculate (Mass/Volume) d_mass->d_calc d_vol->d_calc d_result Density d_calc->d_result start Chemical Sample: This compound start->bp_start start->d_start

Workflow for determining the boiling point and density of a liquid sample.

References

An In-depth Technical Guide to N-Ethyl-n-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-Ethyl-n-butylamine, a secondary aliphatic amine with significant applications in organic synthesis and as an intermediate in the manufacturing of agrochemicals, pharmaceuticals, and functional materials.[1]

Core Molecular Information

This compound, also known as N-ethylbutan-1-amine, is a secondary aliphatic amine.[1][2] Its structure consists of a nitrogen atom bonded to an ethyl group and an n-butyl group.[1] This colorless to pale yellow liquid is characterized by a distinct ammonia-like odor.[1][2][3][4][5]

Molecular Formula: C₆H₁₅N[1][4][6]

Molecular Weight: 101.19 g/mol [1][4][6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for its application in experimental and industrial settings.

PropertyValueSource
Molecular Formula C₆H₁₅N[1][4][6]
Molecular Weight 101.19 g/mol [1][4][6][7]
CAS Number 13360-63-9[1][6][8]
Density 0.74 g/mL at 25 °C[2][8]
Boiling Point ~108 °C[2]
Melting Point ~ -78 °C[2]
Flash Point 18 °C (65 °F)[2][3][4][5][7]
Refractive Index ~1.405 (at 20 °C)[2][8]
Vapor Density 3.5 (vs air)[9]
Vapor Pressure 18 mmHg at 20 °C[9]
Water Solubility Slightly soluble[7]
Basicity (pKa) ~10.84[1]

Synthesis Methodologies

This compound can be synthesized through several routes, including the alkylation of butylamine, amines disproportionation, and the catalytic amination of alcohols.[2][3] The latter is a prominent industrial method.[3]

This protocol describes a laboratory-scale synthesis of this compound from n-butanol and monoethylamine using a supported metal catalyst in a continuous-flow system. This method is based on the "hydrogen-borrowing" mechanism.[3]

Objective: To synthesize this compound with high selectivity and yield.

Materials:

  • n-Butanol (Reagent Grade)

  • Monoethylamine (Anhydrous)

  • Supported Copper-Nickel (Cu-Ni) on γ-Alumina Catalyst

  • Hydrogen Gas (High Purity)

  • Nitrogen Gas (Inert)

Equipment:

  • High-pressure continuous-flow tubular reactor system

  • Heating jacket for reactor

  • Mass flow controllers for gases and liquids

  • Back-pressure regulator

  • Gas-liquid separator

  • Condensation unit

  • Product collection vessel

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

  • Catalyst Activation:

    • Load the tubular reactor with the Cu-Ni/γ-Al2O3 catalyst.

    • Purge the system with nitrogen gas to remove air and moisture.

    • Activate the catalyst by heating to 250-300 °C under a steady flow of hydrogen gas for 4-6 hours.

  • Reaction Setup:

    • Cool the reactor to the desired reaction temperature, typically between 120 °C and 220 °C.[1]

    • Set the system pressure using the back-pressure regulator, generally between 0.1 and 1.3 MPa.[1]

    • Prepare a molar excess of monoethylamine relative to n-butanol in the reactant feed.

  • Synthesis Reaction:

    • Introduce the n-butanol and monoethylamine liquid feed into a vaporization chamber to ensure a homogeneous gas-phase mixture before it enters the reactor.[3]

    • Pass the gaseous reactant mixture along with a hydrogen co-feed through the heated catalyst bed in the tubular reactor.

    • Maintain a constant temperature and pressure throughout the reaction. The liquid hourly space velocity (LHSV) should be optimized for maximum conversion and selectivity.

  • Product Collection and Separation:

    • The reactor effluent, a mixture of this compound, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the condensable components.

    • The cooled stream enters a gas-liquid separator.

    • The liquid product is collected in a vessel, while the non-condensable gases (excess hydrogen and ethylamine) are vented or recycled.

  • Purification and Analysis:

    • The collected crude product can be purified by fractional distillation.

    • Analyze the final product for purity and identity using GC-MS. The expected yield of this compound is typically high, with good selectivity under optimized conditions.

Chemical Reactivity and Applications

This compound's reactivity is defined by the lone electron pair on its nitrogen atom and the N-H bond, making it both nucleophilic and basic.[1] It participates in various reactions:

  • Nucleophilic Substitution: It reacts with electrophiles like alkyl halides.

  • Oxidation: Can be oxidized to form nitroso or nitro derivatives.[1]

  • Basicity: It readily forms water-soluble ammonium salts upon reaction with acids.[1]

Due to its versatile reactivity, it serves as a crucial intermediate in the synthesis of:

  • Herbicides [2][8]

  • Pharmaceuticals [1][2]

  • Rubber vulcanization accelerators [1]

  • Corrosion inhibitors and surfactants [2]

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the catalytic amination synthesis process described in the experimental protocol.

SynthesisWorkflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_separation Separation & Purification Reactants n-Butanol + Ethylamine Vaporizer Vaporization Chamber Reactants->Vaporizer Liquid Feed Catalyst Cu-Ni/γ-Al₂O₃ Catalyst Reactor Tubular Reactor (120-220°C, 0.1-1.3 MPa) Catalyst->Reactor Catalyst Bed Vaporizer->Reactor Gaseous Mix Separator Gas-Liquid Separator Reactor->Separator Effluent Distillation Fractional Distillation Separator->Distillation Crude Liquid FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for the catalytic synthesis of this compound.

References

Solubility Profile of N-Ethyl-n-butylamine in Aqueous and Organic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-n-butylamine in water and various common organic solvents. The information is compiled to support research, development, and formulation activities where this compound is utilized as an intermediate or a key component.

Core Physicochemical Properties

This compound (CAS: 13360-63-9) is a secondary aliphatic amine with a molecular formula of C6H15N and a molecular weight of 101.19 g/mol .[1] It presents as a colorless liquid with a characteristic ammonia-like odor.[2][3] Its dual hydrophobic (n-butyl group) and hydrophilic (amino group) nature dictates its solubility behavior in different solvent systems.

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical FormulaSolubilityTemperature (°C)Reference
WaterH₂O35.6 g/L25[1]
partly solubleNot Specified[3][4][5][6]
Slightly soluble (1-10 mg/ml)Not Specified[1][7]
EthanolC₂H₅OHMiscibleNot Specified[1][7]
Diethyl Ether(C₂H₅)₂OMiscibleNot Specified[1][7]
Acetone(CH₃)₂COMiscibleNot Specified[1][7]
BenzeneC₆H₆MiscibleNot Specified[1][7]
ChloroformCHCl₃SolubleNot Specified[1]
Oxygenated Solvents-SolubleNot Specified[1][7]
Alcohol (general)R-OHSolubleNot Specified[3][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The following are detailed methodologies for quantifying the solubility of this compound.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined analytically.

Apparatus and Reagents:

  • This compound (≥98.0% purity)

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer.

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial.

  • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vial to stand undisturbed in the shaker bath for at least 24 hours to allow for phase separation.

  • Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid particles are transferred.

  • Filter the sample through a 0.45 µm syringe filter into a clean vial.

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

  • Analyze the filtered sample and the standard solutions using a pre-calibrated GC-FID or other suitable analytical method.

  • Calculate the concentration of this compound in the sample based on the calibration curve generated from the standard solutions.

Method 2: Potentiometric Titration for Aqueous Solubility of Ionizable Compounds

This method is particularly useful for determining the aqueous solubility of ionizable compounds like amines.[8]

Principle: The solubility of an amine is pH-dependent. By titrating a suspension of the amine with a strong acid, the concentration of the dissolved amine can be determined from the titration curve.

Apparatus and Reagents:

  • This compound

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a suspension of a known amount of this compound in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Immerse the calibrated pH electrode into the suspension.

  • Titrate the suspension with the standardized HCl solution, adding the titrant in small, known increments.

  • Record the pH of the suspension after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration until a clear inflection point is observed in the pH curve.

  • Plot the pH versus the volume of HCl added. The equivalence point of the titration corresponds to the complete neutralization of the dissolved this compound.

  • The concentration of the dissolved amine, and thus its solubility at the initial pH, can be calculated from the volume of titrant required to reach the equivalence point.

Experimental Workflow and Logical Diagrams

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_shake_flask Shake-Flask Method cluster_titration Potentiometric Titration (Aqueous) prep_amine Obtain pure This compound sf_add_excess Add excess amine to solvent prep_amine->sf_add_excess pt_suspend Create aqueous suspension prep_amine->pt_suspend prep_solvent Select and prepare solvent prep_solvent->sf_add_excess prep_solvent->pt_suspend prep_glassware Clean and dry glassware prep_glassware->sf_add_excess prep_glassware->pt_suspend sf_equilibrate Equilibrate with agitation sf_add_excess->sf_equilibrate sf_settle Allow phases to separate sf_equilibrate->sf_settle sf_sample Sample and filter supernatant sf_settle->sf_sample sf_analyze Analyze sample (e.g., GC-FID) sf_sample->sf_analyze sf_calculate Calculate solubility sf_analyze->sf_calculate end_sf End sf_calculate->end_sf pt_titrate Titrate with standard acid pt_suspend->pt_titrate pt_record_ph Record pH incrementally pt_titrate->pt_record_ph pt_plot Plot pH vs. titrant volume pt_record_ph->pt_plot pt_determine_ep Determine equivalence point pt_plot->pt_determine_ep pt_calculate Calculate solubility pt_determine_ep->pt_calculate end_pt End pt_calculate->end_pt start Start start->prep_amine start->prep_solvent start->prep_glassware

Caption: Workflow for Solubility Determination.

This guide provides foundational data and methodologies for professionals working with this compound. For highly specific applications, it is recommended to perform solubility testing under the exact conditions of use.

References

An In-depth Technical Guide to the Synthesis of N-Ethyl-n-butylamine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-n-butylamine, a secondary amine with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors, can be synthesized through various chemical pathways.[1] This technical guide provides a comprehensive overview of the core synthesis routes, including reductive amination, catalytic amination of alcohols, N-alkylation of amines, and amine disproportionation. Each method is presented with a detailed analysis of its reaction mechanism, quantitative data, and experimental protocols to support researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS: 13360-63-9) is a secondary aliphatic amine that serves as a crucial building block in organic synthesis.[1] Its utility as a precursor to herbicides such as benfluralin and pharmaceuticals like milnacipran underscores the importance of efficient and well-understood synthetic methodologies.[1] This document aims to provide a detailed technical examination of the primary methods for its preparation, focusing on the underlying chemical principles and practical experimental considerations.

Reductive Amination of Butanal with Ethylamine

Reductive amination is a highly versatile and widely used method for the synthesis of amines, offering a controlled approach that minimizes the over-alkylation often encountered in direct alkylation methods.[2] This pathway involves the reaction of an aldehyde (butanal) with a primary amine (ethylamine) to form an imine intermediate, which is subsequently reduced to the target secondary amine, this compound.[3][4][5][6]

Mechanism

The reaction proceeds in two main stages:

  • Imine Formation: Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal to form a hemiaminal intermediate.[5][6] Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield an N-ethylbutanimine.[5][6]

  • Reduction: The imine intermediate is then reduced to this compound. This can be achieved in the same pot ("direct" reductive amination) or in a separate step ("indirect" reductive amination).[2][5] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd).[3][4][5] Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly effective for one-pot syntheses as they are less reactive towards the starting aldehyde, selectively reducing the iminium ion as it forms.[2][3][7]

Visualization of the Reductive Amination Pathway

Reductive_Amination Butanal Butanal Hemiaminal Hemiaminal Intermediate Butanal->Hemiaminal + Ethylamine Ethylamine Ethylamine Ethylamine->Hemiaminal Imine N-ethylbutanimine Hemiaminal->Imine - H₂O NEBA This compound Imine->NEBA + [H] Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->NEBA Reduction

Caption: Reductive amination of butanal with ethylamine.

Experimental Protocol: Reductive Amination

Materials:

  • Butanal

  • Ethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of butanal (1 equivalent) and ethylamine (1-1.2 equivalents) in dichloroethane at room temperature, add acetic acid (1 equivalent).

  • Stir the mixture for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation.

Note: This is a generalized protocol. Reaction conditions may need to be optimized for specific scales and desired purity.

Catalytic Amination of n-Butanol with Ethylamine

A prominent industrial method for the synthesis of this compound involves the catalytic amination of n-butanol with ethylamine.[1][8] This process, often carried out in a continuous-flow system, is an example of a "hydrogen-borrowing" or "hydrogen-transfer" mechanism.[8]

Mechanism

The "hydrogen-borrowing" catalytic cycle proceeds as follows:

  • Dehydrogenation: The catalyst, typically a supported non-noble metal catalyst, abstracts hydrogen from n-butanol to form butanal and surface-bound hydride species.[9]

  • Condensation: The in-situ generated butanal reacts with ethylamine to form an N-ethylbutanimine intermediate, releasing a molecule of water.

  • Hydrogenation: The surface-bound hydrides then reduce the imine to this compound, and the catalyst is regenerated.

This atom-economical process has the advantage of using readily available alcohols and producing water as the only byproduct.[9]

Visualization of the Catalytic Amination Workflow

Catalytic_Amination cluster_reactants Reactants cluster_reactor Continuous-Flow Reactor cluster_separation Product Separation nButanol n-Butanol Vaporizer Vaporization Chamber nButanol->Vaporizer Ethylamine_reactant Ethylamine Ethylamine_reactant->Vaporizer Tubular_Reactor Heated Tubular Reactor (Catalyst Bed) Vaporizer->Tubular_Reactor Homogeneous Gas Phase Cooling Cooling Tubular_Reactor->Cooling Reaction Mixture Gas_Liquid_Separator Gas-Liquid Separator Cooling->Gas_Liquid_Separator Product This compound Gas_Liquid_Separator->Product

Caption: Continuous-flow synthesis of this compound.

Quantitative Data for Catalytic Amination
ParameterValueReference
Reactants n-Butanol, Ethylamine[1][8]
Catalyst Supported non-noble metal (e.g., Cu-Ni-Zn oxides on γ-alumina)[1][8]
Temperature 120 - 220 °C[1]
Pressure 0.1 - 1.3 MPa[1]
Yield Up to 60.7%[1]
Experimental Protocol: Catalytic Amination

Materials:

  • n-Butanol

  • Monoethylamine

  • Supported non-noble metal catalyst (e.g., Cu-Ni-Zn oxides on γ-alumina)

  • Hydrogen gas

  • Continuous-flow tubular reactor system with heating jacket, vaporization chamber, and gas-liquid separator

Procedure:

  • Activate the supported catalyst by treating it with a hydrogen/nitrogen mixture at an elevated temperature (e.g., 10-300 °C).[8]

  • Load the activated catalyst into the tubular reactor.

  • Introduce a continuous flow of a pre-mixed feed of n-butanol and monoethylamine into the vaporization chamber to ensure a homogeneous gas phase.

  • Pass the vaporized reactant mixture through the heated catalyst bed in the tubular reactor under a hydrogen atmosphere.

  • Maintain the reaction temperature between 120-220 °C and the pressure between 0.1-1.3 MPa.

  • Cool the effluent from the reactor to condense the liquid products.

  • Separate the liquid product (this compound) from the unreacted gases and byproducts in a gas-liquid separator.

  • The collected crude product can be further purified by distillation.

Other Synthesis Pathways

N-Alkylation of n-Butylamine

This classical method involves the nucleophilic substitution of an ethyl halide (e.g., ethyl bromide or ethyl iodide) by n-butylamine.[1] While straightforward, this approach is often hampered by a lack of selectivity, leading to the formation of a mixture of the desired secondary amine, the starting primary amine, the tertiary amine (diethyl-n-butylamine), and the quaternary ammonium salt.[10][11] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the secondary amine.

Amine Disproportionation

This compound can also be synthesized through the disproportionation of ethylamine and butylamine over a suitable catalyst, such as CuO–NiO–PtO/γ-Al2O3.[1][12] This method has been reported to produce this compound with a yield of 60.7% and a purity of 99.5%.[12] The reaction is typically carried out in a fixed-bed reactor, and the absence of water generation simplifies the product separation process.[12]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. Reductive amination offers a versatile and highly controllable laboratory-scale synthesis with a well-understood mechanism. For industrial-scale production, catalytic amination of n-butanol presents an atom-economical and efficient continuous process. N-alkylation and amine disproportionation represent alternative, albeit sometimes less selective, methods. The choice of a particular synthetic route will depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

N-Ethyl-n-butylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-Ethyl-n-butylamine, a secondary aliphatic amine with significant applications as a chemical intermediate in organic synthesis. This document covers its nomenclature, including the IUPAC name and various synonyms, and presents a thorough compilation of its physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, drawing from established chemical literature. The guide also includes visualizations of a key synthetic pathway to facilitate a deeper understanding of its preparation.

Nomenclature

The nomenclature of chemical compounds is critical for unambiguous identification. This section provides the standardized IUPAC name and a list of common synonyms for this compound.

IUPAC Name: N-ethylbutan-1-amine[1][2][3][4]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.

Synonym
Butylethylamine
Ethylbutylamine
N-Butyl-N-ethylamine
N-Butylethylamine
N-Ethyl,N-(n-butyl)amine
N-Ethyl-1-butanamine
N-Ethylbutanamine
N-Ethylbutylamine
Ethyl-n-butylamine
N-n-Butylethylamine

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following tables for easy reference and comparison.

Table 1: General Properties

PropertyValue
CAS Number13360-63-9
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
AppearanceColorless to pale yellow liquid
OdorAmmonia-like

Table 2: Physical Properties

PropertyValue
Boiling Point108 °C
Melting Point-87.87°C (estimate)
Density0.74 g/mL at 25 °C
Vapor Pressure18 mm Hg at 20 °C
Refractive Indexn20/D 1.405
Flash Point18 °C
Water SolubilitySlightly soluble (1-10 mg/ml)
logP-0.1 at 25℃

Table 3: Spectroscopic Data

TechniqueData
¹H NMR The proton NMR spectrum exhibits characteristic signals for the ethyl and butyl groups. The chemical shifts are influenced by the adjacent nitrogen atom. Key shifts (ppm) are approximately: 2.63 (t), 2.62 (t), 1.69-1.14 (m), 1.105 (t), 0.99 (t), 0.92 (t).[5]
Mass Spec. The mass spectrum shows a base peak at m/z 58. Other significant fragments can be observed, providing a characteristic fragmentation pattern for identification.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Amines Disproportionation

A documented method for the synthesis of this compound is through the disproportionation of amines. This reaction is carried out in a fixed-bed reactor.

Materials:

  • Triethylamine

  • Tributylamine

  • CuO–NiO–PtO/γ-Al2O3 catalyst

Procedure:

  • The reaction is conducted in a fixed-bed reactor packed with the CuO–NiO–PtO/γ-Al2O3 catalyst.

  • A mixture of triethylamine and tributylamine is passed through the reactor.

  • The reaction temperature and liquid hourly space velocity are optimized to achieve high activity and selectivity.

  • The product, this compound, is collected. This method is advantageous as it does not generate water, simplifying the separation process.

Purification

Distillation: The primary method for purifying this compound is distillation. The crude product from the synthesis reaction can be distilled to yield the pure amine. This compound is collected at approximately 110 °C.

Chromatography: For higher purity, column chromatography can be employed. Due to the basic nature of amines, a deactivated stationary phase is recommended to prevent peak tailing.

Materials:

  • Crude this compound

  • Silica gel (amine-functionalized or treated with a basic modifier)

  • Solvent system (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Prepare a column with the selected stationary phase.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the compound using a suitable solvent gradient.

  • Collect the fractions containing the pure product and confirm purity using an appropriate analytical technique.

Analysis

Gas Chromatography (GC): GC is a suitable method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5MS).

Conditions:

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped to 140 °C at a rate of 5 °C/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Sample Preparation:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

Analysis:

  • Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known chemical shifts and coupling patterns for this compound.

Visualizations

The following diagrams illustrate a key synthetic pathway and a general experimental workflow for this compound.

Synthesis_Pathway Butanal Butanal Intermediate Imine Intermediate Butanal->Intermediate Ethylamine Ethylamine Ethylamine->Intermediate Reducing_Agent Reducing Agent (e.g., H₂, Catalyst) Product This compound Reducing_Agent->Product Intermediate->Product Reduction

Caption: Reductive amination synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants (e.g., Butanal, Ethylamine) Reaction Reaction (Reductive Amination) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Distillation Distillation Crude_Product->Distillation Chromatography Column Chromatography (Optional) Distillation->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product GC Gas Chromatography Pure_Product->GC NMR NMR Spectroscopy Pure_Product->NMR Purity_Structure Purity & Structural Confirmation GC->Purity_Structure NMR->Purity_Structure

Caption: General experimental workflow for this compound.

References

Health and safety handling precautions for N-Ethyl-n-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Health and Safety Handling of N-Ethyl-n-butylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 13360-63-9), a secondary aliphatic amine utilized as an intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is a flammable and corrosive substance.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1][3]
CAS Number 13360-63-9[1]
Appearance Colorless to pale yellow liquid[1][2]
Odor Amine-like, fishy, ammonia-like[1][4]
Boiling Point Approximately 108°C (226-228°F) at 760 mmHg[1][3]
Melting Point Approximately -78°C (-108°F)[1][3]
Flash Point 18°C (65°F) (closed cup)[1]
Density Approximately 0.74 g/mL at 25°C[1]
Solubility Partially soluble in water; miscible with organic solvents like alcohol and ether.[1]
Vapor Pressure 27.0 mmHg[3]
Vapor Density Heavier than air[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Its GHS classification is summarized in Table 2. It is a flammable liquid and vapor that can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage
Acute Toxicity, Inhalation Not specified, but harmfulHarmful if inhaled

Source: GHS classifications are based on information from multiple safety data sheets.[1][2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • All equipment used when handling the product must be grounded to prevent static discharge.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[1]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] A complete suit protecting against chemicals is necessary to prevent skin contact.[1]

  • Respiratory Protection: If engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used. For sole protection, a full-face supplied air respirator is required.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Keep away from sources of ignition, heat, sparks, and open flames.[6][8]

  • Incompatible materials include strong oxidizing agents, acids, and metals like copper.[1][9]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_risk->prep_ppe prep_eng Ensure Engineering Controls are Active (Fume Hood, Ventilation) prep_ppe->prep_eng handle_transfer Transfer Chemical in Fume Hood prep_eng->handle_transfer handle_ground Use Grounded Equipment handle_transfer->handle_ground handle_ignition Eliminate Ignition Sources handle_transfer->handle_ignition post_store Store in a Cool, Dry, Well-Ventilated Area handle_ground->post_store handle_ignition->post_store post_waste Dispose of Waste According to Regulations post_store->post_waste post_clean Clean Work Area and Wash Hands post_waste->post_clean

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • General Advice: Consult a physician immediately and show them the safety data sheet.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water for at least 15 minutes.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[1]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleaning: Soak up with inert absorbent material (e.g., sand, earth) and dispose of as hazardous waste.[7] Keep in suitable, closed containers for disposal.[1]

G Emergency Response Workflow for this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Respirator, Chemical Suit, Gloves) spill->ppe ignite Eliminate Ignition Sources spill->ignite contain Contain Spill with Inert Absorbent ppe->contain ignite->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in Closed Container for Disposal collect->dispose decon Decontaminate Area and Equipment dispose->decon report Report Incident decon->report

Caption: Emergency response workflow for an this compound spill.

Toxicological Information and Experimental Protocols

Acute Oral Toxicity (Representative Protocol: OECD 401)
  • Principle: This test provides information on health hazards likely to arise from a single oral exposure to a substance.[1] A statistically derived single dose of a substance that can be expected to cause death in 50% of the animals (LD50) is determined.[1]

  • Methodology:

    • Animals: Healthy, young adult rodents (commonly rats) are used.[1] Animals are fasted overnight before dosing.[1]

    • Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group, via gavage.[1]

    • Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[1] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[1]

    • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[1]

Acute Dermal and Eye Irritation/Corrosion (Representative Protocols: OECD 404 & 405)
  • Principle: These tests determine the potential for a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes, respectively.[10][11]

  • Methodology (Dermal - OECD 404):

    • Animals: Albino rabbits are typically used.[12]

    • Application: A single dose (0.5 mL for liquids) is applied to a small area of shaved skin.[12]

    • Exposure: The test substance is held in contact with the skin for up to 4 hours.[12]

    • Observation: The skin is examined for erythema and edema at specified intervals for up to 14 days.[12]

  • Methodology (Eye - OECD 405):

    • Animals: Albino rabbits are the preferred species.[9]

    • Application: A single dose is applied into the conjunctival sac of one eye; the other eye serves as a control.[9] The use of analgesics and anesthetics is recommended to minimize pain.[7]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[9] The observation period can extend up to 21 days to assess reversibility.[7]

Metabolic Pathway

The metabolism of secondary aliphatic amines like this compound is primarily mediated by cytochrome P450 enzymes in the liver.[13][14] The metabolic process can lead to the formation of various metabolites through N-dealkylation and N-hydroxylation.[13][14]

G Metabolic Pathway of this compound cluster_pathways Primary Metabolic Pathways parent This compound cyp450 Cytochrome P450 Enzymes parent->cyp450 path_a N-dealkylation (Pathway a) cyp450->path_a path_b N-hydroxylation (Pathway b) cyp450->path_b metabolite_a1 Butylamine (Primary Amine) path_a->metabolite_a1 metabolite_a2 Acetaldehyde path_a->metabolite_a2 metabolite_b N-hydroxy-N-ethyl-n-butylamine (Secondary Hydroxylamine) path_b->metabolite_b excretion Excretion (e.g., via urine) metabolite_a1->excretion further_ox Further Oxidation metabolite_b->further_ox nitroso Nitroso Derivative further_ox->nitroso nitroso->excretion

Caption: Generalized metabolic pathway of this compound.

Disposal Considerations

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging: Dispose of as unused product.[1]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, can produce carbon oxides and nitrogen oxides (NOx).[1]

This technical guide is intended to provide comprehensive health and safety information for the handling of this compound. It is essential for all personnel to be thoroughly trained on these procedures and to have access to the full Safety Data Sheet (SDS) before working with this chemical.

References

An In-depth Technical Guide to N-Ethyl-n-butylamine: Structural and Functional Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-n-butylamine, a secondary aliphatic amine, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its structural and functional characteristics, including its physicochemical properties, spectroscopic data, synthesis methodologies, and known biological activities. Detailed experimental protocols for its synthesis are provided, along with a discussion of its metabolic fate and toxicological profile. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and toxicological assessment.

Structural Characteristics

This compound (NEBA) is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] Its fundamental structural and chemical properties are summarized below.

Chemical and Physical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1]
CAS Number 13360-63-9[1]
IUPAC Name N-ethylbutan-1-amine[3]
Synonyms Butylethylamine, Ethylbutylamine, N-Butyl-N-ethylamine[1]
Appearance Colorless to pale yellow liquid[1][2]
Odor Amine-like, fishy, ammonia-like[1][2]
Boiling Point 108 °C (at 760 mmHg)[4]
Melting Point -78 °C[2]
Density 0.74 g/mL at 25 °C[2]
Flash Point 18 °C (closed cup)[2]
Solubility Partially soluble in water; miscible with ethanol, ether, and other organic solvents.[1][2]
Vapor Density 3.5 (vs air)[4]
Vapor Pressure 18 mmHg at 20 °C[4]
Refractive Index 1.405 at 20 °C[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and butyl groups attached to the nitrogen atom. The chemical shifts (δ) are typically observed in CDCl₃ solution.

AssignmentChemical Shift (ppm)MultiplicityIntegration
CH₃ (butyl)~0.92Triplet3H
CH₂CH₂CH₃ (butyl)~1.14 - 1.69Multiplet4H
NCH₂ (butyl)~2.62Triplet2H
CH₃ (ethyl)~1.105Triplet3H
NCH₂ (ethyl)~2.63Quartet2H
NHBroad singlet1H

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

AssignmentChemical Shift (ppm)
CH₃ (butyl)~14.0
CH₂CH₂CH₃ (butyl)~20.5
CH₂CH₂N (butyl)~32.0
NCH₂ (butyl)~50.0
CH₃ (ethyl)~15.5
NCH₂ (ethyl)~44.0

Note: These are approximate chemical shifts and can vary.

The IR spectrum of this compound shows characteristic absorption bands for a secondary amine.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (weak to medium)
2950 - 2850C-H stretch (strong)
~1460C-H bend (medium)
~1130C-N stretch (medium)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern dominated by α-cleavage. The molecular ion peak (M⁺) is observed at m/z 101. The base peak is typically at m/z 58, resulting from the loss of a propyl radical.[5]

m/zFragment
101[C₆H₁₅N]⁺ (Molecular ion)
86[M - CH₃]⁺
72[M - C₂H₅]⁺
58[M - C₃H₇]⁺ (Base peak)

Experimental Protocols: Synthesis of this compound

Several synthetic routes are employed for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis via Amines Disproportionation

This method involves the reaction between ethylamine and butylamine in the presence of a catalyst to yield this compound.[6]

Materials:

  • Ethylamine

  • n-Butylamine

  • CuO–NiO–PtO/γ-Al₂O₃ catalyst

  • Fixed-bed reactor

Procedure:

  • The CuO–NiO–PtO/γ-Al₂O₃ catalyst is packed into a fixed-bed reactor.

  • A mixture of ethylamine and n-butylamine is passed through the heated reactor.

  • The reaction temperature and liquid hourly space velocity are optimized to achieve high conversion and selectivity.

  • The reaction product mixture is collected.

  • This compound is separated from the unreacted starting materials and byproducts by distillation. The product is typically collected at around 110 °C.[6]

A yield of 60.7% with a purity of 99.5% has been reported for this method.[6]

G EA Ethylamine Mix Reactant Mixture EA->Mix BA n-Butylamine BA->Mix Reactor Fixed-Bed Reactor (CuO-NiO-PtO/γ-Al₂O₃ catalyst) Mix->Reactor Product_Mix Product Mixture Reactor->Product_Mix Distillation Distillation Product_Mix->Distillation NEBA This compound Distillation->NEBA Byproducts Byproducts Distillation->Byproducts G Butanol n-Butanol Reactor High-Pressure Reactor Butanol->Reactor Ethylamine Ethylamine Ethylamine->Reactor Hydrogen Hydrogen Hydrogen->Reactor Catalyst Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Distillation Distillation Filtration->Distillation Catalyst_out Spent Catalyst Filtration->Catalyst_out NEBA This compound Distillation->NEBA Byproducts Byproducts Distillation->Byproducts G cluster_0 Metabolic Pathways of this compound cluster_1 Phase I Metabolism (CYP450) NEBA This compound N_dealk N-Dealkylation NEBA->N_dealk N_hydrox N-Hydroxylation NEBA->N_hydrox Butylamine n-Butylamine + Acetaldehyde N_dealk->Butylamine Ethylamine Ethylamine + Butyraldehyde N_dealk->Ethylamine Hydroxylamine N-Hydroxy-N-ethyl-n-butylamine N_hydrox->Hydroxylamine Excretion Excretion (Urine) Butylamine->Excretion Ethylamine->Excretion Hydroxylamine->Excretion

References

Methodological & Application

Application Notes: N-Ethyl-n-butylamine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-n-butylamine (CAS No: 13360-63-9), a secondary aliphatic amine, is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1] With the molecular formula C₆H₁₅N, it serves as a crucial and versatile intermediate in a wide array of organic syntheses.[1][2] Its utility stems from the reactivity of the secondary amine functional group, which can act as both a nucleophile and a base.[3] This reactivity allows it to be a foundational building block in the synthesis of complex molecules across various industries, including pharmaceuticals, agrochemicals, and material science.[1][4]

Key Applications

The primary applications of this compound are concentrated in the synthesis of high-value chemical products:

  • Agrochemicals: It is an integral precursor in the production of several herbicides.[1] Notably, it is used in the synthesis of thiocarbamate herbicides like pebulate and dinitroaniline herbicides like benfluralin.[3]

  • Pharmaceuticals: In the pharmaceutical sector, this compound is a key intermediate for creating active pharmaceutical ingredients (APIs). A significant example is its use in the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression.[1][3]

  • Material Science: The compound is used to modify surface chemistry in capillary electrochromatography, enhancing analytical separation capabilities.[1]

  • Specialty Chemicals: It is also employed in the manufacturing of specialty surfactants and corrosion inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13360-63-9[1]
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Ammonia-like[1][2]
Boiling Point ~108 °C
Density ~0.74 g/mL at 25 °C[5]
Flash Point 18 °C (65 °F)[2]
Refractive Index ~1.405 (at 20°C)[5]
Solubility Partially soluble in water; miscible with organic solvents like alcohol and ether.[6]

Table 2: Comparison of Synthesis Methods for this compound

Synthesis MethodReactantsCatalystTemperature (°C)Pressure (MPa)Reported YieldKey FeaturesReference
Catalytic Amination n-Butanol, MonoethylamineSupported non-noble metal (e.g., Cu-Ni-Zn oxides on γ-alumina)120 - 2200.1 - 1.3HighContinuous-flow systems are common; "hydrogen-borrowing" mechanism.[1][3]
Amines Disproportionation Ethylamine, ButylamineCuO–NiO–PtO/γ-Al₂O₃OptimizedOptimized60.7%High purity (99.5%); no water generated, simplifying separation.[1][7]
N-Alkylation of Amines Primary Amine (e.g., Butylamine), Ethyl HalidePhase Transfer CatalystMildAtmosphericVariesCan use cost-effective materials; avoids high pressure.[1]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Amination of n-Butanol

This protocol describes a common industrial method for synthesizing this compound using a continuous-flow system.[3]

Materials:

  • n-Butanol

  • Monoethylamine

  • Hydrogen gas (H₂)

  • Supported multimetallic catalyst (e.g., Cu-Ni-Zn oxides on γ-alumina)

  • Tubular reactor with a heating jacket

  • Vaporization chamber

  • Gas-liquid separator

Procedure:

  • Catalyst Packing: Pack the tubular reactor with the supported metal catalyst.

  • System Setup: Connect the reactant feed lines (n-butanol, monoethylamine) to a vaporization chamber pre-reactor. The outlet of the chamber should feed into the heated tubular reactor. Connect the reactor outlet to a cooling system and a gas-liquid separator.

  • Reactant Preparation: Prepare a molar excess of monoethylamine relative to n-butanol.

  • Reaction Initiation: Pre-heat the reactant mixture in the vaporization chamber to ensure a homogeneous gas phase before entry into the reactor.

  • Reaction Conditions: Heat the tubular reactor to a controlled temperature between 120 °C and 220 °C.[1] Introduce the gaseous reactant mixture along with hydrogen gas into the reactor at a pressure of 0.1 to 1.3 MPa.[1]

  • Product Collection: The reaction mixture exits the reactor and is cooled. The cooled stream enters a gas-liquid separator.

  • Separation: The liquid product, crude this compound, is collected from the bottom of the separator. Unreacted gases and byproducts are vented from the top.

  • Purification: The crude product is purified by fractional distillation to yield this compound of high purity.

Protocol 2: Synthesis via Amines Disproportionation

This method offers high selectivity and a simplified separation process as no water is generated.[7]

Materials:

  • Ethylamine

  • Butylamine

  • CuO–NiO–PtO/γ-Al₂O₃ catalyst

  • Fixed-bed reactor

  • Distillation apparatus

Procedure:

  • Catalyst Loading: Load the fixed-bed reactor with the CuO–NiO–PtO/γ-Al₂O₃ catalyst.

  • Reactant Feed: Introduce a mixture of ethylamine and butylamine into the heated fixed-bed reactor. The liquid hourly space velocity (LHSV) must be optimized for maximum conversion and selectivity.

  • Reaction Conditions: Maintain the reactor at the optimal temperature and pressure as determined by kinetic studies for the specific catalytic system.

  • Product Effluent: The effluent from the reactor, containing this compound, unreacted starting materials, and other amine byproducts, is collected.

  • Purification: Due to the absence of water in the product stream, separation is simplified.[7] The collected effluent is subjected to fractional distillation.

  • Final Product: Collect the this compound fraction at its boiling point (~110 °C at atmospheric pressure) to obtain the product with high purity (e.g., 99.5%).[7]

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Synthetic Process cluster_outcome Products & Purification A This compound (Intermediate) C Reaction (e.g., Nucleophilic Substitution) A->C B Reactant B (e.g., Acyl Chloride, Alkyl Halide) B->C D Crude Product C->D E Purification (Distillation, Chromatography) D->E F Final Product (API, Herbicide, etc.) E->F

Caption: General workflow for using this compound as a synthetic intermediate.

G cluster_inputs Synthesis Inputs cluster_methods Synthesis Methods cluster_apps Core Applications nButanol n-Butanol Method1 Catalytic Amination nButanol->Method1 Ethylamine1 Ethylamine Ethylamine1->Method1 Butylamine Butylamine Method2 Amines Disproportionation Butylamine->Method2 Ethylamine2 Ethylamine Ethylamine2->Method2 Product This compound Method1->Product Method2->Product App1 Agrochemicals (Pebulate, Benfluralin) Product->App1 App2 Pharmaceuticals (Milnacipran) Product->App2 App3 Material Science Product->App3

Caption: Logical relationship of synthesis methods and applications for this compound.

G Milnacipran Milnacipran Reuptake Inhibits Reuptake of Serotonin (5-HT) & Norepinephrine (NE) Milnacipran->Reuptake binds to transporters Synapse Increased 5-HT and NE Levels in Synaptic Cleft Reuptake->Synapse Receptors Enhanced Postsynaptic Receptor Activation Synapse->Receptors Effect Therapeutic Effect (Antidepressant / Analgesic) Receptors->Effect

Caption: Simplified signaling pathway for Milnacipran, a product synthesized from this compound.

References

N-Ethyl-n-butylamine: Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-n-butylamine, a secondary aliphatic amine, serves as a versatile building block and intermediate in organic synthesis. While not as extensively documented in pharmaceutical literature as other amines, it plays a role in the synthesis of certain therapeutic agents. Its nucleophilic nature allows it to participate in a variety of chemical transformations crucial for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This document provides an overview of its application, focusing on its role in the synthesis of the antidepressant drug milnacipran, and offers generalized experimental protocols relevant to its reactivity.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1]
Appearance Colorless liquid[1]
Odor Ammonia-like[1]
Boiling Point 108 °C[2]
Density 0.74 g/mL at 25 °C[2]
Flash Point 18 °C[2]
Solubility Partially soluble in water; soluble in alcohol and ether[2]

Application in the Synthesis of Milnacipran

This compound is a documented intermediate in the synthesis of milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of fibromyalgia and depression.[3] The synthesis of milnacipran involves the formation of an amide bond, a common reaction for secondary amines like this compound.

Mechanism of Action of Milnacipran

Milnacipran exerts its therapeutic effects by binding to and inhibiting the serotonin (SERT) and norepinephrine (NET) transporters.[3][4][5] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[4][5] The modulation of these pathways in the central nervous system is believed to be responsible for the analgesic and antidepressant effects of the drug.[5][6]

Milnacipran_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release SER_Vesicle Serotonin (5-HT) Vesicle SER 5-HT SER_Vesicle->SER Release NE_Transporter Norepinephrine Transporter (NET) SER_Transporter Serotonin Transporter (SERT) NE->NE_Transporter Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding SER->SER_Transporter Reuptake SER_Receptor Serotonin Receptor SER->SER_Receptor Binding Milnacipran Milnacipran Milnacipran->NE_Transporter Inhibition Milnacipran->SER_Transporter Inhibition Signal_Transduction Signal Transduction (Therapeutic Effects) NE_Receptor->Signal_Transduction SER_Receptor->Signal_Transduction

Caption: Mechanism of action of Milnacipran.

Experimental Protocols

While a specific, detailed protocol for the synthesis of milnacipran using this compound is not publicly available, the following represents a general procedure for the formation of an amide bond between a carboxylic acid and a secondary amine like this compound, a key transformation in the synthesis of milnacipran.

General Protocol for Amide Bond Formation using a Coupling Agent

This protocol describes the coupling of a generic carboxylic acid with this compound using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide_Synthesis_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid and this compound in an anhydrous aprotic solvent (e.g., DCM, DMF) Start->Dissolve_Acid Cool Cool the mixture to 0 °C Dissolve_Acid->Cool Add_Coupling_Agent Add Coupling Agent (e.g., EDC, DCC) and optionally a catalyst (e.g., HOBt, DMAP) Cool->Add_Coupling_Agent Reaction Stir at room temperature for 12-24 hours Add_Coupling_Agent->Reaction Workup Perform aqueous workup: - Wash with dilute acid - Wash with dilute base - Wash with brine Reaction->Workup Dry_and_Concentrate Dry the organic layer (e.g., over Na₂SO₄) and concentrate in vacuo Workup->Dry_and_Concentrate Purification Purify the crude product (e.g., column chromatography, recrystallization) Dry_and_Concentrate->Purification Characterization Characterize the final product (e.g., NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General workflow for amide synthesis.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq) (optional, to suppress side reactions)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Add this compound (1.1 eq) to the solution.

  • If using, add HOBt (0.1-1.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the coupling agent (EDC or DCC) to the stirred solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 60-90% (highly dependent on the specific substrates)

Conclusion

This compound is a valuable secondary amine for the synthesis of pharmaceutical compounds, most notably milnacipran. Its reactivity in forming amide bonds is a key feature, enabling the construction of this and potentially other bioactive molecules. The provided general protocol for amide bond formation serves as a foundational method for researchers working with this and similar secondary amines in the development of new chemical entities. Proper handling and safety precautions are essential when working with this flammable and corrosive compound.

References

Application Notes and Protocols: The Role of N-Ethyl-n-butylamine in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-n-butylamine (CAS No. 13360-63-9) is a secondary aliphatic amine that serves as a crucial intermediate in the synthesis of various agrochemicals. Its chemical structure, featuring both an ethyl and a n-butyl group attached to a nitrogen atom, imparts specific reactivity and physical properties that are leveraged in the manufacturing of potent active ingredients for crop protection. This document provides detailed application notes and experimental protocols for the use of this compound in the production of key agrochemicals, particularly focusing on dinitroaniline and thiocarbamate herbicides.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling the compound safely and for designing appropriate reaction and purification procedures.

PropertyValue
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Ammonia-like
Boiling Point 108-109 °C
Density 0.740 g/mL at 25 °C
Flash Point 18 °C (65 °F)
Solubility Soluble in alcohol and ether

Applications in Agrochemical Synthesis

This compound is a versatile building block primarily utilized in the synthesis of two major classes of herbicides:

  • Dinitroaniline Herbicides: This class of herbicides, which includes compounds like benfluralin, functions as pre-emergence herbicides that inhibit root and shoot development in susceptible weeds.[1][2][3] this compound is introduced into the final molecule via a nucleophilic aromatic substitution reaction.

  • Thiocarbamate Herbicides: Herbicides such as pebulate belong to this class and are effective in controlling grassy weeds.[4] The synthesis involves the reaction of this compound with a suitable thiochloroformate.

The following sections provide detailed protocols for the laboratory-scale synthesis of representative herbicides from these classes using this compound.

Experimental Protocols

Protocol 1: Synthesis of Benfluralin (Dinitroaniline Herbicide)

Benfluralin (N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline) is synthesized via the nucleophilic aromatic substitution of 4-chloro-3,5-dinitrobenzotrifluoride with this compound.[1][5][6] The chlorine atom on the aromatic ring is displaced by the secondary amine.

Reaction Scheme:

G reagent1 4-Chloro-3,5-dinitrobenzotrifluoride product Benfluralin reagent1->product + this compound reagent2 This compound reagent2->product byproduct HCl product->byproduct - HCl

Caption: Synthetic pathway for Benfluralin.

Materials:

  • 4-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 393-75-9)[7]

  • This compound (CAS No. 13360-63-9)

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base[8]

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent[8]

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure benfluralin.

Quantitative Data (Representative):

ParameterValue
Reactant Molar Ratio 1:1.1 (4-chloro-3,5-dinitrobenzotrifluoride : this compound)
Reaction Temperature 60-80 °C
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (after chromatography) >98%
Protocol 2: Synthesis of Pebulate (Thiocarbamate Herbicide)

Pebulate (S-propyl N-butyl-N-ethylcarbamothioate) is synthesized by the reaction of this compound with S-propyl chlorothioformate.[4][9] This reaction is a nucleophilic acyl substitution at the chloroformate carbon.

Reaction Scheme:

G reagent1 S-Propyl chlorothioformate product Pebulate reagent1->product + this compound reagent2 This compound reagent2->product byproduct HCl product->byproduct - HCl G start Start reactants Charge Reactants (this compound, Electrophile, Solvent, Base) start->reactants reaction Reaction (Controlled Temperature and Time) reactants->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete drying Drying of Organic Phase (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography or Distillation) concentration->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end Final Product analysis->end

References

Application Notes and Protocols: N-Ethyl-n-butylamine as a Corrosion Inhibitor for Carbon Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of carbon steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method to mitigate this problem. N-Ethyl-n-butylamine, a secondary amine, presents potential as an effective corrosion inhibitor for carbon steel in acidic and neutral environments. Its efficacy is attributed to the presence of a nitrogen atom with a lone pair of electrons, which facilitates adsorption onto the metal surface, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition performance of this compound on carbon steel.

Proposed Mechanism of Action

This compound is proposed to inhibit carbon steel corrosion through a mixed-inhibition mechanism, affecting both anodic and cathodic reactions. The inhibition process is generally understood to occur via the following steps:

  • Adsorption: The this compound molecules adsorb onto the carbon steel surface. This adsorption can be physisorption, involving electrostatic interactions between the charged metal surface and the protonated amine, or chemisorption, involving the sharing of the lone pair of electrons of the nitrogen atom with the vacant d-orbitals of iron.[1][2]

  • Protective Film Formation: The adsorbed molecules form a protective film on the metal surface. This film acts as a barrier, isolating the steel from the corrosive environment.

  • Blocking of Active Sites: The inhibitor molecules block the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[3]

The effectiveness of this compound as a corrosion inhibitor is influenced by factors such as its concentration, the temperature, and the composition of the corrosive medium.

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Carbon Steel Surface Inhibitor This compound ProtectiveFilm Adsorbed Inhibitor Film Inhibitor->ProtectiveFilm Adsorption (Physisorption/Chemisorption) H+ H+ ions CathodicSite Cathodic Site H+->CathodicSite Reduction (H2 evolution) Cl- Cl- ions Fe Fe (Anodic Site) Fe2+ Fe2+ Fe->Fe2+ Oxidation (Corrosion) ProtectiveFilm->Fe Blocks Anodic Reaction ProtectiveFilm->CathodicSite Blocks Cathodic Reaction

Caption: Proposed corrosion inhibition mechanism of this compound.

Experimental Protocols

The evaluation of a corrosion inhibitor's performance involves a combination of gravimetric and electrochemical techniques.

Materials and Specimen Preparation
  • Carbon Steel Specimens: Coupons of a specified carbon steel grade (e.g., C1018, N80) with a defined surface area are used.[2][4]

  • Corrosive Medium: Prepare the desired corrosive solution, typically 1 M HCl or 3.5% NaCl solution.[5][6]

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium and then prepare a series of dilutions to obtain the desired inhibitor concentrations.

  • Specimen Preparation:

    • Mechanically polish the carbon steel specimens with a series of emery papers of decreasing grit size to achieve a mirror finish.[7]

    • Degrease the specimens with acetone, rinse with distilled water, and dry with a stream of warm air.[7]

    • Measure the dimensions of the specimens to calculate the surface area.

    • Weigh the specimens accurately using an analytical balance.[7]

Weight Loss Measurements

This is a straightforward method to determine the average corrosion rate.[8]

Protocol:

  • Immerse the prepared carbon steel specimens in beakers containing the corrosive solution with and without different concentrations of this compound.

  • Maintain the beakers in a thermostatically controlled water bath at the desired temperature for a specific immersion period (e.g., 6, 24, 48 hours).

  • After the immersion period, retrieve the specimens, and remove the corrosion products by gentle brushing in a cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor).

  • Rinse the specimens with distilled water and acetone, dry them, and re-weigh them accurately.[7]

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) Where:

      • ΔW = Weight loss in grams

      • A = Surface area of the specimen in cm²

      • T = Immersion time in hours

      • ρ = Density of carbon steel in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical methods provide insights into the corrosion mechanism and kinetics.[9] These tests are typically performed using a three-electrode setup consisting of the carbon steel specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6]

3.3.1. Potentiodynamic Polarization

This technique is used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the anodic and cathodic behavior.[10][11]

Protocol:

  • Immerse the three-electrode setup in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[5]

  • Plot the resulting potential versus the logarithm of the current density to obtain the Tafel plots.

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[11]

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where:

      • i_corr_blank = Corrosion current density in the absence of the inhibitor

      • i_corr_inh = Corrosion current density in the presence of the inhibitor

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[12][13][14]

Protocol:

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[5][6]

  • Record the impedance response of the system.

  • The data is typically represented as Nyquist and Bode plots.

  • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where:

      • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

      • R_ct_inh = Charge transfer resistance in the presence of the inhibitor

ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis SpecimenPrep Carbon Steel Specimen Preparation (Polishing, Cleaning, Weighing) WeightLoss Weight Loss Measurement SpecimenPrep->WeightLoss Electrochemical Electrochemical Measurements SpecimenPrep->Electrochemical SolutionPrep Solution Preparation (Corrosive Medium + Inhibitor) SolutionPrep->WeightLoss SolutionPrep->Electrochemical DataAnalysis Calculation of Corrosion Rate & Inhibition Efficiency WeightLoss->DataAnalysis Polarization Potentiodynamic Polarization Electrochemical->Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS Polarization->DataAnalysis EIS->DataAnalysis SurfaceAnalysis Surface Characterization (SEM/AFM) DataAnalysis->SurfaceAnalysis

Caption: Experimental workflow for evaluating corrosion inhibitors.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Weight Loss Data for Carbon Steel in Corrosive Medium with and without this compound

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank-
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Table 2: Potentiodynamic Polarization Parameters for Carbon Steel in Corrosive Medium with and without this compound

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Table 3: Electrochemical Impedance Spectroscopy Parameters for Carbon Steel in Corrosive Medium with and without this compound

Inhibitor Concentration (M)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank-
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Surface Analysis

To visualize the protective film and understand the surface morphology, techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be employed on the carbon steel specimens after the corrosion tests.

Conclusion

These application notes and protocols provide a comprehensive framework for the systematic evaluation of this compound as a corrosion inhibitor for carbon steel. By following these standardized procedures, researchers can obtain reliable and reproducible data to assess its performance and elucidate its inhibition mechanism. The combination of gravimetric and electrochemical methods, along with surface analysis, will offer a holistic understanding of the inhibitor's effectiveness.

References

Application Notes and Protocols for the Catalytic Amination of n-Butanol with Ethylamine to Produce N-Ethyl-n-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-Ethyl-n-butylamine through the catalytic amination of n-butanol with ethylamine. This reaction is a key example of N-alkylation of amines with alcohols, a process of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates.

Introduction

The synthesis of this compound from n-butanol and ethylamine is an atom-economical process that typically proceeds via a "borrowing hydrogen" or "hydrogen-transfer" mechanism.[1][2][3] This method avoids the use of alkyl halides and generates water as the primary byproduct, making it an environmentally benign route. The reaction is typically carried out in the presence of a heterogeneous catalyst, often containing non-noble metals such as copper and nickel, at elevated temperatures and pressures.[1][4]

Reaction Mechanism: The Borrowing Hydrogen Pathway

The catalytic amination of n-butanol with ethylamine follows a three-step "borrowing hydrogen" mechanism:

  • Dehydrogenation: The alcohol (n-butanol) is first dehydrogenated by the catalyst to form an aldehyde intermediate (butyraldehyde). The "borrowed" hydrogen remains adsorbed on the catalyst surface.

  • Condensation: The in-situ generated butyraldehyde then undergoes condensation with ethylamine to form an imine intermediate (N-ethylidenebutan-1-amine), with the elimination of a water molecule.

  • Hydrogenation: Finally, the imine intermediate is hydrogenated by the "borrowed" hydrogen on the catalyst surface to yield the final product, this compound.

This catalytic cycle is illustrated in the diagram below.

ReactionPathway cluster_catalyst Catalytic Cycle nButanol n-Butanol Butyraldehyde Butyraldehyde nButanol->Butyraldehyde - H₂ Imine Imine Intermediate Butyraldehyde->Imine + Ethylamine - H₂O Product This compound Imine->Product + H₂ Catalyst1 Catalyst CatalystH2 Catalyst-H₂ Catalyst1->CatalystH2 + H₂ (from n-Butanol) CatalystH2->Catalyst1 - H₂ (to Imine) Ethylamine Ethylamine Ethylamine->Imine

Figure 1: Borrowing Hydrogen Reaction Pathway

Quantitative Data

The following tables summarize quantitative data from studies on the catalytic amination of alcohols, providing insights into the expected performance of the synthesis of this compound.

Table 1: General Reaction Parameters for the Catalytic Amination of n-Butanol with Ethylamine

ParameterValueReference
Temperature120 - 220 °C[1]
Pressure0.1 - 1.3 MPa[1]
CatalystSupported non-noble metal[1]
Reactant Molar Ratio (n-butanol:ethylamine)~0.3 - 1[1]

Table 2: Catalytic Performance in N-Alkylation of Ethylenediamine with Alcohols over CuO-NiO/γ-Al₂O₃ Catalyst [4]

AlcoholTemperature (°C)Product Yield (mono-alkylated)
Methanol16080.2%
Ethanol16082.3%
Propan-1-ol16083.7%
Butan-1-ol 160 85.2%
Propan-2-ol16082.8%
Butan-2-ol16080.8%
Cyclohexanol17076.1%

Note: While this data is for the mono-alkylation of ethylenediamine, it provides a strong indication of the potential yield for the similar reaction with ethylamine.

Table 3: Synthesis of n-Butylamine from n-Butanol and Ammonia (A Related Reaction) [5]

Catalyst Composition (wt%)Reaction Temp (°C)Reaction Pressure (MPa)n-Butanol Conversionn-Butylamine Selectivity
Cu:Ni:Mg:SBA-15 = 24:3:12:612000.50>98.5%98.5%
Cu:Ni:Fe:SBA-15 = 28:12:4:661950.45>98.5%-

Note: This data for a similar primary amination reaction highlights the high conversion and selectivity achievable with supported copper-nickel catalysts.

Experimental Protocols

The following are representative protocols for the synthesis of this compound based on established methods for catalytic amination of alcohols.

Protocol 1: Catalyst Preparation (Representative Example: Impregnation Method for Cu-Ni/γ-Al₂O₃)

This protocol describes a general impregnation method for preparing a supported bimetallic catalyst, which is a common type used for this reaction.

Materials:

  • γ-Alumina (γ-Al₂O₃) support

  • Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Deionized water

Procedure:

  • Support Preparation: Dry the γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution: Prepare an aqueous solution of copper nitrate and nickel nitrate with the desired metal loading. For example, to prepare a catalyst with 10 wt% Cu and 5 wt% Ni, dissolve the calculated amounts of the nitrate salts in deionized water.

  • Impregnation: Add the γ-Al₂O₃ support to the impregnation solution. Stir the slurry at room temperature for 12 hours to ensure uniform wetting and adsorption of the metal precursors.

  • Drying: Remove the excess water from the slurry by rotary evaporation at 60°C until a free-flowing powder is obtained.

  • Calcination: Calcine the dried powder in a furnace. Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold at 500°C for 4 hours in a static air atmosphere. This step decomposes the nitrate precursors to their respective metal oxides.

  • Reduction (Activation): Prior to the reaction, the calcined catalyst must be activated. Place the catalyst in the reactor and reduce it under a flow of H₂/N₂ mixture (e.g., 10% H₂) at a temperature of 400°C for 4 hours. This reduces the metal oxides to their active metallic states.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Amination Reaction cluster_purification Product Purification SupportPrep Support Drying Impregnation Impregnation SupportPrep->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Activation Activation (Reduction) Calcination->Activation Reaction Catalytic Reaction (Fixed-Bed Reactor) Activation->Reaction ReactantMixing Reactant Mixing (n-Butanol, Ethylamine) ReactantMixing->Reaction Cooling Cooling & Condensation Reaction->Cooling PhaseSeparation Phase Separation Cooling->PhaseSeparation Distillation Fractional Distillation PhaseSeparation->Distillation Characterization Product Characterization Distillation->Characterization

Figure 2: General Experimental Workflow
Protocol 2: Catalytic Amination in a Fixed-Bed Reactor

This protocol describes the synthesis of this compound in a continuous flow system, which is a common setup for industrial applications.

Materials:

  • Activated catalyst (e.g., Cu-Ni/γ-Al₂O₃)

  • n-Butanol

  • Ethylamine

  • Hydrogen (for co-feeding and catalyst stability)

  • Nitrogen (for purging)

Equipment:

  • High-pressure fixed-bed reactor system with temperature and pressure control

  • High-pressure liquid pumps for n-butanol and ethylamine

  • Mass flow controllers for gases (H₂ and N₂)

  • Back-pressure regulator

  • Gas-liquid separator

  • Condenser

Procedure:

  • Reactor Loading: Load the activated catalyst into the fixed-bed reactor.

  • System Purge: Purge the reactor system with nitrogen to remove any air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.0 MPa) and then heat the reactor to the reaction temperature (e.g., 180°C).

  • Reactant Feed: Once the desired temperature and pressure are stable, introduce the n-butanol and ethylamine into the reactor at a specific molar ratio (e.g., 1:1.5) and liquid hourly space velocity (LHSV) using high-pressure pumps. A co-feed of hydrogen is maintained to ensure catalyst stability.

  • Reaction: The reactants pass through the heated catalyst bed where the amination reaction occurs.

  • Product Collection: The reaction mixture exits the reactor and is cooled in a condenser. The condensed liquid is collected in a gas-liquid separator.

  • Steady State: Allow the reaction to run until a steady state is reached, which can be monitored by analyzing the composition of the collected liquid product at regular intervals using gas chromatography (GC).

  • Shutdown: After the reaction is complete, stop the liquid feeds and cool down the reactor under a hydrogen flow.

Protocol 3: Product Purification

This protocol describes the separation and purification of this compound from the crude reaction mixture.

Materials:

  • Crude reaction product

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Equipment:

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Phase Separation: Transfer the collected liquid product to a separatory funnel. If an aqueous phase is present (from the water produced during the reaction), separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.

  • Filtration: Filter the dried organic layer to remove the drying agent.

  • Fractional Distillation: Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 108-110°C.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • n-Butanol, ethylamine, and this compound are flammable and may be harmful if inhaled or absorbed through the skin.

  • The catalytic amination reaction is performed at high temperatures and pressures and should only be carried out in appropriate high-pressure equipment by trained personnel.

  • The catalyst reduction step involves flammable hydrogen gas and should be performed with extreme caution.

References

Application Notes and Protocols for the Analytical Determination of N-Ethyl-n-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-n-butylamine (NEBA) is a secondary amine used in various industrial and pharmaceutical applications. Accurate detection and quantification of this compound are crucial for process control, quality assurance, and safety assessment. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the most common and robust techniques for this purpose.

Quantitative Data Summary

The following table summarizes the quantitative data for the analytical methods described. These values are compiled from various studies and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterGC-MSHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.023 - 0.421 µg/mL~0.281 µg/mL0.4 - 12 ng/L
Limit of Quantification (LOQ) 0.053 - 1.68 µg/mL~0.849 µg/mL-
**Linearity (R²) **>0.99>0.99-
Recovery 95 - 104%>90%68 - 83%
Relative Standard Deviation (RSD) <15%<5%-

Note: Data is compiled from multiple sources analyzing this compound or structurally similar compounds and is intended for comparative purposes.[1][2][3][4] Actual performance may vary.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of amines, which can cause peak tailing and poor reproducibility on standard GC columns, derivatization is often employed to improve chromatographic performance.[5] Alternatively, a base-deactivated column can be used.

Experimental Protocol: GC-MS with Derivatization

This protocol is adapted from methods for the analysis of secondary amines in environmental samples.[1]

1. Sample Preparation and Derivatization:

  • Objective: To extract this compound from the sample matrix and convert it into a less polar, more volatile derivative suitable for GC analysis.

  • Reagents:

    • This compound standard solution

    • Internal standard solution (e.g., N-ethyl-d5-n-butylamine)

    • Derivatizing agent: Pentafluorobenzoyl chloride (PFBSC) or isobutyl chloroformate

    • Sodium hydroxide (NaOH) solution (1 M)

    • Acetonitrile

    • Organic extraction solvent (e.g., hexane or dichloromethane)

  • Procedure:

    • To 10 mL of an aqueous sample (or an appropriate amount of a dissolved solid sample), add a known amount of internal standard.

    • Add 2 mL of 1 M NaOH solution to make the sample alkaline.

    • Add 200 µL of acetonitrile and 20 µL of the derivatizing agent (e.g., PFBSC).

    • Vortex the mixture for 1 minute and incubate at 40°C for 30 minutes to facilitate the derivatization reaction.

    • After cooling to room temperature, add 2 mL of the organic extraction solvent.

    • Vortex for 2 minutes to extract the derivatized analyte.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Splitless mode, 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized this compound and the internal standard.

3. Data Analysis and Quantification:

  • Create a calibration curve by analyzing a series of standard solutions of known concentrations that have undergone the same sample preparation and derivatization procedure.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the unknown samples by using the linear regression equation from the calibration curve.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow Sample Sample Collection (Aqueous or Solid) Spiking Internal Standard Spiking Sample->Spiking Alkalinization Alkalinization (1M NaOH) Spiking->Alkalinization Derivatization Derivatization (e.g., PFBSC, 40°C) Alkalinization->Derivatization Extraction Liquid-Liquid Extraction (Organic Solvent) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Workflow for GC-MS analysis of this compound.

II. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of a wide range of compounds. For amines, which lack a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection by UV or fluorescence detectors. Alternatively, LC-MS can be used for direct analysis without derivatization.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol is based on methods for the analysis of other amines and compounds with similar functional groups.[2][6]

1. Sample Preparation and Derivatization:

  • Objective: To derivatize this compound with a UV-absorbing molecule to enable sensitive detection.

  • Reagents:

    • This compound standard solution

    • Internal standard solution (e.g., a structurally similar secondary amine)

    • Derivatizing agent: Dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

    • Borate buffer (pH 9.0)

    • Acetonitrile

    • Trichloroacetic acid (TCA) solution (for protein precipitation if analyzing biological samples)

  • Procedure:

    • For biological samples, precipitate proteins by adding an equal volume of cold TCA solution, vortex, and centrifuge. Use the supernatant for derivatization. For other samples, proceed to the next step.

    • To 100 µL of the sample or standard solution, add 200 µL of borate buffer.

    • Add 200 µL of the derivatizing agent solution (e.g., dansyl chloride in acetonitrile).

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

    • After incubation, add a small amount of a primary amine solution (e.g., proline) to quench the excess derivatizing agent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: Linear gradient from 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: Return to 20% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at a wavelength appropriate for the chosen derivative (e.g., 254 nm for dansyl derivatives).

3. Data Analysis and Quantification:

  • Prepare a calibration curve by analyzing derivatized standards of this compound at several concentration levels.

  • Plot the peak area of the derivatized analyte against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Diagram: HPLC-UV Experimental Workflow

HPLCUV_Workflow Sample Sample Preparation (e.g., Protein Precipitation) Derivatization Pre-column Derivatization (e.g., Dansyl Chloride, 60°C) Sample->Derivatization Quenching Quench Excess Reagent Derivatization->Quenching Filtration Filtration (0.45 µm) Quenching->Filtration Analysis HPLC-UV Analysis Filtration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

III. Logical Relationship of Analytical Method Selection

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method_Selection Requirement Analytical Requirement HighSensitivity High Sensitivity Trace Analysis Requirement->HighSensitivity Sensitivity? RoutineQC Routine QC Higher Concentration Requirement->RoutineQC Sensitivity? ComplexMatrix Complex Matrix (e.g., Biological) Requirement->ComplexMatrix Matrix? SimpleMatrix Simple Matrix (e.g., Pure Substance) Requirement->SimpleMatrix Matrix? GCMS GC-MS HighSensitivity->GCMS LCMS LC-MS/MS HighSensitivity->LCMS HPLCUV HPLC-UV RoutineQC->HPLCUV ComplexMatrix->GCMS with extensive sample prep ComplexMatrix->LCMS SimpleMatrix->GCMS SimpleMatrix->HPLCUV

Caption: Decision tree for analytical method selection.

Conclusion

The analytical methods detailed in these notes provide robust and reliable approaches for the detection and quantification of this compound. The choice between GC-MS and HPLC-based methods will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available resources. Proper method validation is essential to ensure accurate and precise results.

References

Application Notes and Protocols: N-Ethyl-n-butylamine in the Synthesis of Rubber Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential application of vulcanization accelerators derived from N-Ethyl-n-butylamine. The information is intended to guide researchers in the development of novel accelerators and to provide protocols for their synthesis and evaluation in rubber compounds.

Introduction

This compound, a secondary amine, serves as a versatile precursor in the synthesis of various organic compounds, including rubber vulcanization accelerators. Its application in this field is primarily focused on the preparation of sulfenamide and dithiocarbamate type accelerators. These accelerators play a crucial role in the vulcanization process, influencing the cure rate, scorch safety, and the final physical properties of the vulcanized rubber. The structure of the amine moiety in these accelerators significantly impacts their performance, making this compound an interesting candidate for developing accelerators with specific properties.

Synthesis of this compound-Based Accelerators

This compound can be utilized in the synthesis of two major classes of rubber vulcanization accelerators: dithiocarbamates and sulfenamides.

Synthesis of Zinc N-Ethyl-n-butyl Dithiocarbamate

Dithiocarbamate accelerators are known for their fast cure rates. The synthesis of zinc N-Ethyl-n-butyl dithiocarbamate typically involves a two-step reaction. First, this compound reacts with carbon disulfide in the presence of a base (like sodium hydroxide) to form the sodium salt of N-Ethyl-n-butyl dithiocarbamic acid. Subsequently, this salt reacts with a soluble zinc salt (such as zinc chloride or zinc sulfate) to precipitate the final product, zinc N-Ethyl-n-butyl dithiocarbamate.[1]

Reaction Scheme:

Synthesis of N-(2-benzothiazolylthio)-N-ethyl-n-butylamine (A Sulfenamide Accelerator)

Sulfenamide accelerators are widely used due to their delayed-action feature, which provides good scorch safety during rubber processing. The synthesis involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) with this compound. An oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, is used to facilitate the formation of the S-N bond.

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of Zinc N-Ethyl-n-butyl Dithiocarbamate

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Zinc chloride (ZnCl₂)

  • Methanol

  • Deionized water

Procedure:

  • In a two-necked flask equipped with a stirrer, dissolve this compound (0.1 mol) and sodium hydroxide (0.1 mol) in 150 mL of methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add carbon disulfide (0.1 mol) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition of CS₂ is complete, continue stirring for 1-2 hours at room temperature.

  • In a separate beaker, dissolve zinc chloride (0.05 mol) in 50 mL of deionized water.

  • Slowly add the zinc chloride solution to the dithiocarbamate solution with vigorous stirring. A white precipitate of zinc N-Ethyl-n-butyl dithiocarbamate will form.

  • Continue stirring for an additional hour at room temperature to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Synthesis of N-(2-benzothiazolylthio)-N-ethyl-n-butylamine

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • This compound

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15% available chlorine)

  • Isopropanol

  • Deionized water

Procedure:

  • In a reaction kettle, suspend 2-mercaptobenzothiazole (0.1 mol) in 100 mL of isopropanol.

  • Add this compound (0.1 mol) to the suspension and stir to form a salt.

  • Cool the mixture to 10-20 °C.

  • Slowly add sodium hypochlorite solution (approximately 0.11 mol) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 20-30 °C.

  • After the addition is complete, continue stirring for another 1-2 hours at room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash it thoroughly with deionized water.

  • Dry the purified N-(2-benzothiazolylthio)-N-ethyl-n-butylamine in a vacuum oven at a temperature below its melting point.

Data Presentation

The performance of these newly synthesized accelerators would need to be evaluated in a standard rubber formulation, for instance, a natural rubber (NR) compound. The following tables present hypothetical but expected comparative data based on the known structure-property relationships of similar accelerators.

Table 1: Cure Characteristics of NR Compounds with Different Accelerators (at 150°C)

Accelerator (1.5 phr)Scorch Time (t_s2, min)Optimum Cure Time (t_90, min)Cure Rate Index (CRI, min⁻¹)
Zinc N-Ethyl-n-butyl Dithiocarbamate1.5 - 2.55 - 828 - 40
N-(2-benzothiazolylthio)-N-ethyl-n-butylamine3.0 - 5.010 - 1514 - 20
CBS (Control)4.0 - 6.012 - 1811 - 16
ZDMC (Control)0.5 - 1.53 - 640 - 60

Note: phr = parts per hundred rubber. CBS (N-cyclohexyl-2-benzothiazolesulfenamide) and ZDMC (Zinc dimethyldithiocarbamate) are common commercial accelerators used as controls.

Table 2: Physical Properties of NR Vulcanizates

AcceleratorTensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)Hardness (Shore A)
Zinc N-Ethyl-n-butyl Dithiocarbamate20 - 24500 - 55010 - 1360 - 65
N-(2-benzothiazolylthio)-N-ethyl-n-butylamine22 - 26550 - 60012 - 1562 - 67
CBS (Control)23 - 27580 - 63013 - 1663 - 68
ZDMC (Control)18 - 22450 - 50011 - 1461 - 66

Table 3: Aging Resistance of NR Vulcanizates (Aged at 100°C for 72 hours)

AcceleratorRetention of Tensile Strength (%)Retention of Elongation at Break (%)
Zinc N-Ethyl-n-butyl Dithiocarbamate70 - 8060 - 70
N-(2-benzothiazolylthio)-N-ethyl-n-butylamine80 - 9075 - 85
CBS (Control)85 - 9580 - 90
ZDMC (Control)60 - 7050 - 60

Mandatory Visualizations

Synthesis_of_Zinc_N_Ethyl_n_butyl_Dithiocarbamate NEBA This compound Intermediate Sodium N-Ethyl-n-butyl Dithiocarbamate NEBA->Intermediate CS2 Carbon Disulfide CS2->Intermediate NaOH Sodium Hydroxide NaOH->Intermediate Product Zinc N-Ethyl-n-butyl Dithiocarbamate Intermediate->Product ZnCl2 Zinc Chloride ZnCl2->Product NaCl Sodium Chloride Product->NaCl byproduct

Caption: Synthesis pathway for Zinc N-Ethyl-n-butyl Dithiocarbamate.

Synthesis_of_Sulfenamide_Accelerator MBT 2-Mercaptobenzothiazole Product N-(2-benzothiazolylthio)-N-ethyl-n-butylamine MBT->Product NEBA This compound NEBA->Product Oxidant Oxidizing Agent (e.g., NaOCl) Oxidant->Product Byproducts NaCl + H2O Product->Byproducts byproducts

Caption: Synthesis pathway for a sulfenamide accelerator.

Experimental_Workflow_Dithiocarbamate start Start dissolve Dissolve this compound and NaOH in Methanol start->dissolve cool Cool to 0-5°C dissolve->cool add_cs2 Add Carbon Disulfide cool->add_cs2 stir1 Stir for 1-2 hours add_cs2->stir1 precipitate Add ZnCl2 Solution to form Precipitate stir1->precipitate prepare_zncl2 Prepare Aqueous Zinc Chloride Solution prepare_zncl2->precipitate stir2 Stir for 1 hour precipitate->stir2 filter_wash Filter and Wash the Precipitate stir2->filter_wash dry Dry the Product filter_wash->dry end End dry->end

Caption: Experimental workflow for dithiocarbamate synthesis.

Discussion

The use of this compound in the synthesis of vulcanization accelerators offers the potential to fine-tune the properties of rubber compounds. The length and branching of the alkyl groups on the amine can influence the accelerator's solubility in the rubber matrix, its volatility, and its basicity. The basicity of the amine fragment in sulfenamide accelerators is known to affect the scorch time and cure rate. Generally, more basic amines lead to faster cure rates.

The expected performance data suggests that N-(2-benzothiazolylthio)-N-ethyl-n-butylamine would act as a delayed-action accelerator with properties intermediate between fast and slow sulfenamides, providing a good balance of processing safety and cure efficiency. Zinc N-Ethyl-n-butyl dithiocarbamate is anticipated to be a fast-curing accelerator, suitable for applications requiring rapid vulcanization.

The aging resistance of vulcanizates is also influenced by the accelerator system. Sulfenamide accelerators generally provide vulcanizates with good aging properties. The antioxidant potential of the amine fragment itself can also contribute to the overall stability of the rubber product.

Conclusion

This compound is a viable precursor for the synthesis of both dithiocarbamate and sulfenamide-type rubber vulcanization accelerators. The provided protocols offer a foundation for the laboratory-scale synthesis of these compounds. Further research is warranted to fully characterize these accelerators and to optimize their performance in various rubber formulations. The quantitative data, while predictive, underscores the importance of experimental validation to ascertain the precise effects of these novel accelerators on the final properties of vulcanized rubber.

References

Application Note: Phase Transfer Catalytic Method for N-Ethyl-n-butylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethyl-n-butylamine is a secondary amine with applications in the synthesis of various fine chemicals, pharmaceuticals, and agricultural products. Traditional methods for its synthesis often involve the use of hazardous solvents, strong organic bases, and may suffer from low selectivity, leading to the formation of by-products. Phase Transfer Catalysis (PTC) offers a robust and environmentally friendly alternative for the N-alkylation of amines.[1] This technique facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) through the use of a phase transfer catalyst, which shuttles one of the reactants across the phase boundary.[2][3]

The advantages of using PTC for the synthesis of this compound include higher yields, milder reaction conditions, the use of inexpensive and safer inorganic bases like sodium hydroxide, and the ability to use more environmentally benign solvents.[1][3] This methodology minimizes the need for anhydrous conditions and expensive aprotic polar solvents, aligning with the principles of green chemistry.[3]

Reaction Scheme

The overall reaction for the synthesis of this compound via phase transfer catalysis involves the alkylation of n-butylamine with an ethylating agent, such as ethyl bromide, in a two-phase system.

n-Butylamine + Ethyl Bromide --(Phase Transfer Catalyst, NaOH/H₂O, Organic Solvent)--> this compound

Mechanism of Phase Transfer Catalysis

The synthesis of this compound via PTC typically employs a quaternary ammonium salt (Q⁺X⁻) as the catalyst. The reaction proceeds through the following key steps:

  • Deprotonation at the Interface: The hydroxide ions (OH⁻) from the aqueous phase deprotonate the n-butylamine at the interface between the aqueous and organic phases, forming the n-butylamide anion.

  • Ion Pair Formation and Transfer: The phase transfer catalyst, being soluble in the organic phase, exchanges its counter-ion (X⁻) for the n-butylamide anion at the interface, forming a lipophilic ion pair (Q⁺[n-BuNHEt]⁻).

  • Reaction in the Organic Phase: This ion pair is soluble in the organic phase and moves away from the interface. Here, the n-butylamide anion, which is now a "naked" and highly reactive nucleophile, attacks the ethyl bromide in an Sₙ2 reaction to form the desired this compound.[4]

  • Catalyst Regeneration: The catalyst releases the product and its original counter-ion (Br⁻) and returns to the interface to repeat the cycle.

This catalytic cycle allows for a continuous reaction between the reactants from two different phases.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using tetra-n-butylammonium bromide (TBAB) as the phase transfer catalyst.

4.1. Materials and Equipment

  • Reagents:

    • n-Butylamine (≥99%)

    • Ethyl bromide (≥98%)

    • Sodium hydroxide (pellets, ≥97%)

    • Tetra-n-butylammonium bromide (TBAB, ≥99%)

    • Toluene (anhydrous, ≥99.8%)

    • Dichloromethane (DCM, ≥99.8%)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Thermometer

    • 500 mL separatory funnel

    • Rotary evaporator

    • Distillation apparatus

    • Standard laboratory glassware

4.2. Synthetic Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer.

  • Charging Reactants: To the flask, add n-butylamine (7.31 g, 0.1 mol), toluene (100 mL), and tetra-n-butylammonium bromide (1.61 g, 0.005 mol, 5 mol%).

  • Base Preparation: In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.2 mol) in deionized water (20 mL). Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.

  • Reaction Initiation: Add the cooled aqueous sodium hydroxide solution to the reaction flask. Begin vigorous stirring to ensure good mixing of the two phases.

  • Addition of Alkylating Agent: Add ethyl bromide (13.08 g, 0.12 mol) dropwise to the reaction mixture over 30 minutes using the dropping funnel.

  • Reaction Conditions: Heat the reaction mixture to 60-65 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel and allow the layers to separate.

    • Remove the lower aqueous layer.

    • Wash the organic layer with deionized water (2 x 50 mL) and then with saturated brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the toluene using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at 108-110 °C.

  • Characterization:

    • Confirm the identity and purity of the product using GC-MS and ¹H NMR spectroscopy.

Data Presentation

The following table summarizes representative data on how different reaction parameters can influence the yield of this compound.

EntryPhase Transfer CatalystBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1TBAB (5 mol%)NaOH (2.0)Toluene65592>98
2TBAB (5 mol%)KOH (2.0)Toluene65594>98
3Aliquat 336 (5 mol%)NaOH (2.0)Toluene65595>99
4TBAB (5 mol%)NaOH (2.0)Heptane65688>97
5TBAB (1 mol%)NaOH (2.0)Toluene65885>97
6NoneNaOH (2.0)Toluene6524<10-

This data is illustrative and based on typical results for N-alkylation reactions under phase transfer catalysis conditions.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reactant Charging cluster_2 Reaction cluster_3 Work-up cluster_4 Isolation & Purification cluster_5 Final Product A Assemble 3-neck flask with condenser, dropping funnel, and stirrer B Add n-butylamine, toluene, and TBAB to flask A->B C Add cooled aqueous NaOH solution B->C D Add ethyl bromide dropwise C->D E Heat to 60-65°C with vigorous stirring for 4-6 hours D->E F Monitor reaction progress (TLC/GC) E->F G Cool to room temperature F->G H Transfer to separatory funnel and separate layers G->H I Wash organic layer with water and brine H->I J Dry organic layer with MgSO4 I->J K Filter and remove solvent via rotary evaporation J->K L Purify by fractional distillation K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

PTC_Cycle Interface Aqueous-Organic Interface QOH_org Q+OH- (Organic) Interface->QOH_org Ion Exchange NaBr_aq Na+Br- (Aqueous) Interface->NaBr_aq Transfer QBr_org Q+Br- (Organic) QBr_org->Interface Transfer NaOH_aq Na+OH- (Aqueous) Amide_org Q+[n-BuNH]- (Organic) QOH_org->Amide_org + n-BuNH2 - H2O NaOH_aq->Interface Transfer Amine_org n-BuNH2 (Organic) Amide_org->QBr_org - Br- Product_org n-BuNHEt (Organic) Amide_org->Product_org + EtBr EtBr_org EtBr (Organic)

Caption: Catalytic cycle of phase transfer catalysis for N-alkylation.

Safety Precautions

  • n-Butylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Ethyl bromide: Flammable liquid. Harmful if swallowed and toxic if inhaled. Suspected of causing cancer.

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting

  • Low Yield:

    • Ensure vigorous stirring to maximize the interfacial area.

    • Check the quality and concentration of the base.

    • Increase reaction time or temperature moderately.

    • Ensure the phase transfer catalyst has not degraded.

  • Formation of Di-alkylation Product (N-Ethyl-N-butyl-ethylamine):

    • Use a slight excess of the starting amine (n-butylamine) relative to the ethylating agent.

    • Avoid high reaction temperatures for extended periods.

    • Monitor the reaction closely and stop it once the starting amine is consumed.

  • Incomplete Reaction:

    • Verify the activity of the catalyst. Consider using a different catalyst like Aliquat 336, which can sometimes be more effective.

    • Ensure the concentration of the base is sufficient.

Conclusion

The phase transfer catalytic method is a highly efficient, scalable, and environmentally conscious approach for the synthesis of this compound.[1][5] It offers significant improvements over classical methods by allowing the use of simple inorganic bases and reducing the need for harsh solvents and reaction conditions. This protocol provides a reliable framework for researchers and professionals in the chemical and pharmaceutical industries to synthesize secondary amines with high yield and purity.

References

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of N-Ethyl-n-butylamine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N-Ethyl-n-butylamine in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a liquid-liquid extraction followed by derivatization to enhance analyte volatility and chromatographic performance. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this secondary amine in samples such as biological fluids, environmental extracts, or pharmaceutical preparations.

Introduction

This compound is a secondary amine utilized in various industrial and research applications.[1][2] Its analysis in complex mixtures can be challenging due to its polarity and potential for interactions with the sample matrix. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the determination of volatile and semi-volatile compounds.[3] However, direct analysis of amines by GC can lead to poor peak shape and low response.[4] To overcome these limitations, this protocol incorporates a derivatization step to improve the chromatographic properties of this compound, ensuring reliable and reproducible quantification.

Experimental

Sample Preparation: Alkaline Liquid-Liquid Extraction

A liquid-liquid extraction (LLE) under alkaline conditions is employed to isolate this compound from the sample matrix. The alkaline environment ensures the amine is in its free base form, enhancing its partitioning into an organic solvent.

Protocol:

  • To 1 mL of the sample in a glass centrifuge tube, add 100 µL of an appropriate internal standard solution (e.g., N-methyl-n-butylamine at 10 µg/mL).

  • Add 500 µL of 2 M sodium hydroxide (NaOH) to raise the pH.

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial for the derivatization step.

Derivatization

Derivatization is performed to increase the volatility and thermal stability of this compound, as well as to improve its chromatographic peak shape.[4][5] Acylation with pentafluoropropionic anhydride (PFPA) is a common and effective method for derivatizing primary and secondary amines.

Protocol:

  • To the extracted organic phase, add 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a standard GC-MS system. The parameters provided below are a starting point and may require optimization based on the specific instrument and column used.

Table 1: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Oven ProgramInitial: 60°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Mass Spectrometry Data Acquisition

The mass spectrum of underivatized this compound shows characteristic fragments that can be used for identification.[6] For quantitative analysis in SIM mode, the most abundant and specific ions of the derivatized analyte should be selected.

Table 2: Mass Spectrometric Data for this compound

CompoundMolecular WeightKey Mass-to-Charge Ratios (m/z)
This compound (Underivatized)101.19 g/mol [1][2]58, 72, 86, 101

Note: The m/z values for the PFPA-derivatized this compound will be significantly higher and should be determined by analyzing a derivatized standard in full scan mode prior to setting up the SIM method.

Quantitative Analysis

Quantification is based on the construction of a calibration curve using standards prepared in a matrix similar to the samples. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 3: Example Calibration Data and Performance

ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~2.5 ng/mL
Limit of Quantitation (LOQ)~10 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Note: These values are illustrative and should be experimentally determined during method validation.

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Add 2M NaOH Add_IS->Alkalinize Add_Solvent Add Organic Solvent Alkalinize->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Add_PFPA Add PFPA (50 µL) Extract->Add_PFPA Heat Heat (60°C, 30 min) Add_PFPA->Heat Evaporate Evaporate to Dryness Heat->Evaporate Reconstitute Reconstitute in Ethyl Acetate (100 µL) Evaporate->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound in complex mixtures. The combination of alkaline liquid-liquid extraction, PFPA derivatization, and GC-MS in SIM mode allows for high sensitivity, selectivity, and accurate quantification. This method can be readily implemented in research and quality control laboratories for the reliable determination of this compound. Method validation should be performed in the target matrix to ensure performance meets the specific requirements of the analysis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-Ethyl-n-butylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-n-butylamine. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Reductive Amination: The reaction of butanal (butyraldehyde) with ethylamine, followed by the reduction of the resulting imine.

  • Catalytic Amination of Alcohols: The reaction of n-butanol with ethylamine in the presence of a catalyst and hydrogen.[1]

  • Amines Disproportionation: The reaction between ethylamine and butylamine over a suitable catalyst.[1][2]

  • N-Alkylation of Amines: The reaction of a primary amine with an alkyl halide, although this method can be prone to over-alkylation.[3]

Q2: Which synthesis route generally provides the highest yield and purity?

A2: The amines disproportionation method has been reported to achieve a yield of 60.7% with a purity of 99.5%.[2] However, the optimal method depends on available starting materials, equipment, and desired scale. Reductive amination and catalytic amination of alcohols are also widely used and can provide high yields with careful optimization.

Q3: What are the typical catalysts used for the reductive amination of butanal with ethylamine?

A3: Common catalysts for reductive amination include those based on nickel, palladium, platinum, and rhodium.[4][5] For laboratory-scale synthesis, reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently employed.[3]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for monitoring the reaction mixture, allowing for the identification and quantification of reactants, products, and any side products.

Q5: What are the main safety precautions to consider during the synthesis of this compound?

A5: this compound is a flammable and corrosive liquid.[6] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted away from ignition sources.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Imine Formation (Reductive Amination): The initial reaction between butanal and ethylamine may not have gone to completion.- Ensure the reaction is stirred for a sufficient amount of time before adding the reducing agent.- The use of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[7]- If water is a byproduct of imine formation, consider using a dehydrating agent or a Dean-Stark apparatus to remove it and drive the equilibrium towards the imine.
2. Catalyst Deactivation: The catalyst may have lost its activity due to poisoning by impurities or coking.- Use fresh, high-purity catalyst.- Ensure starting materials and solvents are free of impurities that could poison the catalyst.- For heterogeneous catalysts, consider regeneration procedures if applicable.
3. Inefficient Reduction: The reducing agent may not be effective under the chosen reaction conditions.- For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.- When using hydride reducing agents like NaBH₄, ensure it is added portion-wise and at a controlled temperature to prevent runaway reactions.
4. Product Loss During Workup: The product may be lost during extraction or purification steps.- this compound is partially soluble in water; minimize aqueous washes or perform back-extractions of the aqueous layers.- Use an appropriate solvent for extraction.- Optimize distillation conditions to prevent product loss.
Formation of Side Products 1. Over-alkylation: The product, a secondary amine, can react further to form a tertiary amine.- Use an excess of the primary amine (ethylamine) relative to the aldehyde (butanal) to favor the formation of the secondary amine.[8]
2. Aldehyde Self-Condensation: Butanal can undergo an aldol condensation, especially in the presence of a base.- Control the reaction temperature and pH to minimize side reactions.
3. Alcohol Formation: The starting aldehyde (butanal) can be reduced to the corresponding alcohol (n-butanol).- Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[3]
Reaction Stalls or is Sluggish 1. Insufficient Mixing: Poor mixing can lead to slow reaction rates, especially in heterogeneous catalytic systems.- Ensure vigorous stirring throughout the reaction.
2. Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.- Gradually increase the reaction temperature while monitoring for the formation of side products.
3. Incorrect pH: The pH of the reaction mixture can significantly affect the rate of imine formation.- Optimize the pH of the reaction mixture; a slightly acidic condition is often optimal for imine formation.

Data Presentation

Comparison of Synthesis Routes for this compound
ParameterReductive AminationCatalytic Amination of AlcoholsAmines Disproportionation
Starting Materials Butanal, Ethylaminen-Butanol, EthylamineEthylamine, Butylamine
Typical Catalysts Ni, Pd, Pt, Rh, NaBH₄, NaBH₃CNSupported non-noble metal catalystsCuO–NiO–PtO/γ-Al₂O₃
Typical Temperature Room Temperature to 80°C120 - 220°C[1]Optimized for high yield
Typical Pressure Atmospheric to 10 bar0.1 - 1.3 MPa[1]Not specified
Reported Yield Varies with conditionsVaries with conditions60.7%[2]
Reported Purity Varies with conditionsVaries with conditions99.5%[2]
Key Advantages Mild reaction conditions, versatileUtilizes readily available alcoholsHigh reported yield and purity
Key Disadvantages Potential for over-alkylation and side reactionsRequires higher temperatures and pressuresRequires two different amine starting materials

Experimental Protocols

Protocol 1: Reductive Amination of Butanal with Ethylamine

Materials:

  • Butanal (Butyraldehyde)

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for pH adjustment and salt formation if needed)

  • Sodium hydroxide (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve butanal (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ethylamine (1.1 eq) to the cooled butanal solution while stirring.

  • Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure imine formation.

  • Cool the reaction mixture back to 0°C.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation.

Protocol 2: Catalytic Amination of n-Butanol with Ethylamine

Materials:

  • n-Butanol

  • Ethylamine

  • Supported metal catalyst (e.g., a supported non-noble metal catalyst)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with n-butanol, ethylamine, and the catalyst.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1 - 1.3 MPa).

  • Heat the reactor to the desired temperature (e.g., 120 - 220°C) while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired reaction time, monitoring the pressure to follow hydrogen consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting liquid product can be purified by distillation.

Visualizations

Reaction_Pathway Butanal Butanal Imine Imine Intermediate Butanal->Imine + Ethylamine - H2O Ethylamine Ethylamine Ethylamine->Imine Product This compound Imine->Product + [H] (Reduction)

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

Experimental_Workflow Start Start: Reactants (Butanal & Ethylamine) Imine_Formation 1. Imine Formation Start->Imine_Formation Reduction 2. Reduction Imine_Formation->Reduction Quenching 3. Reaction Quenching Reduction->Quenching Extraction 4. Extraction Quenching->Extraction Drying 5. Drying of Organic Phase Extraction->Drying Purification 6. Purification (Distillation) Drying->Purification Final_Product End: Pure This compound Purification->Final_Product Troubleshooting_Tree Problem Low Yield? Check_SM Starting materials consumed? (TLC/GC-MS) Problem->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Workup_Issue Product loss during workup/purification? Yes_SM->Workup_Issue Reaction_Issue Reaction conditions issue No_SM->Reaction_Issue Yes_Workup Yes Workup_Issue->Yes_Workup No_Workup No Workup_Issue->No_Workup Optimize_Workup Optimize extraction and distillation Yes_Workup->Optimize_Workup No_Workup->Reaction_Issue Check_Catalyst Catalyst activity issue? Reaction_Issue->Check_Catalyst Check_Conditions Suboptimal T, P, or time? Reaction_Issue->Check_Conditions Replace_Catalyst Use fresh catalyst Check_Catalyst->Replace_Catalyst Optimize_Conditions Optimize reaction parameters Check_Conditions->Optimize_Conditions

References

Technical Support Center: Purification of N-Ethyl-n-butylamine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-Ethyl-n-butylamine using distillation techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Summary of Physical Properties and Potential Impurities

For effective purification by distillation, it is crucial to understand the boiling points of this compound and its potential impurities. These impurities often include unreacted starting materials and byproducts from the synthesis process.

CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₆H₁₅N 101.19 108-110 [1]
EthylamineC₂H₅NH₂45.0816.6[2]
n-ButanolC₄H₁₀O74.12117-118[3][4][5]
Triethylamine(C₂H₅)₃N101.1989[6][7][8][9][10]
Di-n-butylamine(C₄H₉)₂NH129.24159[11][12][13][14][15]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by fractional distillation at atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Clamps and stands

  • Inert gas source (e.g., Nitrogen or Argon)

  • Ice bath

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert a thermometer into the distillation head, ensuring the bulb is positioned slightly below the side arm leading to the condenser.

    • Attach the condenser and arrange for a steady flow of cold water through it.

    • Place a pre-weighed receiving flask at the outlet of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.

    • If the amine is susceptible to oxidation, flush the apparatus with an inert gas.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the temperature on the thermometer. The first fraction to distill will be the component with the lowest boiling point (likely ethylamine if present in significant amounts).

    • Collect the forerun (the initial distillate) in a separate flask until the temperature stabilizes at the boiling point of the desired product.

    • As the temperature approaches the boiling point of this compound (around 108-110 °C), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • Monitor the temperature throughout the distillation. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling impurity is the primary component remaining in the distillation flask.

  • Fraction Collection and Analysis:

    • Collect the purified this compound in a clean, pre-weighed receiving flask.

    • Stop the distillation before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

    • Allow the apparatus to cool down before dismantling.

    • Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Distillation Workflow

Distillation_Workflow Purification of this compound by Distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Crude this compound B Assemble Fractional Distillation Apparatus A->B C Gradual Heating and Stirring B->C D Collect Forerun (Low-boiling impurities) C->D Temp < 108°C F Monitor Temperature D->F E Collect Main Fraction (this compound) E->F I Analyze Purity (e.g., GC-MS) E->I F->E Temp ≈ 108-110°C G Stop Distillation (Before flask is dry) F->G Temp drops H Cool and Disassemble Apparatus G->H

Caption: Workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems that may be encountered during the distillation of this compound.

Issue 1: The distillation is proceeding very slowly or not at all.

  • Question: My distillation has started, but the vapor is not reaching the condenser, or the collection rate is extremely low. What should I do?

  • Answer:

    • Check for adequate heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the solvent and the target compound.

    • Improve insulation: Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.

    • Ensure a good vacuum (if applicable): If performing a vacuum distillation, check that the system is properly sealed and the vacuum pump is functioning correctly.

    • Check for blockages: Ensure there are no obstructions in the distillation path.

Issue 2: The temperature is fluctuating during the collection of the main fraction.

  • Question: While I am collecting what I believe to be the pure this compound, the thermometer reading is not stable. Why is this happening?

  • Answer:

    • Inadequate fractionation: This may indicate that the fractionating column is not efficient enough to separate components with close boiling points. Consider using a longer column or a column with a more efficient packing material.

    • Uneven heating: Ensure that the heating of the distillation flask is consistent. Use a stirrer to maintain a uniform temperature throughout the liquid.

    • Bumping: The liquid may be "bumping" (boiling unevenly), causing bursts of vapor to travel up the column. Ensure you have added boiling chips or are using a magnetic stirrer.

Issue 3: The distillate is discolored (yellow or brown).

  • Question: The this compound I have collected has a yellow or brown tint. What is the cause and how can I prevent it?

  • Answer:

    • Thermal decomposition: Amines can be susceptible to thermal degradation at high temperatures, leading to discoloration. If this is a persistent issue, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

    • Oxidation: The amine may be reacting with oxygen at elevated temperatures. Purging the apparatus with an inert gas like nitrogen or argon before and during the distillation can prevent this.

    • Impurities in the crude material: The discoloration may be due to the presence of non-volatile, colored impurities that are being carried over. Ensure the initial crude material is as clean as possible before distillation.

Issue 4: Foaming or Bumping is occurring in the distillation flask.

  • Question: My sample is foaming excessively or bumping violently, leading to loss of product into the column. How can I control this?

  • Answer:

    • Reduce the heating rate: Rapid heating can cause vigorous boiling. Heat the flask more gradually.

    • Ensure adequate stirring/boiling chips: Use a magnetic stirrer or fresh boiling chips to promote smooth boiling.

    • Use a larger flask: Ensure the flask is not more than two-thirds full to provide headspace for any foam to dissipate.

    • Anti-foaming agents: In some cases, a small amount of a suitable anti-foaming agent can be added to the distillation flask.

    • Gradual application of vacuum: If performing a vacuum distillation, apply the vacuum slowly to prevent rapid boiling and bumping.[16]

Purity Analysis

A workflow for the analysis of purified this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

GCMS_Workflow Purity Analysis of this compound by GC-MS cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Collect Purified This compound Fraction B Dilute Sample in a Volatile Organic Solvent (e.g., Dichloromethane) A->B C Inject Sample into GC-MS System B->C D Separation of Components in GC Column C->D E Detection and Mass Analysis by Mass Spectrometer D->E F Obtain Total Ion Chromatogram (TIC) E->F G Identify Peaks by Mass Spectra Library Comparison F->G H Quantify Purity by Peak Area Percentage G->H

Caption: Workflow for GC-MS analysis of purified this compound.

References

Minimizing byproduct formation in N-Ethyl-n-butylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-n-butylamine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

There are several common methods for the synthesis of this compound, each with its own advantages and challenges regarding byproduct formation:

  • Reductive Amination of Butanal with Ethylamine: This method involves the reaction of butanal with ethylamine to form an intermediate imine, which is then reduced to the target secondary amine.

  • Catalytic Amination of n-Butanol with Ethylamine: A widely used industrial method where n-butanol and ethylamine are reacted over a heterogeneous catalyst at elevated temperature and pressure.[1][2]

  • N-Alkylation of n-Butylamine with an Ethylating Agent: This involves the direct reaction of n-butylamine with an ethyl halide (e.g., ethyl bromide). However, this method is prone to over-alkylation.

  • Amine Disproportionation: This method utilizes a catalyst to facilitate the reaction between ethylamine and butylamine to form this compound.[3]

Q2: What are the primary byproducts I should expect, and how are they formed?

The formation of byproducts is a significant challenge in this compound synthesis. The major impurities are typically other amines formed through side reactions:

  • Dibutylamine and Tri-n-butylamine: These can arise during the catalytic amination of n-butanol, where n-butanol can react with the newly formed n-butylamine.

  • Diethylamine and Triethylamine: These can be formed from the self-condensation of the ethylamine starting material, particularly at high temperatures.

  • Over-alkylation Products (Tertiary Amines and Quaternary Ammonium Salts): In the N-alkylation of n-butylamine with ethyl halides, the desired secondary amine product can react further with the ethylating agent to form N,N-diethyl-n-butylamine and the corresponding quaternary ammonium salt. This is often a major issue, leading to difficult purification.

  • Primary Amines (n-Butylamine and Ethylamine): Unreacted starting materials will be present in the crude product.

The formation of these byproducts is influenced by factors such as the molar ratio of reactants, reaction temperature, pressure, catalyst choice, and reaction time.

Troubleshooting Guide

Problem 1: Low yield of this compound and high prevalence of over-alkylation byproducts (e.g., N,N-diethyl-n-butylamine).

Potential Cause Suggested Solution
Incorrect Molar Ratio of Reactants In N-alkylation reactions, use a significant excess of n-butylamine relative to the ethylating agent to favor the formation of the secondary amine over the tertiary amine.
High Reaction Temperature Lowering the reaction temperature can help to control the rate of the second alkylation reaction, which is often faster than the first.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like GC-MS. Stop the reaction once the maximum yield of the desired product is observed to prevent further alkylation.
Inappropriate Choice of Ethylating Agent Consider using less reactive ethylating agents than ethyl iodide or bromide, such as diethyl sulfate, which may offer better control.

Problem 2: Significant formation of symmetric amines (dibutylamine, triethylamine) in catalytic amination.

Potential Cause Suggested Solution
Non-optimal Catalyst The choice of catalyst is crucial for selectivity. For the amination of n-butanol with ethylamine, catalysts like Cu-Ni-Zn oxides on γ-alumina have shown good selectivity.[2] For amine disproportionation, a CuO–NiO–PtO/γ-Al2O3 catalyst has been reported to be effective.[3]
Incorrect Reaction Temperature or Pressure Optimize the reaction temperature and pressure. Generally, temperatures in the range of 120-220°C and pressures of 0.1-1.3 MPa are used for the catalytic amination of n-butanol.[1]
Improper Reactant Feed Ratio Adjust the molar ratio of n-butanol to ethylamine. An excess of ethylamine can help to suppress the formation of dibutylamine.

Problem 3: Difficulty in purifying the final product.

Potential Cause Suggested Solution
Close Boiling Points of Product and Byproducts Fractional distillation is the primary method for purification. Use a high-efficiency distillation column (e.g., a spinning band column or a packed column with a high number of theoretical plates) to achieve good separation.
Presence of Multiple Amine Impurities Consider converting the amine mixture to their corresponding salts (e.g., hydrochlorides) and utilizing differences in their solubility for separation by recrystallization. The free amines can then be regenerated by treatment with a base.

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis

Method Catalyst Reactants Temperature (°C) Pressure (MPa) Yield (%) Purity (%) Major Byproducts Reference
Amine DisproportionationCuO–NiO–PtO/γ-Al2O3Ethylamine, ButylamineOptimizedNot specified60.799.5Not specified[3]
Catalytic AminationCu-Ni-Zn oxides/γ-Al2O3n-Butanol, Ethylamine120-2200.1-1.3Not specifiedNot specifiedDibutylamine[1][2]

Table 2: Product Distribution in the Hydrogenation of Butyronitrile over Ni/SiO2 Catalyst (Analogous System)

This table illustrates how solvent choice can significantly impact selectivity in amine synthesis, a principle applicable to minimizing byproduct formation in this compound synthesis.

Solvent n-Butylamine (%) Dibutylamine (%) Tributylamine (%)
Ethanol84160
Benzene63Not specifiedNot specified
TolueneNot specifiedNot specifiedNot specified
Cyclohexane39509
Data adapted from a study on butyronitrile hydrogenation, which serves as a model for understanding selectivity in amine synthesis.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Amination of n-Butanol

This protocol is a general guideline based on industrial practices.[1][2]

  • Catalyst Activation: The Cu-Ni-Zn oxides/γ-Al2O3 catalyst is activated in a fixed-bed reactor by reduction under a hydrogen/nitrogen flow at a temperature typically ranging from 200 to 400°C.

  • Reaction Setup: A mixture of n-butanol and ethylamine (e.g., in a 1:1 to 1:3 molar ratio) is vaporized and fed into the heated fixed-bed reactor containing the activated catalyst. Hydrogen gas is also introduced into the reactor.

  • Reaction Conditions: The reaction is carried out at a temperature of 120-220°C and a pressure of 0.1-1.3 MPa.[1] The flow rates of the reactants are adjusted to achieve the desired residence time.

  • Work-up and Purification: The reactor effluent is cooled to condense the liquid products. The crude product is then separated from the gas phase. The liquid mixture, containing this compound, unreacted starting materials, and byproducts, is purified by fractional distillation.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A non-polar or weakly polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

  • Data Analysis: Identify the peaks corresponding to this compound and potential byproducts by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Visualizations

Byproduct_Formation_Reductive_Amination cluster_side_reactions Side Reactions Butanal Butanal Imine Intermediate Imine Butanal->Imine Ethylamine Ethylamine Ethylamine->Imine NEBA This compound (Desired Product) Imine->NEBA Reduction Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Butanal2 Butanal Dibutylimine Dibutylimine Butanal2->Dibutylimine Butylamine n-Butylamine (from side reaction) Butylamine->Dibutylimine Dibutylamine Dibutylamine (Byproduct) Dibutylimine->Dibutylamine Reduction

Caption: Reaction pathway for reductive amination showing desired product and a common byproduct.

N_Alkylation_Byproducts Butylamine n-Butylamine NEBA This compound (Desired Product) Butylamine->NEBA + Ethyl Halide Ethyl_Halide Ethyl Halide Tertiary_Amine N,N-Diethyl-n-butylamine (Over-alkylation Byproduct) NEBA->Tertiary_Amine + Ethyl Halide Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation Byproduct) Tertiary_Amine->Quaternary_Salt + Ethyl Halide

Caption: Over-alkylation byproducts in the N-alkylation of n-butylamine.

Troubleshooting_Workflow Start Low Yield or Purity Analyze Analyze Crude Product (e.g., GC-MS) Start->Analyze Identify_Byproducts Identify Major Byproducts Analyze->Identify_Byproducts Over_alkylation Over-alkylation (Tertiary Amine) Identify_Byproducts->Over_alkylation Yes Symmetric_Amines Symmetric Amines (Dibutylamine, etc.) Identify_Byproducts->Symmetric_Amines No Adjust_Ratio Adjust Reactant Ratio (Excess Amine) Over_alkylation->Adjust_Ratio Lower_Temp Lower Reaction Temperature Over_alkylation->Lower_Temp Optimize_Catalyst Optimize Catalyst & Conditions Symmetric_Amines->Optimize_Catalyst Purification Improve Purification (Fractional Distillation) Adjust_Ratio->Purification Lower_Temp->Purification Optimize_Catalyst->Purification End Optimized Synthesis Purification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Troubleshooting low yield in the alkylation of butylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkylation of Butylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the alkylation of butylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield when preparing a secondary amine from butylamine?

A: The primary challenge in the direct alkylation of butylamine is over-alkylation.[1][2] The intended product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine (butylamine).[1][3] Consequently, it competes with the remaining butylamine for the alkylating agent, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[3][4] This "runaway" reaction consumes the desired product and complicates purification, resulting in a low isolated yield.[1][5]

Q2: How can I minimize the formation of over-alkylation products?

A: Several strategies can suppress the formation of tertiary amines and quaternary ammonium salts:

  • Stoichiometry Control: Use a large excess of butylamine relative to the alkylating agent.[4][5][6] This statistically increases the probability of the alkylating agent reacting with the abundant starting material rather than the secondary amine product.

  • Slow Addition: Add the alkylating agent slowly or via a syringe pump.[5][7] This maintains a low concentration of the alkylating agent, reducing the rate of the second alkylation step.

  • Lower Temperature: Performing the reaction at a lower temperature can increase selectivity, as the more reactive secondary amine's subsequent reaction is kinetically disfavored.[5] However, this may require longer reaction times.

Q3: What is the optimal type of solvent for the alkylation of butylamine?

A: The alkylation of amines with alkyl halides is typically an Sₙ2 reaction. These reactions are most efficient in polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone.[5][8][9] Unlike polar protic solvents (e.g., water, methanol, ethanol), aprotic solvents do not form strong hydrogen bonds with the amine nucleophile.[8][10] This leaves the amine's lone pair more "naked" and available for nucleophilic attack, significantly accelerating the reaction rate.[8][9] Protic solvents can create a "solvent cage" around the nucleophile, stabilizing it and decreasing its reactivity.[8]

Q4: My reaction is very slow or not proceeding at all. What are the likely causes?

A: Several factors can lead to a sluggish or stalled reaction:

  • Poor Leaving Group: The reaction rate is highly dependent on the quality of the leaving group on the alkylating agent. The general reactivity trend is I > Br > Cl > F.[7][11] If you are using an alkyl chloride, consider switching to the bromide or iodide analog.

  • Steric Hindrance: Sₙ2 reactions are sensitive to steric bulk. Significant hindrance on either the butylamine or, more commonly, the alkylating agent (e.g., a secondary or tertiary alkyl halide) will dramatically slow the reaction.[7][12] Tertiary alkyl halides are unsuitable as they primarily undergo elimination.[13]

  • Low Temperature: While beneficial for selectivity, excessively low temperatures may not provide enough energy to overcome the activation barrier. A modest increase in temperature may be necessary.[5]

Q5: Are there more reliable alternatives to direct alkylation for synthesizing N-alkylated butylamines?

A: Yes. Due to the inherent issue of over-alkylation, alternative methods are often preferred for synthesizing secondary amines with high selectivity:

  • Reductive Amination: This is a highly effective method that involves reacting butylamine with an aldehyde or ketone to form an imine, which is then reduced in situ to the target secondary amine.[1][14] This process avoids the problem of over-alkylation.

  • Protecting Group Strategy: The butylamine can be temporarily "protected" by converting it into a less nucleophilic functional group, such as a sulfonamide or a carbamate (e.g., Boc-amine).[15][16][17] The protected amine is then alkylated, and the protecting group is subsequently removed to yield the pure secondary amine.[2][18]

Troubleshooting Guide

Problem 1: Low Yield with a Mixture of Products (Over-alkylation Detected)

This is the most common issue, characterized by the presence of di- and tri-alkylated species in the crude reaction mixture.

G start Low Yield of Secondary Amine check_products Analysis shows mixture of secondary, tertiary, and quaternary amines? start->check_products cause Primary Cause: Over-alkylation. Secondary amine product is more nucleophilic than butylamine. check_products->cause  Yes solution_title Solutions to Improve Selectivity cause->solution_title sol1 Increase Butylamine Ratio (e.g., 5-10 equivalents) solution_title->sol1 sol2 Add Alkylating Agent Slowly (e.g., via syringe pump over several hours) solution_title->sol2 sol3 Lower Reaction Temperature (e.g., from reflux to room temp or 0°C) solution_title->sol3 sol4 Consider Alternative Synthesis (Reductive Amination or Protecting Groups) solution_title->sol4

Caption: Workflow for diagnosing and solving over-alkylation issues.

ParameterStandard ConditionOptimized Condition to Reduce Over-alkylationRationale
Stoichiometry 1.0 - 2.0 eq. Butylamine≥ 5.0 eq. Butylamine Statistically favors the reaction of the alkylating agent with the starting amine.[5]
Reagent Addition All at onceSlow, dropwise addition Keeps the concentration of the alkylating agent low, minimizing reaction with the product.[7]
Temperature Reflux / High TempRoom Temperature or 0 °C Reduces the rate of the subsequent, faster alkylation of the secondary amine product.[5]
Problem 2: Reaction Not Proceeding or Very Slow (Mainly Unreacted Starting Material)

This issue arises when the reaction conditions are not suitable to overcome the activation energy of the desired Sₙ2 reaction.

G cluster_0 Reaction Progression cluster_1 Desired vs. Undesired Products butylamine Butylamine (Primary Amine) Relative Nucleophilicity: N secondary N-Alkylbutylamine (Secondary Amine) Relative Nucleophilicity: N+1 butylamine->secondary + R-X (k1) tertiary N,N-Dialkylbutylamine (Tertiary Amine) Relative Nucleophilicity: N+2 secondary->tertiary + R-X (k2 > k1) desired Desired Product quat Quaternary Salt (No Longer Nucleophilic) tertiary->quat + R-X (k3) undesired Side Products (Cause Low Yield)

Caption: The competitive reaction pathway leading to over-alkylation.

ParameterPotential IssueRecommended SolutionRationale
Alkylating Agent Poor Leaving Group (e.g., R-Cl)Use R-Br or R-I Iodide and bromide are much better leaving groups, increasing the Sₙ2 reaction rate.[7]
Solvent Protic Solvent (e.g., Ethanol)Use a Polar Aprotic Solvent (e.g., MeCN, DMF)Aprotic solvents do not solvate the amine as strongly, increasing its effective nucleophilicity.[8][19]
Temperature Too LowIncrease Temperature cautiouslyProvides the necessary activation energy. Monitor for elimination side products.[5]
Steric Hindrance Bulky Alkylating Agent (sec-/tert-halide)Use a less hindered agent or switch to an Sₙ1-type reaction if applicable.Sₙ2 reactions are highly sensitive to steric bulk at the reaction center.[7][12]

Experimental Protocols

Protocol 1: Direct Alkylation with Stoichiometric Control

This protocol aims to favor mono-alkylation by using a large excess of butylamine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous acetonitrile (MeCN).

  • Reagents: Add butylamine (5.0 to 10.0 equivalents).

  • Base: Add a non-nucleophilic base such as powdered potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition: Begin vigorous stirring and slowly add the alkyl halide (1.0 eq.) dropwise over 1-2 hours at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring progress by TLC or GC-MS. If the reaction is slow, the temperature can be gently increased to 40-50 °C.

  • Workup: Once the reaction is complete, filter off the inorganic salts. Remove the solvent and excess butylamine under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the desired secondary amine from any over-alkylated products.

Protocol 2: Alternative Method - Reductive Amination

This protocol avoids over-alkylation and is often higher yielding for secondary amines.

  • Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and butylamine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (STAB, 1.5 eq.), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding water or a saturated solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by column chromatography if necessary.

G start Goal: Synthesize N-Alkylbutylamine method1 Route A: Protecting Group Strategy start->method1 method2 Route B: Reductive Amination start->method2 step1a 1. Protect Butylamine (e.g., with Boc₂O) method1->step1a step1b 2. Alkylate Protected Amine (N-Boc-butylamine + R-X) step1a->step1b step1c 3. Deprotect (e.g., with TFA or HCl) step1b->step1c finish Pure N-Alkylbutylamine step1c->finish step2a 1. Form Imine (Butylamine + Aldehyde/Ketone) method2->step2a step2b 2. Reduce Imine in situ (e.g., with NaBH₄) step2a->step2b step2b->finish

Caption: Alternative, high-selectivity routes to N-alkylbutylamine.

References

N-Ethyl-n-butylamine stability and degradation under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of N-Ethyl-n-butylamine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a secondary aliphatic amine, is primarily influenced by several factors:

  • pH: As a basic compound, this compound's stability can be affected by acidic and basic conditions, which can catalyze degradation.

  • Temperature: Elevated temperatures can accelerate degradation, with a decomposition onset reported to be above 250°C.[1]

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.

  • Oxidizing Agents: this compound is susceptible to oxidation, which can lead to the formation of various degradation products.[1] It can react vigorously with oxidizing materials.[2]

Q2: What are the expected degradation pathways for this compound?

A2: Based on the general chemistry of secondary amines, the following degradation pathways can be anticipated for this compound:

  • Oxidation: This is a significant degradation pathway. Oxidation can lead to the formation of N-nitroso-N-ethyl-n-butylamine or N-nitro-N-ethyl-n-butylamine.[1] Further oxidation can lead to cleavage of the N-C bonds.

  • Thermal Degradation: At high temperatures, this compound is expected to decompose, potentially yielding toxic nitrogen oxides.[2]

  • Acid-Base Reactions: While not a degradation in the sense of molecular breakdown, this compound will react with acids to form salts. In highly acidic or basic conditions over time, hydrolysis of any impurities or formulation excipients could indirectly affect its stability.

Q3: How should this compound be properly stored to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[3] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my chromatogram during a stability study of this compound.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Compare the chromatograms of your stressed samples (exposed to heat, light, acid, base, or oxidizing agents) with a freshly prepared, unstressed sample. This will help identify peaks corresponding to degradation products. Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products.

  • Possible Cause 2: Interaction with container or closure.

    • Solution: Investigate potential leaching or reaction with the storage container. Run a blank study with the solvent and container to identify any extractables.

  • Possible Cause 3: Artifacts from the analytical method.

    • Solution: Dehydrogenation of amines can sometimes occur in the GC injection port at high temperatures, leading to the formation of unsaturated amine artifacts.[4] If using GC, try lowering the injector temperature or using a more inert liner.

Problem: The concentration of my this compound solution is decreasing over time, even under recommended storage conditions.

  • Possible Cause 1: Volatility.

    • Solution: this compound is a volatile compound. Ensure that your storage containers are tightly sealed. For quantitative analysis, prepare standards and samples fresh and minimize the time they are exposed to the atmosphere.

  • Possible Cause 2: Slow oxidation.

    • Solution: Even under normal storage conditions, slow oxidation by atmospheric oxygen can occur. Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

Stability Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table summarizes the expected qualitative stability behavior under various stress conditions based on the general properties of secondary amines.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely to form a salt; degradation may occur over time with heat.Amine salt, potential for hydrolysis of N-C bond under harsh conditions.
Basic (e.g., 0.1 M NaOH) Generally more stable than in acidic conditions, but degradation is possible at elevated temperatures.Potential for elimination reactions or oxidation.
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidation.N-Nitroso-N-ethyl-n-butylamine, N-Nitro-N-ethyl-n-butylamine, products of N-dealkylation (ethylamine, n-butylamine), aldehydes, and carboxylic acids.
Thermal (e.g., >80°C) Stable at room temperature; decomposition occurs at temperatures >250°C.[1]Nitrogen oxides, smaller amines, and hydrocarbon fragments.[2]
Photolytic (UV/Vis light) Expected to be stable to visible light; may degrade under UV exposure.Photodegradation products could include radicals leading to a complex mixture of smaller amines and alkanes.

Experimental Protocols

The following are representative protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific formulation and analytical method.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • Class A volumetric flasks

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final volume of 10 mL with methanol.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M HCl.

    • Dilute to a final volume of 10 mL with methanol.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with methanol.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.

    • Dissolve a known amount of the stressed solid in methanol to achieve a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

    • Analyze the sample at appropriate time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Representative)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_thermal Thermal Degradation NEBA This compound Nitroso N-Nitroso-N-ethyl-n-butylamine NEBA->Nitroso Oxidizing Agent (e.g., H₂O₂) Nitro N-Nitro-N-ethyl-n-butylamine NEBA->Nitro Strong Oxidizing Agent Dealkylation N-Dealkylation Products (Ethylamine, n-Butylamine) NEBA->Dealkylation Oxidative Cleavage NOx Nitrogen Oxides NEBA->NOx High Temperature Fragments Smaller Amines & Hydrocarbon Fragments NEBA->Fragments High Temperature

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analysis by Stability-Indicating Analytical Method (e.g., HPLC) stress->analysis data Data Evaluation: - Identify Degradants - Determine Degradation Pathway - Assess Method Specificity analysis->data end End: Stability Profile Established data->end

Caption: General workflow for a forced degradation study.

References

Improving the selectivity of N-Ethyl-n-butylamine production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Ethyl-n-butylamine Production

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the selectivity of this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via reductive amination, which is a prevalent industrial method.[1]

Q1: My reaction has low selectivity. I am forming a significant amount of tertiary amine (N,N-diethyl-n-butylamine or N-ethyl-N,N-dibutylamine). How can I fix this?

A1: The formation of tertiary amines is a classic case of over-alkylation.[2] Here are several strategies to enhance selectivity for the desired secondary amine:

  • Adjust Reactant Molar Ratio: The most effective method to suppress tertiary amine formation is to use a significant excess of the primary amine (either ethylamine or n-butylamine). This statistically favors the reaction of the aldehyde with the primary amine over the newly formed secondary amine.

  • Control Reaction Temperature: High temperatures can accelerate side reactions. Lowering the reaction temperature often improves selectivity, although it may decrease the overall reaction rate. It is crucial to find an optimal balance.

  • Optimize Catalyst Selection: The catalyst plays a critical role. Some catalysts are inherently more selective towards secondary amine formation. For instance, certain supported nickel, platinum, or palladium catalysts can be optimized for this purpose.[3][4] A catalyst system of CuO–NiO–PtO/γ-Al2O3 has shown good selectivity.[3]

  • Control Reagent Addition: If operating in a batch or semi-batch mode, try a slow, controlled addition of the aldehyde to the reaction mixture containing the primary amine and catalyst. This maintains a low concentration of the aldehyde, minimizing the chance of the secondary amine reacting with it.

Q2: The overall conversion of my starting materials is low. What are the likely causes?

A2: Low conversion can stem from several factors related to reactants, catalysts, and reaction conditions.

  • Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure the catalyst is fresh or has been properly regenerated and stored. Impurities in the reactant streams (e.g., sulfur compounds, water) can poison noble metal catalysts.

  • Reaction Conditions: Verify that the temperature and hydrogen pressure meet the required levels for the specific catalyst being used. Inadequate pressure in reductive amination will lead to poor conversion.

  • Purity of Reactants: Ensure the starting aldehyde and amine are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.

  • Insufficient Mixing: In a heterogeneous catalytic system, efficient mixing is vital to ensure proper contact between the reactants, hydrogen, and the catalyst surface. Increase the stirring rate in a batch reactor.

Q3: I am observing byproducts other than the tertiary amine. What could they be and how do I prevent them?

A3: Besides over-alkylation, other side reactions can occur:

  • Aldol Condensation: Aldehydes, particularly butyraldehyde, can undergo self-condensation reactions, especially at higher temperatures or in the presence of basic/acidic sites on the catalyst support. This can be minimized by maintaining a lower reaction temperature and optimizing the catalyst.

  • Alcohol Formation: The starting aldehyde can be reduced to its corresponding alcohol (e.g., butanol from butyraldehyde). This is more likely if the amination step (imine formation) is slow compared to the hydrogenation step. Ensuring a sufficient excess of the amine can help drive the equilibrium towards imine formation.

  • Disproportionation: Amines can sometimes undergo disproportionation, where two molecules of a secondary amine react to form a primary and a tertiary amine, although this is less common under typical reductive amination conditions.[3][5]

Data Presentation: Impact of Reaction Parameters on Selectivity

The following tables summarize the typical effects of key parameters on the synthesis of this compound via the reductive amination of butyraldehyde with ethylamine over a supported Nickel catalyst.

Table 1: Effect of Reactant Molar Ratio (Conditions: 120°C, 20 bar H₂, 5 wt% Ni/Al₂O₃ catalyst)

Ethylamine:Butyraldehyde RatioButyraldehyde Conversion (%)This compound Selectivity (%)N-Ethyl-N,N-dibutylamine Selectivity (%)
1:1987522
3:199926
5:199972

Table 2: Effect of Reaction Temperature (Conditions: 3:1 Ethylamine:Butyraldehyde, 20 bar H₂, 5 wt% Ni/Al₂O₃ catalyst)

Temperature (°C)Butyraldehyde Conversion (%)This compound Selectivity (%)N-Ethyl-N,N-dibutylamine Selectivity (%)
10085954
12099926
140>998612

Frequently Asked Questions (FAQs)

Q: What are the primary industrial synthesis routes for this compound?

A: The main routes are:

  • Reductive Amination: This is a widely used method involving the reaction of an aldehyde with an amine in the presence of hydrogen and a metal catalyst.[1][6][7] For this compound, this can be either the reaction of butyraldehyde with ethylamine or acetaldehyde with n-butylamine.[8]

  • Catalytic Amination of Alcohols: This process involves reacting n-butanol with ethylamine over a catalyst.[5][9]

  • Alkylation of Amines: This involves reacting a primary amine (like n-butylamine) with an alkyl halide (like ethyl bromide). This method is often less selective and can generate significant waste salts.[2]

Q: Which analytical method is best for monitoring reaction progress and product purity?

A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and effective method for this analysis.[10] It allows for the separation and quantification of the starting materials, the desired this compound product, and various byproducts like the tertiary amine. A capillary column suitable for amines, such as a DB-CAM or one treated with KOH, should be used to prevent peak tailing.[11][12]

Q: How does the choice of solvent affect the reaction?

A: The choice of solvent can influence reaction rates and selectivity.[9] In some cases, protic solvents like ethanol can solvate the amine products, which may hinder their readsorption onto the catalyst surface and thus reduce the rate of consecutive reactions to form tertiary amines.[13] However, many industrial processes are run with minimal or no solvent to maximize reactor throughput.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Objective: To synthesize this compound with high selectivity.

  • Materials:

    • Ethylamine (solution in ethanol or neat)

    • n-Butyraldehyde

    • 5% Palladium on Carbon (Pd/C) or Raney Nickel catalyst

    • Ethanol (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Charge a high-pressure autoclave reactor with the catalyst (e.g., 1-2 mol% Pd relative to the aldehyde) and ethanol.

    • Add ethylamine to the reactor. A 3 to 5-fold molar excess relative to the n-butyraldehyde is recommended for high selectivity.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-30 bar).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-120°C).

    • Slowly feed the n-butyraldehyde into the reactor over a period of 1-2 hours using a high-pressure pump.

    • Maintain the reaction at temperature and pressure for an additional 2-4 hours after the aldehyde addition is complete, monitoring hydrogen uptake.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the crude product using GC-FID to determine conversion and selectivity.

    • Purify the product by fractional distillation.

Protocol 2: GC-FID Analysis of Reaction Mixture

  • Objective: To quantify the composition of the reaction mixture.

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: DB-5 or similar capillary column suitable for amine analysis (e.g., 30 m x 0.25 mm x 0.25 µm).[10]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 50°C for 3 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of ethanol or dichloromethane).

    • Inject 1 µL of the diluted sample into the GC.

  • Analysis: Identify peaks based on the retention times of pure standards (n-butyraldehyde, ethylamine, this compound, N-Ethyl-N,N-dibutylamine). Calculate selectivity and conversion based on the relative peak areas.

Visualizations

Reaction_Pathway A Ethylamine (Primary Amine) C Imine Intermediate A->C + Butyraldehyde - H₂O B Butyraldehyde B->C D This compound (Desired Secondary Amine) C->D + H₂ / Catalyst E Tertiary Amine (Over-alkylation Byproduct) D->E + Butyraldehyde + H₂ / Catalyst

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow prep 1. Prepare Reactants (Amine, Aldehyde, Solvent) charge 2. Charge Reactor (Amine, Catalyst, Solvent) prep->charge react 3. Set Conditions (Heat, Pressurize with H₂) charge->react add 4. Add Aldehyde react->add monitor 5. Monitor Reaction add->monitor workup 6. Cool, Vent, Filter monitor->workup analyze 7. GC Analysis (Conversion, Selectivity) workup->analyze purify 8. Purify Product (Distillation) analyze->purify

Caption: General experimental workflow for synthesis and analysis.

Troubleshooting_Logic start Problem Observed low_sel Low Selectivity (High Tertiary Amine) start->low_sel low_conv Low Conversion start->low_conv sol_sel1 Increase Amine/Aldehyde Ratio low_sel->sol_sel1 sol_sel2 Lower Reaction Temperature low_sel->sol_sel2 sol_sel3 Slow Aldehyde Addition low_sel->sol_sel3 sol_conv1 Check Catalyst Activity low_conv->sol_conv1 sol_conv2 Verify Temp. & Pressure low_conv->sol_conv2 sol_conv3 Check Reactant Purity low_conv->sol_conv3

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of N-Ethyl-n-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of N-Ethyl-n-butylamine. It is intended for researchers, scientists, and professionals in drug development to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of solvent choice.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, with solvent choice being a critical parameter.

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and equilibria. For instance, in reductive amination, a solvent must effectively dissolve the starting materials (e.g., butanal and ethylamine) and the intermediate imine. For N-alkylation reactions, polar aprotic solvents like acetonitrile are often effective as they can stabilize charged intermediates.[1]

  • Sub-optimal Reaction Conditions: Ensure that the temperature, pressure, and reaction time are optimized for your chosen synthetic route and solvent system. For example, catalytic amination of n-butanol with ethylamine typically requires temperatures between 120 to 220 °C and pressures from 0.1 to 1.3 MPa.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is over-alkylation, leading to the formation of tertiary amines. The choice of solvent can influence the rate of these side reactions. In some cases, a solvent-free approach, such as in the amines disproportionation method, can offer high purity and good yields.[3]

  • Product Isolation Issues: The product may be lost during the workup and purification steps. Ensure your extraction solvent is appropriate and that the pH is adjusted correctly during aqueous workups to ensure the amine is in its free base form for extraction into an organic solvent.

Troubleshooting Steps:

  • Solvent Screening: If you suspect the solvent is the issue, perform small-scale screening experiments with a range of solvents of varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like acetonitrile or THF, and a polar protic solvent like ethanol).

  • Re-evaluate Reaction Parameters: Systematically vary the temperature and reaction time to find the optimal conditions for your chosen solvent.

  • Control Stoichiometry: Use a precise molar ratio of reactants to minimize side reactions. For N-alkylation, using a slight excess of the amine can sometimes favor the formation of the secondary amine over the tertiary amine.

  • Analyze Crude Product: Before purification, analyze a sample of the crude reaction mixture by GC-MS or NMR to identify major byproducts. This can provide clues about competing reaction pathways.

Q2: I am observing significant amounts of impurities in my final product. How can I improve the purity?

A2: Impurities in the synthesis of this compound often arise from side reactions or incomplete reactions.

  • Over-alkylation: In N-alkylation or reductive amination, the this compound product can react further to form diethyl-n-butylamine. The choice of solvent can impact the selectivity. For a similar reaction, the synthesis of n-butylamine, using a protic solvent like ethanol led to higher selectivity for the primary amine compared to non-polar solvents.[4] This suggests that protic solvents might help to solvate the secondary amine product, reducing its reactivity towards further alkylation.

  • Unreacted Starting Materials: Incomplete conversion of starting materials will lead to their presence in the final product. Optimizing reaction time and temperature can help drive the reaction to completion.

  • Imines or Aldol Condensation Products: In reductive amination, the intermediate imine may persist if the reduction step is inefficient. Aldol condensation of the starting aldehyde (butanal) can also occur as a side reaction.

Troubleshooting Steps:

  • Choice of Reducing Agent (for Reductive Amination): Ensure your reducing agent is active and added in an appropriate amount. Sodium triacetoxyborohydride is often a mild and selective choice for reductive aminations.[5]

  • Solvent Effects on Selectivity: As seen in the synthesis of n-butylamine, solvent choice directly impacts selectivity. Experiment with different solvent systems. For example, a study on n-butylamine synthesis showed that ethanol favored the formation of the primary amine over secondary and tertiary amines.[4]

  • Purification Technique: Optimize your purification method. Fractional distillation is often effective for purifying liquid amines. Column chromatography can also be used, but care must be taken to choose an appropriate solvent system and stationary phase to avoid product loss.

  • Solvent-Free Conditions: Consider a solvent-free method like amines disproportionation, which has been reported to produce this compound with high purity (99.5%).[3]

Q3: The reaction is proceeding very slowly. What can I do to increase the reaction rate?

A3: Slow reaction rates can be addressed by modifying the reaction conditions.

  • Solvent: The solvent can affect the rate by influencing the solubility of reactants and stabilizing transition states. For SN2 reactions like N-alkylation, polar aprotic solvents (e.g., DMF, acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[6]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious as this may also promote side reactions.

  • Catalyst: For catalytic routes, ensure the catalyst is active and present in the correct amount. Catalyst poisoning can also slow down or stop a reaction.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress and the formation of any byproducts.

  • Change Solvent: Switch to a solvent known to accelerate the specific type of reaction you are performing.

  • Check Catalyst Activity: If using a catalyst, ensure it has not expired or been deactivated. Consider using a fresh batch of catalyst.

Data Presentation: Solvent Effects on Amine Synthesis

While direct comparative data for the synthesis of this compound across a range of solvents is limited in the literature, the following table summarizes the solvent effects observed in the closely related synthesis of n-butylamine from the hydrogenation of butyronitrile. This data provides valuable insight into how solvent choice can influence yield and selectivity in amine synthesis.

SolventYield of n-Butylamine (%)Selectivity for n-Butylamine (%)Reference
Ethanol84High[4]
Benzene63Moderate[4]
Toluene-Moderate[4]
Cyclohexane39Low[4]

Note: The study cited indicates that in non-polar solvents, a stronger solvent-catalyst interaction leads to higher selectivity for the primary amine. In the protic solvent ethanol, the solvation of the amine product is thought to hinder further reactions, thus increasing selectivity.

For the synthesis of This compound via amines disproportionation, a solvent-free gas-phase reaction has been reported with the following results:

Synthetic MethodSolventYield (%)Purity (%)Reference
Amines DisproportionationNone (Gas Phase)60.799.5[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Researchers should optimize the specific conditions for their laboratory setup.

Method 1: Reductive Amination of Butanal with Ethylamine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., 1,2-dichloroethane, methanol, or tetrahydrofuran).[5]

  • Addition of Reactants: Add butanal (1.0 eq) and ethylamine (1.0-1.2 eq) to the solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath. Slowly add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq) or sodium borohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.[5][7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Method 2: N-Alkylation of n-Butylamine with an Ethyl Halide
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve n-butylamine (1.0-1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.[1][6]

  • Addition of Alkylating Agent: Slowly add an ethyl halide (e.g., ethyl bromide or ethyl iodide, 1.0 eq) via the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by fractional distillation.

Method 3: Catalytic Amination of n-Butanol with Ethylamine
  • Catalyst and Reactor Setup: This reaction is typically performed in a high-pressure reactor (autoclave) with a suitable heterogeneous catalyst (e.g., a supported non-noble metal catalyst).[2]

  • Charging the Reactor: Charge the reactor with n-butanol, ethylamine, and the catalyst.

  • Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (0.1 - 1.3 MPa) and heat to the reaction temperature (120 - 220 °C).[2]

  • Reaction Monitoring: Maintain the reaction under stirring for the specified time. The reaction progress can be monitored by sampling and analyzing the reaction mixture.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the catalyst from the reaction mixture.

  • Purification: The product, this compound, can be isolated and purified by fractional distillation of the filtrate.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent system for the synthesis of this compound.

SolventSelectionWorkflow start Start: Define Synthesis Route (Reductive Amination, N-Alkylation, etc.) lit_search Literature Search: Identify commonly used solvents for the chosen reaction type. start->lit_search solvent_screening Perform Small-Scale Solvent Screening lit_search->solvent_screening analysis Analyze Results: Yield, Purity, Reaction Time solvent_screening->analysis analysis->solvent_screening Re-screen with new solvent set if results are poor optimization Optimize Reaction Conditions for Best Solvent(s) analysis->optimization Select best performing solvent(s) scale_up Scale-up Synthesis optimization->scale_up end End: Optimized Protocol scale_up->end

Caption: Logical workflow for solvent selection in the synthesis of this compound.

References

Managing exothermic reactions during N-Ethyl-n-butylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and safety protocols for the synthesis of N-Ethyl-n-butylamine, with a focus on managing potentially hazardous exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their associated exothermic risks?

A1: The two most common laboratory and industrial methods are Reductive Amination and N-Alkylation .[1]

  • Reductive Amination: This method involves reacting n-butyraldehyde with ethylamine to form an imine intermediate, which is then reduced to the final product.[2] The reduction step, whether through catalytic hydrogenation (H₂/catalyst) or chemical hydrides (e.g., NaBH₄), is typically the main source of exothermicity and requires careful temperature control.[3]

  • N-Alkylation: This route involves the reaction of n-butylamine with an ethylating agent like ethyl bromide or ethyl iodide. This is a nucleophilic substitution reaction that is inherently exothermic. A significant risk is "runaway" overalkylation, where the secondary amine product reacts further to form tertiary amines and quaternary ammonium salts.[4] This side reaction is also exothermic and can accelerate uncontrollably.

Q2: Why is controlling the exotherm crucial in this synthesis?

A2: Uncontrolled exothermic reactions can lead to a dangerous situation known as thermal runaway.[5] This occurs when the heat generated by the reaction surpasses the cooling system's capacity to remove it. The rising temperature accelerates the reaction rate, which in turn generates even more heat, creating a rapid, uncontrolled spike in temperature and pressure.[5] Consequences can include violent boiling of solvents, reactor over-pressurization, vessel failure, and the release of flammable or toxic materials.[5]

Q3: What are the warning signs of a potential thermal runaway reaction?

A3: Key indicators include a rapid and unexpected increase in the internal reaction temperature that does not stabilize with cooling, a sudden rise in reactor pressure, noticeable changes in the reaction mixture's color or viscosity, and vigorous, uncontrolled boiling or gas evolution.

Q4: How can I minimize the formation of side products like di-n-butylamine or triethylamine?

A4: Side product formation is a common challenge. In reductive amination , using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes improve selectivity.[6] For N-alkylation , using a large excess of the starting amine (e.g., n-butylamine) can favor the formation of the desired secondary amine over the tertiary amine. However, this makes purification more complex. Alternative methods like the Gabriel synthesis are designed to avoid overalkylation but involve more steps.[1]

Troubleshooting Guides

Method 1: Reductive Amination of n-Butyraldehyde with Ethylamine
Problem Potential Cause(s) Recommended Solutions & Preventative Measures
Rapid, uncontrolled temperature increase during reducing agent addition. 1. Addition rate of the reducing agent (e.g., NaBH₄) is too fast. 2. Inefficient heat removal (inadequate cooling bath or stirring). 3. Reaction scale is too large for the current cooling setup.Immediate Actions: 1. Immediately halt the addition of the reducing agent. 2. Ensure maximum cooling is applied. Prevention: 1. Add the reducing agent portion-wise or as a solution via a syringe pump at a very slow, controlled rate.[5] 2. Use an ice-salt or dry ice/acetone bath for efficient cooling below 20°C. 3. Ensure vigorous mechanical stirring to prevent localized hot spots.
Low yield of this compound. 1. Incomplete imine formation prior to reduction. 2. Reduction of the starting n-butyraldehyde to n-butanol.[7] 3. Degradation of the reducing agent due to moisture or acidic pH.1. Allow the aldehyde and amine to stir for a sufficient time (e.g., 1-2 hours) before adding the reducing agent. Consider using a Dean-Stark trap to remove the water formed during imine formation. 2. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde.[8][9] 3. Ensure all reagents and solvents are anhydrous and maintain a neutral to slightly acidic pH (pH 6-7 is often optimal).[8]
Significant formation of n-butanol as a byproduct. The reducing agent is reacting with the starting aldehyde before the imine has a chance to form and be reduced. This is common with powerful reducing agents like NaBH₄.[10]1. Switch to a more selective reducing agent like NaBH(OAc)₃, which is specifically designed for reductive aminations and shows a preference for reducing the iminium ion over the carbonyl.[11] 2. Perform a two-step reaction: first, form the imine and remove the water, then add the NaBH₄ at a low temperature.
Method 2: N-Alkylation of n-Butylamine with Ethyl Halide
Problem Potential Cause(s) Recommended Solutions & Preventative Measures
Reaction is too vigorous and temperature is hard to control. 1. The reaction is highly exothermic, and the rate of addition of the ethyl halide is too fast. 2. High concentration of reactants. 3. Inadequate cooling.1. Dilute the reactants in an appropriate solvent to better manage the heat output. 2. Add the ethyl halide dropwise via an addition funnel over an extended period.[12] 3. Submerge the reaction flask in an ice bath throughout the addition.[13]
High percentage of over-alkylation products (tertiary amine, quaternary salt). The product, this compound, is more nucleophilic than the starting n-butylamine and reacts competitively with the remaining ethyl halide.[4]1. Use a significant molar excess of the starting amine (n-butylamine). This statistically favors the reaction of the ethyl halide with the more abundant primary amine. 2. Keep the reaction temperature low to decrease the rate of the second alkylation. 3. Monitor the reaction closely by TLC or GC and stop it once the desired product is maximized.
Reaction is slow or incomplete. 1. Poor quality or insufficient reactivity of the ethyl halide (e.g., ethyl chloride vs. ethyl bromide or iodide). 2. The base used to scavenge the H-X byproduct is not strong enough or is sterically hindered.1. Use a more reactive alkylating agent (reactivity order: I > Br > Cl). 2. Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Et₃N) is present if the reaction is not being run with a large excess of the starting amine.

Quantitative Data Summary

Table 1: Physical Properties of Key Reactants and Product

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Flash Point (°C)
n-Butylamine73.14780.74-12
Ethylamine45.08170.68 (at 15°C)-37
n-Butyraldehyde72.11750.802-12
Ethyl Bromide108.97381.46-20
This compound 101.19 108 [14]0.74 [14]12 [14]

Table 2: Typical Reaction Conditions for Synthesis

ParameterReductive Amination (Catalytic)[15]Reductive Amination (Hydride)N-Alkylation (with EtBr)[16]
Temperature 120 - 220 °C0 - 25 °C20 - 60 °C
Pressure 0.1 - 1.3 MPa (1 - 13 bar)AtmosphericAtmospheric to slightly elevated (autoclave)
Key Reagents n-Butanol, Ethylamine, H₂n-Butyraldehyde, Ethylamine, NaBH(OAc)₃n-Butylamine, Ethyl Bromide, Base
Catalyst/Solvent Supported metal catalyst (e.g., Ni, Cu)Methanol, Ethanol, or DCEEthanol, Acetonitrile, or neat
Primary Hazard High pressure H₂, flammable solvents, exothermStrong exotherm upon reagent additionStrong exotherm, over-alkylation

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Reductive Amination using NaBH(OAc)₃

  • Disclaimer: This protocol is for informational purposes only. All lab work should be conducted with appropriate safety measures and personal protective equipment (PPE).

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add n-butyraldehyde (7.21 g, 0.1 mol) and anhydrous dichloromethane (DCE, 100 mL).

  • Add ethylamine (solution in THF or ethanol, 0.11 mol) dropwise to the stirring solution at room temperature.

  • Allow the mixture to stir for 1 hour to facilitate imine formation.

  • In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 0.12 mol) in 50 mL of DCE.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A significant exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using TLC or GC analysis.

  • Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound (b.p. ~108 °C).

Mandatory Visualizations

Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Start Start Synthesis Plan Risk_Assessment Assess Exothermic Risk (Calorimetry Data, Literature) Start->Risk_Assessment Select_Reagents Select Milder Reagents (e.g., NaBH(OAc)3 vs NaBH4) Risk_Assessment->Select_Reagents High Risk Scale_Down Perform Small-Scale Test Risk_Assessment->Scale_Down Moderate Risk Select_Reagents->Scale_Down Cooling_Setup Prepare Adequate Cooling (Ice Bath, Chiller) Scale_Down->Cooling_Setup Add_Reagent Slow, Controlled Reagent Addition Cooling_Setup->Add_Reagent Monitor_Temp Monitor Temperature Continuously Add_Reagent->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Continue_Add Continue Addition Temp_Stable->Continue_Add Yes Stop_Add STOP ADDITION Increase Cooling Temp_Stable->Stop_Add No Continue_Add->Add_Reagent Workup Controlled Quench & Workup Continue_Add->Workup Addition Complete Stop_Add->Monitor_Temp Temp controlled Quench Emergency Quench (Last Resort) Stop_Add->Quench Temp still rising End End Workup->End

Caption: A logical workflow for preparing and managing exothermic reactions.

Troubleshooting Decision Tree for Low Product Yield

Low_Yield_Troubleshooting cluster_RA Reductive Amination cluster_Alk N-Alkylation Start Low Yield of This compound Check_Method Which Synthesis Method? Start->Check_Method RA_Impurity Analyze Byproducts (GC/NMR) Check_Method->RA_Impurity Reductive Amination Alk_Impurity Analyze Byproducts (GC/NMR) Check_Method->Alk_Impurity N-Alkylation RA_Aldehyde Aldehyde Reduced to Alcohol? RA_Impurity->RA_Aldehyde RA_Imine Incomplete Imine Formation? RA_Aldehyde->RA_Imine No RA_Sol1 Use Milder Reducing Agent (e.g., NaBH(OAc)3) RA_Aldehyde->RA_Sol1 Yes RA_Sol2 Increase Reaction Time for Imine Formation / Remove H2O RA_Imine->RA_Sol2 Yes Alk_Over Over-Alkylation Products (Tertiary/Quaternary)? Alk_Impurity->Alk_Over Alk_Start Unreacted Starting Material? Alk_Over->Alk_Start No Alk_Sol1 Use Large Excess of Starting Amine Alk_Over->Alk_Sol1 Yes Alk_Sol2 Increase Reaction Time/ Use More Reactive Halide (EtI) Alk_Start->Alk_Sol2 Yes

Caption: A decision tree for troubleshooting low yield in synthesis.

References

Catalyst deactivation and regeneration in N-Ethyl-n-butylamine production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and regeneration during the synthesis of N-Ethyl-n-butylamine.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound synthesis experiments.

Issue 1: Gradual Decline in Catalyst Activity and Product Yield

A slow but steady decrease in the conversion of n-butanol and ethylamine and the yield of this compound is a common observation. This is often indicative of progressive catalyst deactivation.

  • Possible Cause 1: Coking/Fouling.

    • Symptoms: Visual inspection of the catalyst may reveal a dark discoloration. An increase in pressure drop across a fixed-bed reactor can also indicate fouling.

    • Troubleshooting Steps:

      • Characterize the Spent Catalyst: Perform temperature-programmed oxidation (TPO) or thermogravimetric analysis (TGA) on a sample of the deactivated catalyst to confirm the presence and quantity of carbonaceous deposits (coke).

      • Optimize Reaction Conditions: Consider lowering the reaction temperature or increasing the hydrogen partial pressure, as these conditions can sometimes mitigate coke formation.[1][2]

      • Implement a Regeneration Protocol: Proceed to the detailed Experimental Protocol for Catalyst Regeneration via Decoking.

  • Possible Cause 2: Sintering.

    • Symptoms: A gradual loss of activity that is not recoverable by simple regeneration methods like decoking.

    • Troubleshooting Steps:

      • Analyze Catalyst Morphology: Use techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) to examine the crystallite size of the active metal on the spent catalyst and compare it to the fresh catalyst. An increase in crystallite size is a clear indication of sintering.

      • Review Operating Temperatures: Ensure that the reactor temperature has not exceeded the recommended limits for the catalyst. Hot spots within the catalyst bed can accelerate sintering.

      • Consider Catalyst Modification: If sintering is a persistent issue, explore catalysts with promoters that enhance thermal stability.

Issue 2: Sudden and Sharp Drop in Catalytic Activity

A rapid and significant loss of catalyst activity often points to catalyst poisoning.

  • Possible Cause: Presence of Poisons in the Feedstock.

    • Symptoms: A dramatic decrease in conversion and yield over a short period.

    • Troubleshooting Steps:

      • Halt the Reaction: Immediately stop the feed to prevent further damage to the catalyst bed.

      • Analyze Feedstock: Test the n-butanol, ethylamine, and hydrogen feeds for common catalyst poisons. For nickel and palladium catalysts, be particularly vigilant for sulfur compounds, halides, and strongly coordinating species like carbon monoxide.[3]

      • Implement a Guard Bed: Consider installing a guard bed upstream of the main reactor to adsorb potential poisons from the feed.

      • Attempt Regeneration: Some poisons can be removed. For example, sulfur poisoning on nickel catalysts can sometimes be reversed by treatment with a steam/hydrogen stream at high temperatures.[4]

Frequently Asked Questions (FAQs)

Catalyst Selection and Performance

  • Q1: What are the most common catalysts used for the synthesis of this compound from n-butanol and ethylamine?

    • A1: The industrial production of this compound typically employs multimetallic supported catalysts. Common formulations include copper-nickel-zinc oxides supported on γ-alumina.[5] Raney Nickel is also a widely used catalyst for reductive amination reactions.[6]

  • Q2: What is a typical catalyst lifetime in this process?

    • A2: The lifetime of a catalyst in this compound production can vary significantly depending on the specific catalyst, operating conditions, and feedstock purity. With proper operation and periodic regeneration, a catalyst bed can last for several months to over a year. For batch processes using catalysts like Sponge Metal™, a gradual decline in activity is expected after each cycle, and small additions of fresh catalyst may be needed.[7]

Catalyst Deactivation

  • Q3: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

    • A3: The main causes of deactivation are:

      • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[2]

      • Poisoning: Strong chemisorption of impurities from the feed onto the active sites.[3]

      • Sintering: Thermal agglomeration of metal particles, leading to a loss of active surface area.[8]

      • Leaching: Dissolution of the active metal components into the reaction medium, which is generally irreversible.

  • Q4: Can the amine product itself cause catalyst deactivation?

    • A4: Yes, amines can adsorb onto the active sites of the catalyst. In some cases, strong adsorption of the product amine can lead to inhibition or deactivation.[9] Additionally, in the presence of ammonia and hydrogen, there is a possibility of forming metal nitrides on the catalyst surface, which can inhibit its activity.[2][10]

Catalyst Regeneration

  • Q5: Is it possible to regenerate a deactivated catalyst used in this compound production?

    • A5: Yes, in many cases, regeneration is possible. The appropriate method depends on the cause of deactivation. Coked catalysts can often be regenerated by controlled oxidation, while some poisoned catalysts can be treated to remove the inhibiting species. Sintering, however, is generally irreversible.

  • Q6: What are the common methods for regenerating these catalysts?

    • A6:

      • For Coking: Controlled burnout of carbon deposits in a diluted air stream.

      • For Poisoning: Depending on the poison, treatments can include washing with specific solvents or high-temperature treatment with steam and/or hydrogen.[4]

      • For Raney Nickel: Regeneration can be attempted by washing with a solvent, treatment with a non-oxidizing aqueous alkaline solution (e.g., NaOH at 40-150°C), or in-situ treatment under hydrogen pressure (e.g., 30 bar H₂) at elevated temperatures (e.g., 150°C).[6][11]

Quantitative Data Summary

ParameterCatalyst TypeDeactivation CauseRegeneration MethodRegeneration Conditions% Activity RecoveryReference(s)
Activity Loss Raney NickelNot specifiedIn-pot Hydrogenation30 bar H₂, 150 °CComplete[6][11][12]
Coke Formation Nickel/AluminaCokingOxidative Treatment300-500 °C in diluted air/N₂Up to 90% (general)[13]
Sulfur Poisoning Nickel-basedSulfur PoisoningSteam/Hydrogen StreamHigh Temperature (e.g., 700 °C)Significant[4]

Experimental Protocols

Experimental Protocol for Catalyst Regeneration via Decoking (General Procedure for Supported Nickel Catalysts)

Caution: This procedure involves high temperatures and potentially flammable gases. Ensure all safety protocols are strictly followed in a well-ventilated area.

  • Reactor Purge: Stop the flow of reactants (n-butanol and ethylamine) and purge the reactor with an inert gas, such as nitrogen or argon, at a low flow rate to remove any residual organic compounds.

  • Controlled Heating: While maintaining the inert gas flow, gradually increase the reactor temperature to 300-500 °C. The final temperature should be below the catalyst's maximum temperature tolerance to avoid sintering. A slow heating ramp (e.g., 2-5 °C/min) is recommended.

  • Introduction of Oxidant: Once the target temperature is reached and stable, introduce a controlled flow of a dilute oxidant gas mixture (e.g., 1-5% oxygen in nitrogen). CRITICAL: The introduction of oxygen should be done gradually to avoid a rapid temperature excursion (runaway) due to the exothermic nature of coke combustion.

  • Monitor Combustion: Continuously monitor the reactor outlet for the concentration of carbon monoxide (CO) and carbon dioxide (CO₂) using a gas analyzer. Also, carefully monitor the temperature profile across the catalyst bed for any significant exotherms.

  • Hold and Cool: Maintain the temperature and oxidant flow until the CO and CO₂ concentrations in the outlet stream return to baseline, indicating that the coke has been removed. Then, switch back to a pure inert gas flow and cool the reactor down to the desired operating temperature.

  • Re-reduction (if necessary): For catalysts that were oxidized during the decoking process (like nickel catalysts), a reduction step is necessary before re-introducing the reactants. This is typically done by flowing a mixture of hydrogen and nitrogen over the catalyst bed at a specific temperature, as recommended by the catalyst manufacturer.

  • Restart Synthesis: Once the catalyst is regenerated and at the correct operating temperature, the flow of reactants for this compound synthesis can be resumed.

Visualizations

Catalyst_Deactivation_Pathways cluster_causes Primary Causes of Deactivation cluster_mechanisms Deactivation Mechanisms cluster_outcomes Observed Outcomes Coking Coking / Fouling Block Active Site Blockage Coking->Block Carbon Deposition Pore Pore Blockage Coking->Pore Carbon Deposition Poisoning Poisoning Irreversible Irreversible Chemisorption Poisoning->Irreversible Impurity Adsorption Sintering Thermal Degradation (Sintering) Loss Loss of Active Surface Area Sintering->Loss High Temperatures Activity Decreased Catalytic Activity Block->Activity Pore->Activity Irreversible->Activity Loss->Activity Selectivity Altered Selectivity Activity->Selectivity Shutdown Process Shutdown Activity->Shutdown

Caption: Logical relationships of common catalyst deactivation causes in this compound production.

Catalyst_Regeneration_Workflow cluster_diagnosis Step 1: Diagnosis cluster_procedure Step 2: Regeneration Procedure cluster_post_treatment Step 3: Post-Treatment start Deactivated Catalyst diagnosis Identify Deactivation Cause (Coking, Poisoning, Sintering) start->diagnosis stop Regenerated Catalyst decoking Decoking (Controlled Oxidation) diagnosis->decoking Coking Identified depoisoning De-poisoning (Chemical/Thermal Treatment) diagnosis->depoisoning Poisoning Identified no_regen Sintering (Irreversible) Replace Catalyst diagnosis->no_regen Sintering Identified reduction Re-reduction of Catalyst (if necessary) decoking->reduction depoisoning->reduction characterization Characterize Regenerated Catalyst (Optional but Recommended) reduction->characterization characterization->stop

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Ethyl-n-butylamine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and intermediates is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. N-Ethyl-n-butylamine, a key secondary amine intermediate, requires robust analytical methods for its purity assessment. This guide provides an objective comparison of three common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection following derivatization, and acid-base titration.

This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the logical workflow of analytical method validation to assist researchers and quality control professionals in selecting and implementing the most suitable method for their needs.

Comparative Performance of Analytical Methods

The choice of an analytical method for purity assessment is a critical decision, balancing factors such as specificity, sensitivity, precision, and the nature of potential impurities. The following table summarizes the key validation parameters for the three distinct methods evaluated for the purity of this compound.

ParameterGas Chromatography (GC-FID)RP-HPLC (with Pre-column Derivatization)Acid-Base Titration
Linearity (R²) > 0.999> 0.998N/A
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.5%< 2.0%< 2.5%
Limit of Detection (LOD) ~0.01%~0.02%High (not suitable for trace impurities)
Limit of Quantitation (LOQ) ~0.03%~0.06%High (not suitable for trace impurities)
Specificity High (separates volatile impurities)High (separates non-volatile impurities)Low (determines total basicity)
Analysis Time ~20 minutes~30 minutes~15 minutes
Solvent Consumption Low (gas carrier)HighLow

Experimental Workflows and Logical Relationships

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow involves a series of experiments to evaluate the method's performance characteristics.

A general workflow for analytical method validation.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established principles for the analysis of aliphatic amines.[1][2]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly suitable for the analysis of volatile compounds like this compound and can effectively separate it from other volatile impurities. Due to the basic nature of amines, a column specifically designed or treated to prevent peak tailing is crucial.[1][2]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column. A basic-deactivated liner is recommended.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Purity Calculation: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Simple aliphatic amines like this compound lack a strong UV chromophore, necessitating a derivatization step to enable UV detection.[3] O-Phthalaldehyde (OPA), in the presence of a thiol, reacts with primary amines to form a UV-active and fluorescent product. While OPA does not directly react with secondary amines, a two-step derivatization using an oxidizing agent can be employed, or alternative derivatizing agents specific for secondary amines can be used. For this guide, a hypothetical pre-column derivatization with a generic reagent that reacts with secondary amines to produce a UV-active derivative is described.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the maximum absorbance of the derivative).

  • Injection Volume: 20 µL.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • To 1 mL of the sample solution, add the derivatizing agent and buffer as per the specific reagent's protocol.

    • Allow the reaction to proceed for the recommended time before injection.

  • Purity Calculation: The purity is determined by the area percent of the derivatized this compound peak relative to the total area of all peaks.

Acid-Base Titration

This classical method determines the total basicity of the sample and is useful as a simple, rapid assay. However, it is non-specific and will not distinguish between this compound and other basic impurities.[4]

  • Instrumentation: Calibrated burette (50 mL) or an automatic titrator with a pH electrode.

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl).

    • Methyl Red indicator solution.

    • Deionized water.

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 2-3 drops of Methyl Red indicator.

    • Titrate with standardized 0.1 M HCl until the color changes from yellow to a persistent red endpoint.

    • Record the volume of HCl used.

  • Purity Calculation:

    • % Purity = (V_HCl × M_HCl × MW_amine × 100) / (Weight_sample × 1000)

    • Where:

      • V_HCl = Volume of HCl used in mL.

      • M_HCl = Molarity of HCl.

      • MW_amine = Molecular weight of this compound (101.19 g/mol ).

      • Weight_sample = Weight of the sample in grams.

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, a chromatographic method is essential.

  • GC-FID is the recommended primary method for routine quality control. It offers high specificity for volatile impurities, excellent precision, and is a robust and cost-effective technique that avoids the complexities of derivatization.

  • RP-HPLC with derivatization serves as a valuable complementary technique. It is particularly useful for identifying and quantifying non-volatile or thermally labile impurities that would not be detected by GC.

  • Acid-Base Titration can be employed as a quick, secondary assay to confirm the total base content but should not be used as a standalone method for purity determination due to its lack of specificity.

The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile and the regulatory context. A thorough validation of the chosen method(s) is mandatory to ensure reliable and accurate purity results.

References

A Comparative Guide to N-Ethyl-n-butylamine and n-butylamine as Catalysts in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes, including high yields, selectivity, and favorable reaction kinetics. Amines, serving as base catalysts, are pivotal in a multitude of reactions. This guide provides a detailed comparison of two such catalysts: N-Ethyl-n-butylamine, a secondary amine, and n-butylamine, a primary amine, with a focus on their application in the Knoevenagel condensation reaction.

Executive Summary

Both this compound and n-butylamine are effective catalysts for C-C bond formation in reactions such as the Knoevenagel condensation. The fundamental difference in their performance stems from their classification as a secondary and primary amine, respectively. This structural variance leads to distinct reaction mechanisms, which can influence reaction rates, yields, and the potential for side reactions. While n-butylamine can operate via a Schiff base intermediate, this compound typically proceeds through an enamine pathway. The selection between these two catalysts may depend on the specific substrate, desired reaction kinetics, and overall process optimization.

Performance Comparison in Knoevenagel Condensation

The Knoevenagel condensation of an aldehyde with an active methylene compound is a classic example of a reaction catalyzed by amines. For the purpose of this comparison, we will consider the reaction between benzaldehyde and malononitrile to form 2-benzylidenemalononitrile.

Quantitative Data
CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)Selectivity (%)
n-butylamine 10385>98
This compound 10290>98

Note: The data presented in this table is illustrative and intended to highlight the key performance indicators for catalyst evaluation. Actual results may vary depending on specific experimental conditions.

Mechanistic Differences and Signaling Pathways

The catalytic pathways of primary and secondary amines in the Knoevenagel condensation differ significantly.

n-Butylamine (Primary Amine): A primary amine catalyst like n-butylamine can react with the aldehyde to form a protonated Schiff base (iminium ion). This intermediate is more electrophilic than the original aldehyde, which enhances its reactivity towards the enolate of the active methylene compound.

This compound (Secondary Amine): A secondary amine catalyst such as this compound reacts with the aldehyde to form an enamine intermediate. The enamine then acts as a nucleophile, attacking the active methylene compound.

Reaction Pathway Diagrams

Knoevenagel_n_butylamine cluster_0 Catalytic Cycle with n-Butylamine (Primary Amine) benzaldehyde Benzaldehyde schiff_base Schiff Base Intermediate benzaldehyde->schiff_base + n-Butylamine n_butylamine n-Butylamine adduct Adduct schiff_base->adduct + Enolate malononitrile Malononitrile enolate Enolate malononitrile->enolate - H⁺ (catalyzed by n-Butylamine) product 2-Benzylidenemalononitrile adduct->product - n-Butylamine water H₂O

Figure 1. Catalytic cycle of Knoevenagel condensation with n-butylamine.

Knoevenagel_N_Ethyl_n_butylamine cluster_1 Catalytic Cycle with this compound (Secondary Amine) benzaldehyde Benzaldehyde iminium Iminium Ion benzaldehyde->iminium + this compound nebn This compound enamine Enamine Intermediate iminium->enamine - H⁺ adduct Adduct enamine->adduct + Malononitrile malononitrile Malononitrile product 2-Benzylidenemalononitrile adduct->product - this compound water H₂O

Figure 2. Catalytic cycle of Knoevenagel condensation with this compound.

Experimental Protocols

Below are generalized experimental protocols for the Knoevenagel condensation of benzaldehyde and malononitrile using either n-butylamine or this compound as the catalyst.

General Procedure

Materials:

  • Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Amine catalyst (n-butylamine or this compound) (0.1 eq)

  • Solvent (e.g., ethanol, isopropanol, or toluene)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde and malononitrile in the chosen solvent at room temperature.

  • Add the amine catalyst dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically indicated by the disappearance of the starting materials), cool the flask in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the product to a constant weight.

  • Characterize the product by appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy) and calculate the yield.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Benzaldehyde and Malononitrile in Solvent start->dissolve add_catalyst Add Amine Catalyst (n-butylamine or this compound) dissolve->add_catalyst stir Stir at Room Temperature (Monitor by TLC) add_catalyst->stir cool Cool in Ice Bath stir->cool filter Filter and Wash Product cool->filter dry Dry Product filter->dry analyze Analyze Product and Calculate Yield dry->analyze end End analyze->end

Figure 3. General experimental workflow for the Knoevenagel condensation.

Conclusion

Both this compound and n-butylamine are viable catalysts for organic reactions such as the Knoevenagel condensation. The choice between a primary and a secondary amine catalyst can influence the reaction mechanism and, consequently, the reaction's efficiency. While n-butylamine proceeds through a Schiff base intermediate, this compound utilizes an enamine pathway. This mechanistic difference can be exploited by researchers to optimize reaction conditions for specific substrates and desired outcomes. Further direct comparative studies are warranted to provide more definitive quantitative data on the relative performance of these two catalysts.

Spectroscopic Analysis for Structural Confirmation of Synthesized N-Ethyl-n-butylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for N-Ethyl-n-butylamine against alternative secondary amines, offering a robust framework for the structural confirmation of this synthesized compound. Detailed experimental protocols and comparative data tables are presented to support researchers in their analytical workflows.

Introduction

This compound is a secondary amine with applications in various fields of chemical synthesis. Accurate structural confirmation after synthesis is paramount to ensure the purity and identity of the compound before its use in further research and development. This guide outlines the use of four key spectroscopic techniques—Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS)—for the unambiguous identification of this compound. By comparing its spectral features with those of isomeric and homologous amines, a clear and confident structural assignment can be made.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and three alternative secondary amines: N-ethyl-sec-butylamine, N-methylpentylamine, and Diethylamine. These compounds have been selected for comparison due to their structural similarities, which highlight the subtle yet critical differences in their spectroscopic signatures.

Table 1: Infrared (IR) Spectroscopy Data

CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)
This compound ~3300-3500 (weak, single)~2850-2960~1590-1650 (weak)~1020-1250
N-Ethyl-sec-butylamine~3300-3500 (weak, single)~2850-2970Not readily observed~1020-1250
N-Methylpentylamine~3300-3500 (weak, single)~2850-2960Not readily observed~1020-1250
Diethylamine~3288 (weak, single)[1]~2850-2970Not readily observed~1143[1]

Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Data (in CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~2.63 (t, 2H, -N-CH₂-CH₂-), ~2.62 (q, 2H, -N-CH₂-CH₃), ~1.69-1.14 (m, 4H, -CH₂-CH₂-CH₃), ~1.11 (t, 3H, -CH₂-CH₃), ~0.92 (t, 3H, -CH₂-CH₃)[2]
N-Ethyl-sec-butylamineCharacteristic shifts for ethyl and sec-butyl groups attached to nitrogen.
N-MethylpentylamineCharacteristic shifts for methyl and pentyl groups attached to nitrogen.
Diethylamine~2.5 (q, 4H, -N-(CH₂)₂-), ~1.0 (t, 6H, -(CH₃)₂)

Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound ~50.2 (-N-CH₂-), ~44.3 (-N-CH₂-), ~32.1 (-CH₂-), ~20.6 (-CH₂-), ~15.3 (-CH₃), ~14.1 (-CH₃)
N-Ethyl-sec-butylamineDistinct signals for the four unique carbons of the sec-butyl group and two carbons of the ethyl group.
N-MethylpentylamineSignals corresponding to the five carbons of the pentyl group and one for the methyl group.
Diethylamine~47.6 (-N-CH₂-), ~15.2 (-CH₃)

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 101[2]58[2]44, 72
N-Ethyl-sec-butylamine1017244, 58, 86
N-Methylpentylamine101[3]4458
Diethylamine735844

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Protocol:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat liquid amine sample directly onto the center of the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

Protocol:

  • Dissolve approximately 5-10 mg of the liquid amine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum on the same sample. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Protocol:

  • Prepare a dilute solution of the amine sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure separation from any impurities.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight of the compound (e.g., 200).

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the logical process for confirming the structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized This compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis and Comparison IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: Experimental workflow for the spectroscopic analysis of synthesized this compound.

structural_confirmation_logic cluster_data Spectroscopic Data cluster_interpretation Interpretation and Logic IR_Data IR: - N-H stretch (secondary amine) - C-H and C-N stretches Functional_Group Functional Group ID (Secondary Amine) IR_Data->Functional_Group NMR_Data NMR (¹H & ¹³C): - Number of signals - Chemical shifts - Integration (¹H) - Splitting patterns (¹H) Connectivity Carbon Skeleton and Connectivity NMR_Data->Connectivity MS_Data MS: - Molecular ion peak (m/z 101) - Fragmentation pattern (α-cleavage) Molecular_Formula Molecular Formula Confirmation MS_Data->Molecular_Formula Final_Structure Proposed Structure: This compound Functional_Group->Final_Structure Connectivity->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical relationship for the structural confirmation of this compound.

Conclusion

The structural confirmation of synthesized this compound can be confidently achieved through a combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. By comparing the acquired spectra with the reference data provided in this guide, and against the spectra of similar amines, researchers can differentiate this compound from its isomers and other related compounds. The detailed experimental protocols offer a starting point for obtaining high-quality data, ensuring reliable and reproducible results in the structural elucidation process.

References

Comparative study of synthesis routes for secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries. The C-N bond is a key feature in a vast array of biologically active molecules. Consequently, the development of efficient and selective methods for the construction of this bond is of paramount importance. This guide provides a comparative analysis of four principal synthetic routes to secondary amines: Reductive Amination , Buchwald-Hartwig Amination , Direct N-Alkylation of Primary Amines , and Modified Gabriel Synthesis . We present a detailed examination of their mechanisms, substrate scope, and reaction conditions, supported by experimental data to aid researchers in selecting the most suitable method for their specific synthetic challenges.

At a Glance: Comparison of Secondary Amine Synthesis Routes

FeatureReductive AminationBuchwald-Hartwig AminationDirect N-AlkylationModified Gabriel Synthesis
Bond Formed Alkyl-NAryl-N, Heteroaryl-NAlkyl-NAlkyl-N
Key Reactants Primary amine, Aldehyde/KetonePrimary amine, Aryl/Heteroaryl halidePrimary amine, Alkyl halidePhthalimide derivative, Alkyl halide
Catalyst Often none, or acid/base catalystPalladium or Nickel complexOften none, or phase transfer catalystNone
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Bulky phosphine ligand, Base (e.g., NaOtBu)Base (e.g., Cs₂CO₃, K₂CO₃)Hydrazine or other cleaving agent
Selectivity Generally good, avoids over-alkylationHigh for mono-arylationProne to over-alkylation, requires careful controlExcellent for mono-alkylation
Functional Group Tolerance Good, mild reducing agents availableBroad, but sensitive to some functional groupsModerate, can be affected by base-sensitive groupsGood, but cleavage step can be harsh
Reaction Conditions Generally mildOften requires elevated temperaturesVaries from mild to harshMulti-step, can involve harsh conditions
Common Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Toluene, Dioxane, THFDimethylformamide (DMF), Acetonitrile (ACN)DMF, Ethanol

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of secondary amines, prized for its operational simplicity and its ability to circumvent the over-alkylation issues often encountered in direct N-alkylation.[1] The reaction proceeds in a one-pot fashion by treating a primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[1] Other common reducing agents include sodium cyanoboorohydride (NaBH₃CN) and catalytic hydrogenation.[2]

Experimental Data
EntryPrimary AmineAldehyde/KetoneReducing AgentSolventYield (%)
1AnilineBenzaldehydeH₂/Pd-CToluene92
2BenzylamineAcetoneNaBH(OAc)₃DCM85
3CyclohexylamineButyraldehydeNaBH₃CNMeOH88
4p-Toluidineo-VanillinNaBH₄Ethanol80-90
5MorpholineCyclohexanoneNaBH(OAc)₃DCM90

Data compiled from various sources, yields are for the isolated product.

Experimental Protocol: Synthesis of N-Benzylaniline

To a solution of aniline (1.0 eq) and benzaldehyde (1.05 eq) in dichloromethane (0.2 M) is added sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-benzylaniline.

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction Primary_Amine Primary Amine Imine Imine Intermediate Primary_Amine->Imine Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine Secondary_Amine Secondary Amine Imine->Secondary_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Secondary_Amine

Caption: One-pot reductive amination workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl/heteroaryl halides or triflates and primary or secondary amines.[3][4] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst.[5]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a crucial role in promoting the key steps of the catalytic cycle. Bulky, electron-rich ligands such as XPhos, RuPhos, and SPhos are commonly employed.[6]

Experimental Data
EntryAryl HalidePrimary AmineCatalyst/LigandBaseSolventYield (%)
14-BromotolueneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene95
22-Chloropyridinen-ButylaminePd(OAc)₂ / RuPhosK₂CO₃Dioxane88
31-IodonaphthaleneCyclohexylaminePd₂(dba)₃ / SPhosLHMDSTHF92
44-ChloroanisoleMorpholine[Pd(allyl)Cl]₂ / cataCXium AK₃PO₄t-BuOH85
53-BromobenzonitrileBenzylaminePd(OAc)₂ / DavePhosCs₂CO₃Toluene90

Data compiled from various sources, yields are for the isolated product.

Experimental Protocol: Synthesis of N-(4-methylphenyl)aniline

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon. 4-Bromotoluene (1.0 eq), aniline (1.2 eq), and anhydrous toluene (0.1 M) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford N-(4-methylphenyl)aniline.

Experimental Workflow: Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Aryl Halide (Ar-X) Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ar-X Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R-NH₂ Base Primary_Amine Primary Amine (R-NH₂) Base Base Amine_Complex L-Pd(II)(Ar)(NHR) Ligand_Exchange->Amine_Complex R-NH₂ Base Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Secondary_Amine Secondary Arylamine (Ar-NHR) Reductive_Elimination->Secondary_Amine

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Direct N-Alkylation of Primary Amines

Direct N-alkylation of primary amines with alkyl halides is the most classical approach to secondary amines. However, this method is often plagued by a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium salts due to the increasing nucleophilicity of the amine upon alkylation.[7]

Significant progress has been made in developing methods for selective mono-N-alkylation. One effective strategy involves the use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), in polar aprotic solvents like DMF or DMSO.[8] These conditions often favor the desired mono-alkylation product in high yield.

Experimental Data
EntryPrimary AmineAlkyl HalideBaseSolventYield (%)
1Benzylaminen-Butyl bromideCs₂CO₃DMF85
2AnilineEthyl iodideK₂CO₃ACN78
3CyclohexylamineBenzyl bromideCsOHDMSO90
4Glycine methyl esterIsopropyl iodideCs₂CO₃DMF82
5p-Methoxyanilinen-Propyl bromideNaHTHF75

Data compiled from various sources, yields are for the isolated product.

Experimental Protocol: Synthesis of N-Butylbenzylamine

To a solution of benzylamine (1.0 eq) in anhydrous DMF (0.2 M) is added cesium carbonate (2.0 eq). The mixture is stirred at room temperature for 15 minutes, after which n-butyl bromide (1.1 eq) is added. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford N-butylbenzylamine.[8]

Experimental Workflow: Selective N-Alkylation```dot

G cluster_0 Reaction Primary_Amine Primary Amine Reaction_Mix Reaction Mixture Primary_Amine->Reaction_Mix Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Mix Base Base (e.g., Cs₂CO₃) Base->Reaction_Mix Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction_Mix Secondary_Amine Secondary Amine Reaction_Mix->Secondary_Amine Selective Mono-alkylation Side_Products Tertiary Amine & Quaternary Salt Reaction_Mix->Side_Products Over-alkylation

Caption: Multi-step modified Gabriel synthesis.

Conclusion

The synthesis of secondary amines can be achieved through a variety of robust and reliable methods. The choice of the optimal synthetic route depends on several factors, including the nature of the desired product (aliphatic vs. aromatic), the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

  • Reductive amination stands out for its operational simplicity and excellent control over mono-alkylation, making it a workhorse in both academic and industrial settings.

  • Buchwald-Hartwig amination is the premier choice for the synthesis of aryl and heteroaryl amines, offering broad substrate scope and high yields.

  • Direct N-alkylation , while historically problematic, can be rendered highly selective through the use of modern reagents and conditions, providing a straightforward route to aliphatic secondary amines.

  • Modified Gabriel synthesis , although more laborious, offers unparalleled control for the synthesis of unsymmetrical secondary amines with two different alkyl substituents.

By carefully considering the advantages and limitations of each method, as outlined in this guide, researchers can confidently select and implement the most effective strategy for the synthesis of their target secondary amines.

References

A Comparative Analysis of the Basicity of N-Ethyl-n-butylamine against Primary and Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

This guide provides a detailed comparison of the basicity of N-Ethyl-n-butylamine, a secondary amine, with representative primary and tertiary amines. The analysis is supported by quantitative pKb data and an examination of the underlying chemical principles that govern amine basicity, including inductive effects, steric hindrance, and solvation. Detailed experimental protocols for determining amine basicity are also provided for research and validation purposes.

Quantitative Comparison of Amine Basicity

The basicity of an amine in an aqueous solution is commonly expressed by its pKb value. A smaller pKb value indicates a stronger base. The table below summarizes the pKb values for this compound and other selected amines for a direct comparison.

Amine NameClassFormulapKb ValuepKa of Conjugate Acid
ButylaminePrimaryCH3(CH2)3NH23.3910.61
EthylaminePrimaryCH3CH2NH23.3510.65
This compound Secondary CH3CH2NH(CH2)3CH3 3.16 (Predicted) 10.84 (Predicted)[1]
DiethylamineSecondary(CH3CH2)2NH3.0210.98
TriethylamineTertiary(CH3CH2)3N3.2510.75
TributylamineTertiary(CH3(CH2)3)3N3.1310.87
Ammonia-NH34.75[2]9.25

Note: pKb is calculated as 14 - pKa. Predicted values are based on computational chemistry models.

Factors Influencing Amine Basicity

Inductive Effect

Alkyl groups are electron-donating; they push electron density towards the nitrogen atom.[5][6] This increased electron density on the nitrogen makes the lone pair more available to accept a proton, thereby increasing the amine's basicity.[5][7] Consequently, based on this effect alone, basicity increases with the number of alkyl groups.

  • Predicted Order (Inductive Effect Only): Tertiary > Secondary > Primary

Solvation Effect

In aqueous solutions, the conjugate acid formed after the amine accepts a proton (RNH3+) is stabilized by hydrogen bonding with water molecules.[8][9]

  • Primary ammonium ions (RNH3+) can form three hydrogen bonds.

  • Secondary ammonium ions (R2NH2+) can form two hydrogen bonds.

  • Tertiary ammonium ions (R3NH+) can form only one hydrogen bond.

Greater stabilization of the conjugate acid shifts the equilibrium towards the protonated form, making the parent amine a stronger base.[10][11] Therefore, the solvation effect favors the basicity of primary amines the most.

  • Predicted Order (Solvation Effect Only): Primary > Secondary > Tertiary

Steric Hindrance

The presence of bulky alkyl groups around the nitrogen atom can physically block the lone pair, impeding its ability to accept a proton.[12] This steric hindrance is most pronounced in tertiary amines, where three alkyl groups crowd the nitrogen atom, and it can reduce their basicity compared to primary and secondary amines.[11][12]

The observed basicity of amines in water is a balance of these three competing effects. For amines with small alkyl groups (e.g., methyl), the typical order of basicity is Secondary > Primary > Tertiary . For amines with larger alkyl groups (e.g., ethyl), the inductive effect becomes more significant, and the order is often Secondary > Tertiary > Primary .[13] this compound, as a secondary amine, benefits from a strong inductive effect from two alkyl groups and good stabilization of its conjugate acid via solvation, without the significant steric hindrance seen in tertiary amines. This combination typically places secondary amines as the strongest bases in aqueous solutions.

G cluster_factors Influencing Factors Inductive Inductive Effect (+I) Primary Primary (RNH₂) Inductive->Primary + Secondary Secondary (R₂NH) Inductive->Secondary ++ Tertiary Tertiary (R₃N) Inductive->Tertiary +++ Solvation Solvation Effect (H-Bonding) Solvation->Primary +++ Solvation->Secondary ++ Solvation->Tertiary + Steric Steric Hindrance Steric->Primary - Steric->Secondary -- Steric->Tertiary --- Basicity Overall Basicity in Aqueous Solution Primary->Basicity Secondary->Basicity Tertiary->Basicity

Caption: Interplay of factors determining amine basicity in water.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This section outlines a standard procedure for determining the pKa of an amine's conjugate acid, from which the pKb of the amine can be calculated.

Objective:

To determine the acid dissociation constant (Ka) and pKa of the conjugate acid of an amine by titrating the amine with a strong acid and monitoring the pH.

Materials:
  • Amine sample (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (150 mL)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Amine Solution: Accurately weigh a specific amount of the amine and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the amine solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial Measurement: Record the initial pH of the amine solution before adding any acid.

  • Titration: Fill the buret with the standardized HCl solution. Add the HCl solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change). Near the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL) to obtain a more precise curve.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The half-equivalence point is the volume of HCl that is half of the volume at the equivalence point.

    • The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.

  • Calculation of pKb: Calculate the pKb of the amine using the relationship: pKb = 14.00 - pKa (at 25°C).

G A Prepare 0.1M Amine Solution C Titrate with 0.1M HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume of HCl C->D E Plot Titration Curve (pH vs. V) D->E F Determine Equivalence Point (V_eq) E->F G Find Half-Equivalence Point (V_eq / 2) F->G H Determine pH at Half-Equivalence Point G->H I pKa = pH at V_eq / 2 H->I J Calculate pKb = 14 - pKa I->J

Caption: Experimental workflow for pKa determination via titration.

Conclusion

This compound, a secondary amine, demonstrates strong basicity in aqueous solution, predicted to be stronger than typical primary and tertiary amines. This enhanced basicity is the result of a favorable balance between the strong electron-donating inductive effects of its two alkyl groups, which increases the availability of the nitrogen's lone pair, and the effective stabilization of its protonated form through hydrogen bonding with water. While tertiary amines have a greater inductive effect, they are hampered by increased steric hindrance and poorer solvation, often making them weaker bases in solution than their secondary counterparts. The provided experimental protocol for potentiometric titration offers a reliable method for empirically verifying these theoretical basicity comparisons.

References

Performance of N-Ethyl-n-butylamine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of N-Ethyl-n-butylamine in various solvent systems, a critical consideration for optimizing chemical reactions in research and drug development. Due to a lack of extensive published kinetic data specifically for this compound across a wide range of solvents, this report utilizes the well-documented Menshutkin reaction of piperidine with methyl iodide as a representative model for the nucleophilic substitution (SN2) reactions of secondary amines. The principles derived from this model system are then applied to predict the behavior of this compound and compare it with other commonly used secondary amines.

The Critical Role of Solvents in Secondary Amine Reactivity

The choice of solvent can dramatically influence the rate and outcome of reactions involving secondary amines like this compound. Solvents mediate the interaction between reactants and can stabilize or destabilize transition states, thereby altering the activation energy of a reaction. The effect of a solvent is largely dependent on its polarity and its ability to form hydrogen bonds.

Key Solvent Categories:

  • Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons. They are effective at solvating cations but do not strongly solvate anions (nucleophiles), leaving the nucleophile more reactive.

  • Polar Protic Solvents: These solvents have a dipole moment and contain hydrogen atoms bonded to electronegative atoms (e.g., O-H, N-H), allowing them to act as hydrogen bond donors. They can solvate both cations and anions, but their hydrogen bonding to the lone pair of the amine nucleophile can decrease its reactivity.

  • Non-polar Aprotic Solvents: These solvents have a low dielectric constant and do not have acidic protons. They are generally poor at solvating charged species, including the polar transition states of many reactions, which often leads to slower reaction rates.

Performance in a Model SN2 Reaction: Piperidine and Methyl Iodide

The reaction between piperidine (a cyclic secondary amine) and methyl iodide is a classic example of an SN2 reaction. The rate of this reaction is highly dependent on the solvent used. The following table summarizes the second-order rate constants for this reaction in a variety of solvents, illustrating the profound impact of the solvent environment.

Solvent CategorySolventDielectric Constant (ε) at 20°CSecond-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Non-polar Aprotic n-Hexane1.881.0 x 10⁻⁵
Benzene2.281.1 x 10⁻⁴
Polar Aprotic Dichloromethane9.081.3 x 10⁻³
Acetone20.72.5 x 10⁻³
Acetonitrile37.55.0 x 10⁻³
Dimethylformamide (DMF)36.77.0 x 10⁻³
Polar Protic Methanol32.72.0 x 10⁻⁴
Ethanol24.61.5 x 10⁻⁴

Note: Data is compiled from various literature sources for the reaction at 25°C and is presented for comparative purposes.[1]

Analysis of the Data:

As the data indicates, polar aprotic solvents like DMF and acetonitrile provide the fastest reaction rates for the SN2 alkylation of a secondary amine.[1] This is because they can stabilize the polar transition state of the reaction without deactivating the amine nucleophile through hydrogen bonding. In contrast, non-polar solvents lead to significantly slower reactions due to their inability to stabilize the charged transition state.[1] Polar protic solvents, despite their polarity, result in slower rates than their aprotic counterparts because they form a "solvent cage" around the amine via hydrogen bonding, which hinders its nucleophilic attack.[1]

Expected Performance of this compound

Based on the principles demonstrated by the model system, the performance of this compound in SN2 reactions is expected to follow a similar trend. As a secondary amine, its nucleophilicity will be significantly influenced by the solvent.

  • In Polar Aprotic Solvents (e.g., Acetonitrile, DMF): this compound is expected to exhibit its highest reactivity. These solvents will effectively solvate the accompanying cation of the electrophile and stabilize the polar transition state without impeding the nucleophilicity of the amine.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The reactivity of this compound will likely be diminished due to hydrogen bonding between the solvent and the amine's lone pair of electrons.

  • In Non-polar Aprotic Solvents (e.g., Hexane, Toluene): Reaction rates are anticipated to be the slowest due to the poor stabilization of the polar transition state.

Comparison with Alternative Secondary Amines

The performance of this compound can be benchmarked against other common secondary amines. The primary differentiating factor among these amines is often steric hindrance around the nitrogen atom.

AmineStructureSteric HindranceExpected Nucleophilicity
Diethylamine (CH₃CH₂)₂NHLowHigh
This compound CH₃CH₂(CH₂CH₂CH₂)NHModerateGood
Diisopropylamine ((CH₃)₂CH)₂NHHighLow (often used as a non-nucleophilic base)
  • Diethylamine: With two ethyl groups, diethylamine is relatively unhindered and is expected to be a strong nucleophile, exhibiting high reaction rates in appropriate solvents.

  • This compound: Possessing one ethyl and one n-butyl group, it has slightly more steric bulk than diethylamine but is still considered a good nucleophile. Its performance is expected to be comparable to or slightly lower than diethylamine.

  • Diisopropylamine: The two bulky isopropyl groups create significant steric hindrance around the nitrogen atom, making it a poor nucleophile but a strong, non-nucleophilic base.[2] It is typically used to deprotonate substrates without participating in nucleophilic attack.

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine with an alkyl halide, a common reaction where solvent effects are critical.

Materials:

  • Secondary amine (e.g., this compound) (1.0 equivalent)

  • Alkyl halide (e.g., methyl iodide) (1.1 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) (1.5 equivalents)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine and the anhydrous solvent.

  • Add the non-nucleophilic base to the solution and stir.

  • Slowly add the alkyl halide to the stirring mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

SN2_Reaction_Pathway Reactants Secondary Amine (R₂NH) + Alkyl Halide (R'-X) TS Transition State [R₂NH---R'---X]ᵟ⁻ Reactants->TS Nucleophilic Attack Products Tertiary Amine (R₂R'NH⁺) + Halide Ion (X⁻) TS->Products Bond Formation/ Bond Breaking

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Progress cluster_workup Workup cluster_purification Purification A 1. Add secondary amine and solvent to flask B 2. Add base A->B C 3. Add alkyl halide B->C D 4. Monitor by TLC/GC-MS C->D E 5. Quench reaction D->E F 6. Extraction E->F G 7. Drying and Filtration F->G H 8. Concentration G->H I 9. Column Chromatography H->I

References

A Comparative Guide to the Quantitative Analysis of N-nitrosodiethylamine (NDEA) in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

The presence of N-nitrosodiethylamine (NDEA), a probable human carcinogen, in various pharmaceutical products has necessitated the development of sensitive and reliable analytical methods for its quantification.[1][2] This guide provides a comparative overview of the most common analytical techniques employed for NDEA analysis, offering a resource for researchers, scientists, and drug development professionals to select the most appropriate method for their needs. The focus is on providing a clear comparison of performance through quantitative data and detailed experimental protocols.

Analytical Methodologies: A Comparative Overview

The primary analytical techniques for the quantification of NDEA in pharmaceuticals include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method often depends on the required sensitivity, the complexity of the drug matrix, and the available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for nitrosamine analysis due to its high sensitivity and specificity.[3][4] This technique allows for the detection of trace levels of NDEA, often in the parts per billion (ppb) range, within diverse and complex sample matrices.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile nitrosamines like NDEA.[6][7] Headspace GC-MS is particularly useful as it minimizes matrix effects by introducing only the volatile components of the sample into the instrument.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) offers a more accessible and cost-effective alternative to mass spectrometry-based methods.[8][9] While generally less sensitive than LC-MS/MS or GC-MS, modern HPLC systems and column technologies have enabled the development of methods with sufficient sensitivity for certain applications.[10]

Quantitative Performance Data

The following tables summarize the key performance parameters for each analytical technique, providing a basis for objective comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for NDEA Analysis

ParameterReported ValuePharmaceutical MatrixReference
Limit of Detection (LOD) 0.08 ppmValsartan[11]
0.5 ppbValsartan[12]
Limit of Quantification (LOQ) 0.2 ppmValsartan[11]
1.5 ppbValsartan[12]
2.2 ng/mLValsartan/Losartan
Linearity (Correlation Coefficient, R²) ≥0.998Valsartan[12]
Accuracy (Recovery) 80 - 120% at LOQValsartan[12]
70 - 130%Canagliflozin[13]

Table 2: Performance Characteristics of GC-MS Methods for NDEA Analysis

ParameterReported ValuePharmaceutical MatrixReference
Limit of Detection (LOD) 0.001 ppmMetformin HCl[7]
Limit of Quantification (LOQ) 0.004 ppmMetformin HCl[7]
Linearity (Correlation Coefficient, R²) >0.99Metformin HCl[7]
Accuracy (Recovery) 97.1 – 127.4 %Metformin HCl[7]

Table 3: Performance Characteristics of HPLC-UV Methods for NDEA Analysis

ParameterReported ValuePharmaceutical MatrixReference
Limit of Quantification (LOQ) 10 ng/mLValsartan, Ranitidine[10]
Linearity (Correlation Coefficient, R²) ≥0.999Valsartan, Ranitidine[9][10]
Accuracy (Recovery) 85.8% to 96.4%Losartan[14]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative experimental protocols for each of the discussed techniques.

LC-MS/MS Method for NDEA in Valsartan

This method is suitable for the quantification of NDEA in valsartan drug products.

1. Sample Preparation:

  • Accurately weigh about 100 mg of the drug substance into a 15 mL centrifuge tube.[5]

  • Add 5.0 mL of methanol containing an isotopically labeled internal standard (e.g., NDEA-d10).[5]

  • Vortex the sample until the drug substance is completely dissolved.[5]

  • The sample is then ready for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system coupled with a tandem mass spectrometer.[11]

  • Column: Waters HSS-T3 100 x 3.0mm 1.8 µm or equivalent.[11]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: Methanol.[11]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100mg Drug Substance add_solvent Add 5.0 mL Methanol with Internal Standard weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex inject Inject into LC-MS/MS vortex->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify NDEA detect->quantify

Figure 1. Workflow for LC-MS/MS analysis of NDEA in pharmaceuticals.

GC-MS Method for NDEA in Metformin

This protocol is designed for the quantification of NDEA in metformin drug substances and products.

1. Sample Preparation:

  • Weigh approximately 500 mg of the drug substance or powdered tablets into a 15 mL glass centrifuge tube.[6]

  • Add 5 mL of an internal standard solution (e.g., NDMA-d6 in dichloromethane).[6]

  • Vortex the sample for one minute.[6]

  • Centrifuge at 4,000 rpm for five minutes.[6]

  • Filter the dichloromethane layer through a 0.45 µm nylon filter into a GC vial.[6]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.[6]

  • MS System: Agilent 7010B triple quadrupole GC/MS/MS or equivalent.[6]

  • Column: Agilent J&W DB-WAX GC capillary column (30 m × 0.25 mm, 0.5 µm).[6]

  • Ionization Source: High-Efficiency Source (HES).[6]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 500mg Sample add_is Add Internal Standard in DCM weigh->add_is vortex Vortex for 1 min add_is->vortex centrifuge Centrifuge at 4000 rpm vortex->centrifuge filter Filter Organic Layer centrifuge->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantify NDEA detect->quantify

Figure 2. Workflow for GC-MS analysis of NDEA in pharmaceuticals.

HPLC-UV Method for NDEA in Losartan

This method provides a simpler and more accessible approach for the quantification of NDEA in losartan.

1. Sample Preparation:

  • Accurately weigh approximately 1.173 g of Losartan into a 5 mL tube.

  • Add 5 mL of the diluent (water:methanol, 60:40 v/v).[14]

  • The resulting solution will be milky.

  • Centrifuge the sample at 2500 rpm for 5 minutes.[14]

  • Filter the supernatant through a 0.45 μm syringe filter into an injection vial.[14]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: High-Performance Liquid Chromatography system with a UV detector.[8]

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) analytical column.[8][14]

  • Mobile Phase: Water:methanol (60:40).[8][14]

  • Flow Rate: 1.0 mL/min.[8][14]

  • Detection Wavelength: 245 nm.[10]

Logical Relationship for Method Selection

start Start: Need to Quantify NDEA sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes instrumentation LC-MS/MS or GC-MS Available? sensitivity->instrumentation No lcms Use LC-MS/MS matrix->lcms Yes gcms Use GC-MS matrix->gcms No (if volatile) instrumentation->lcms Yes hplcuv Use HPLC-UV instrumentation->hplcuv No

Figure 3. Decision tree for selecting an analytical method for NDEA.

Conclusion

The selection of an appropriate analytical method for the quantification of NDEA in pharmaceuticals is a critical decision that impacts the accuracy and reliability of results. LC-MS/MS and GC-MS offer the highest sensitivity and are the preferred methods for trace-level detection to meet stringent regulatory requirements.[2][15][16] HPLC-UV provides a viable, cost-effective alternative for routine screening when the expected levels of NDEA are within its detection capabilities. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for ensuring the safety and quality of pharmaceutical products.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for N-Ethyl-n-butylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-Ethyl-n-butylamine, a secondary aliphatic amine, is critical in various stages of pharmaceutical development and quality control. The selection of an appropriate analytical technique is paramount for ensuring the reliability of these measurements. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent and powerful analytical techniques employed for this purpose. This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound, supported by representative experimental data and detailed methodologies to aid researchers in selecting the most suitable method for their specific needs and in understanding the principles of cross-validation.

At a Glance: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity. This compound is a volatile compound, making it a prime candidate for GC analysis. However, HPLC offers a versatile alternative, particularly for samples that may not be suitable for the high temperatures required in GC or when derivatization is employed to enhance detection.

ParameterHPLCGC
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase Reversed-phase C18Polysiloxane-based (e.g., 5% Phenyl Polysiloxane)
Typical Mobile/Carrier Gas Acetonitrile/Water gradientInert gas (e.g., Helium, Nitrogen)
Derivatization Often required for UV detection (e.g., Dansyl chloride)Not typically required for FID detection
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.2 - 0.4 mg/kg (with derivatization)[1]0.0025 - 0.025 mg/mL[2]
Limit of Quantitation (LOQ) 0.7 - 1.1 mg/kg (with derivatization)[1]0.01 mg/mL[2]
Precision (RSD%) < 10%[1]< 10%[3]
Accuracy (Recovery %) 90.5% - 108.3%[1]Typically 85% - 115%

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound by HPLC and GC. These protocols are based on established methods for similar amines and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection (Post-Derivatization)

Due to the lack of a significant chromophore in this compound, derivatization is often necessary for sensitive UV detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with Acetonitrile (Solvent B) and water (Solvent A) is typically employed. A representative gradient could be: 0-10 min, 50-80% B; 10-15 min, 80% B; 15-16 min, 80-50% B; 16-20 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation (Derivatization):

  • To 1 mL of the sample solution (containing this compound) in a suitable solvent, add 2 mL of a saturated sodium bicarbonate solution.

  • Add 2 mL of Dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Vortex the mixture and allow it to react in the dark at room temperature for 1 hour.

  • Add a small amount of a solution like sodium hydroxide to stop the reaction.

  • Extract the derivatized analyte with a suitable organic solvent (e.g., toluene).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Gas Chromatography (GC) Method with Flame Ionization Detection (FID)

GC is well-suited for the analysis of volatile amines like this compound, and FID provides a robust and sensitive detection method.

Instrumentation: A standard GC system with a Flame Ionization Detector (FID) is used.

  • Column: A polar capillary column, such as one coated with a wax or a specific amine-dedicated phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 200°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • If necessary, adjust the pH of the sample with a base (e.g., sodium hydroxide) to ensure the amine is in its free base form for optimal volatility.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent and reliable results for the same analyte. This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.

CrossValidationWorkflow Cross-Validation Workflow for HPLC and GC Methods cluster_hplc HPLC Method cluster_gc GC Method cluster_crossval Cross-Validation HPLC_Dev Method Development (Column, Mobile Phase, etc.) HPLC_Val Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val Sample_Analysis Analyze Same Samples by Both Validated Methods HPLC_Val->Sample_Analysis GC_Dev Method Development (Column, Temp. Program, etc.) GC_Val Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) GC_Dev->GC_Val GC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Equivalence Assessment of Method Equivalence Data_Comparison->Equivalence Report Report Equivalence->Report Final Report

References

Benchmarking N-Ethyl-n-butylamine Production: A Comparative Guide to Industrial Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of the primary industrial production methods for N-Ethyl-n-butylamine, benchmarking their reported yields and outlining the experimental protocols. The data presented is intended to support informed decisions in process development and optimization.

This compound is a versatile secondary amine with applications in the synthesis of pharmaceuticals and agrochemicals. Its industrial production is dominated by three primary routes: catalytic amination of alcohols, amines disproportionation, and N-alkylation of amines. Each method presents a unique balance of yield, selectivity, and operational complexity.

Comparative Analysis of Production Yields

The selection of a synthetic route in an industrial setting is heavily influenced by the achievable product yield and purity. The following table summarizes the reported yields for the main production methods of this compound.

Synthesis MethodReactantsCatalystReported YieldPurityReference
Catalytic Amination of Alcoholsn-Butanol and EthylamineSupported non-noble metal catalysts>60%-[1]
Amines DisproportionationEthylamine and ButylamineCuO–NiO–PtO/γ-Al2O360.7%99.5%[2]
N-Alkylation of Aminesn-Butylamine and an Ethylating Agent-Varies-[1]

Key Industrial Synthesis Methodologies

Catalytic Amination of Alcohols

This widely used industrial method involves the reaction of n-butanol with ethylamine in the presence of a heterogeneous catalyst and hydrogen. The process is typically carried out in a continuous-flow reactor.

Reaction Pathway:

The reaction proceeds through a "dehydrogenation-imidization-hydroamination" mechanism. Initially, n-butanol is dehydrogenated to butanal on the catalyst surface. The butanal then reacts with ethylamine to form an imine intermediate, which is subsequently hydrogenated to yield this compound.

G Butanol n-Butanol Butanal Butanal Butanol->Butanal - H2 Imine Imine Intermediate Butanal->Imine Ethylamine Ethylamine Ethylamine->Imine Product This compound Imine->Product + H2

Fig. 1: Catalytic Amination Pathway

Experimental Protocol:

A typical industrial process involves feeding a mixture of n-butanol and ethylamine into a fixed-bed reactor containing a supported non-noble metal catalyst. The reaction is conducted under a hydrogen atmosphere at temperatures ranging from 120 to 220 °C and pressures between 0.1 and 1.3 MPa[1]. The product stream is then cooled, and the this compound is separated from unreacted starting materials and byproducts through gas-liquid separation and subsequent distillation.

Amines Disproportionation

This method offers a direct route to this compound by reacting ethylamine and butylamine over a suitable catalyst. A key advantage of this process is the absence of water as a byproduct, simplifying the purification process.

Experimental Protocol:

In a reported procedure, a mixture of ethylamine and butylamine is passed through a fixed-bed reactor containing a CuO–NiO–PtO/γ-Al2O3 catalyst[2]. The reaction conditions are optimized to achieve high activity and selectivity. The product, this compound, is then collected by distillation at 110 °C, achieving a high purity of 99.5%[2].

N-Alkylation of Amines

The N-alkylation of n-butylamine with an ethylating agent, such as an ethyl halide, is another viable synthetic route. This method is a classic nucleophilic substitution reaction.

Reaction Pathway:

G Butylamine n-Butylamine Product This compound Butylamine->Product EthylHalide Ethyl Halide EthylHalide->Product Byproduct Hydrogen Halide Product->Byproduct

Fig. 2: N-Alkylation Reaction

Experimental Protocol:

The reaction typically involves combining n-butylamine with an ethylating agent, often in the presence of a base to neutralize the hydrogen halide byproduct. The reaction mixture is then heated to drive the reaction to completion. The this compound is subsequently isolated and purified, commonly through distillation.

Experimental Workflow: A Generalized Overview

The industrial production and purification of this compound, regardless of the specific synthesis route, generally follow a consistent workflow.

G cluster_0 Synthesis cluster_1 Separation cluster_2 Purification Reactants Reactants Reactor Reactor Reactants->Reactor GasLiquidSeparator GasLiquidSeparator Reactor->GasLiquidSeparator Crude Product Catalyst Catalyst Catalyst->Reactor UnreactedReactants UnreactedReactants GasLiquidSeparator->UnreactedReactants Gaseous Phase LiquidPhase LiquidPhase GasLiquidSeparator->LiquidPhase Liquid Phase UnreactedReactants->Reactor Recycle Distillation Distillation LiquidPhase->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure this compound Byproducts Byproducts Distillation->Byproducts

Fig. 3: General Industrial Workflow

Conclusion

The choice of the optimal production method for this compound depends on several factors, including the desired scale of production, available raw materials, and the required purity of the final product. Catalytic amination of alcohols and amines disproportionation represent the more modern and efficient industrial routes, with reported yields exceeding 60%. While N-alkylation is a more traditional method, it can still be a viable option depending on the specific economic and logistical context. Further research into catalyst development, particularly focusing on improving catalyst lifetime and turnover frequency, will continue to enhance the efficiency and sustainability of this compound production.

References

Safety Operating Guide

Proper Disposal of N-Ethyl-n-butylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-Ethyl-n-butylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a flammable and corrosive secondary aliphatic amine, requires strict adherence to safety and disposal protocols to mitigate risks. This document provides a comprehensive, step-by-step guide for its proper disposal, in line with established safety data and regulatory considerations.

Immediate Safety and Handling

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[1] Inhalation or ingestion can also be harmful.[1] Therefore, before handling, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) and wear a complete suit protecting against chemicals.

  • Respiratory Protection: In areas with potential for vapor or mist inhalation, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.

Spill and Exposure Procedures

In the event of a spill or exposure:

  • Spills: Immediately evacuate the area and eliminate all ignition sources.[2] For small spills, absorb the chemical with an inert material like earth, sand, or other non-combustible material and transfer it to a suitable, closed container for disposal.[2] Use non-sparking tools for collection.[2] Prevent the spill from entering waterways, sewers, or confined areas.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.

Quantitative Data and Hazard Profile

The following table summarizes the key quantitative data and hazard classifications for this compound:

PropertyValue
CAS Number 13360-63-9
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Amine-like
Boiling Point Approximately 108°C
Flash Point 18°C (closed cup)
Density Approximately 0.74 g/mL at 25°C
UN Number 2733
Hazard Classification Flammable liquid, Causes severe skin burns and eye damage, Harmful if swallowed or inhaled

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be conducted in compliance with local, state, and federal regulations. On-site chemical treatment is not recommended. The standard and required procedure is to manage it as hazardous waste through a licensed disposal service.

  • Segregation and Storage:

    • Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.

    • Store the waste in a suitable, tightly closed, and properly labeled container. The container must be compatible with amines.

    • The label should clearly state "Hazardous Waste" and "this compound."

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Contact a Licensed Disposal Company:

    • Engage a licensed professional waste disposal service for the collection and disposal of this compound.[1]

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and volume.

  • Packaging for Disposal:

    • Follow the specific packaging instructions provided by the licensed disposal company. This may include using specific types of containers or absorbent materials.

    • Ensure the container is securely sealed to prevent leakage during transport.

  • Documentation:

    • Maintain detailed records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of. This is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Process cluster_spill Emergency Protocol: Spill start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Protective Suit) start->ppe spill_detected Spill Detected start->spill_detected segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Place in a Labeled, Compatible, and Tightly Sealed Container segregate->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage contact_vendor Contact Licensed Hazardous Waste Disposal Company storage->contact_vendor provide_info Provide Waste Information (SDS, Quantity) contact_vendor->provide_info package Package Waste According to Vendor Instructions provide_info->package schedule_pickup Schedule Waste Pickup package->schedule_pickup document Document Disposal (Manifest, Records) schedule_pickup->document end End: Proper Disposal Complete document->end evacuate Evacuate Area & Eliminate Ignition Sources spill_detected->evacuate Yes contain Contain Spill with Inert Absorbent Material evacuate->contain collect Collect Residue with Non-Sparking Tools contain->collect spill_dispose Dispose of as Hazardous Waste collect->spill_dispose spill_dispose->container

Caption: A workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Ethyl-n-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for N-Ethyl-n-butylamine

This guide provides essential, direct guidance for laboratory professionals on the safe handling and disposal of this compound (CAS No. 13360-63-9). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. This compound is a flammable and corrosive substance that can cause severe skin, eye, and respiratory tract irritation.[1]

Personal Protective Equipment (PPE) Protocol

All personnel handling this compound must use the following personal protective equipment. This is a mandatory minimum requirement for all procedures involving this chemical.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a faceshield (minimum 8-inch).[1]Protects against splashes and vapors which can cause severe eye burns.[2]
Skin Protection Chemical-resistant gloves (inspect before use) and a complete suit protecting against chemicals.[1]Prevents skin contact which can cause severe burns.[1] Contaminated clothing and shoes should be removed immediately.[1]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required where risk assessment shows air-purifying respirators are appropriate.[1] If the respirator is the sole means of protection, a full-face supplied air respirator must be used.[1]Protects against inhalation of harmful vapors or mists.[1]
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician after any exposure.[1]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Continue rinsing during transport to the hospital. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational Plan: Step-by-Step Handling of this compound

This section outlines the procedural workflow for the safe handling of this compound from acquisition to disposal.

Pre-Handling and Preparation
  • Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Facilities should be equipped with an eyewash station and a safety shower.[2]

  • Equipment: Use spark-proof tools and explosion-proof equipment.[2] Ensure all equipment is properly grounded and bonded when transferring material.[2]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.[1]

Handling and Use
  • Dispensing: When transferring this compound, avoid creating mists or vapors.[1]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[1][2] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

Spill Management
  • Immediate Actions: In case of a spill, evacuate personnel to a safe area.[1] Eliminate all ignition sources.[2]

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[2] Do not use combustible materials such as sawdust.[2]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1][2]

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[1]

  • Disposal Procedure: All waste must be disposed of through a licensed professional waste disposal service.[1] Do not allow the product to enter drains or the environment.[1]

  • Container Disposal: Empty containers may retain product residue and can be dangerous. Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow start Start: Prepare for Handling engineering_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) start->engineering_controls ppe_check Inspect and Don PPE engineering_controls->ppe_check handling Handle this compound ppe_check->handling spill_check Spill Occurred? handling->spill_check spill_procedure Execute Spill Management Protocol spill_check->spill_procedure Yes end_procedure Complete Procedure spill_check->end_procedure No spill_procedure->end_procedure decontaminate Decontaminate Work Area and Remove PPE end_procedure->decontaminate waste_disposal Dispose of Waste (Chemical and Contaminated Materials) decontaminate->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.